molecular formula C16H12F2O5 B1192731 (±)-GC242

(±)-GC242

货号: B1192731
分子量: 322.26
InChI 键: KKTWKPCFAXWIPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(±)-GC242 is a profluorescent RAMOSUS3 (RMS3) probe with strigolactone-like bioactivity.

属性

分子式

C16H12F2O5

分子量

322.26

IUPAC 名称

6,8-Difluoro-4-methyl-7-[(3,4-dimethyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]-2Hchromen-2-one

InChI

InChI=1S/C16H12F2O5/c1-6-4-11(19)21-13-9(6)5-10(17)14(12(13)18)22-16-8(3)7(2)15(20)23-16/h4-5,16H,1-3H3

InChI 键

KKTWKPCFAXWIPK-UHFFFAOYSA-N

SMILES

O=C1C=C(C)C2=C(O1)C(F)=C(OC(C(C)=C3C)OC3=O)C(F)=C2

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(±)-GC242;  (±)GC242;  (±) GC242;  GC242

产品来源

United States

Foundational & Exploratory

The Antagonistic Action of (±)-GC242 in Strigolactone Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of plant hormones that regulate diverse aspects of plant development and interaction with symbiotic and parasitic organisms. The perception of SLs is mediated by the α/β-hydrolase receptor, DWARF14 (D14). Understanding the molecular mechanisms of SL perception and signaling is crucial for the development of novel agrochemicals. (±)-GC242, a synthetic profluorescent probe, has emerged as a valuable tool for dissecting the intricacies of the SL signaling pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a competitive inhibitor of SL signaling. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to Strigolactone Signaling

Strigolactones are perceived by the D14 receptor, which possesses a canonical Ser-His-Asp catalytic triad. Upon binding of a strigolactone molecule, D14 undergoes a conformational change that facilitates its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) in Arabidopsis thaliana or its orthologs (e.g., D3 in rice). This interaction leads to the recruitment of SMXL (SUPPRESSOR OF MAX2 1-LIKE) family proteins, which are transcriptional repressors. The formation of the D14-SL-MAX2-SMXL complex results in the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome. The removal of SMXL proteins de-represses the expression of downstream target genes, leading to the physiological responses associated with strigolactones.

This compound: A Profluorescent Probe and Competitive Inhibitor

This compound is a synthetic strigolactone analog designed as a profluorescent probe to study SL perception. It consists of a butenolide D-ring, characteristic of strigolactones, linked to a fluorophore. The intact molecule is non-fluorescent, but upon hydrolysis of the enol ether linkage by the catalytic activity of D14, the fluorophore is released, resulting in a fluorescent signal. This property makes this compound a useful tool for monitoring the enzymatic activity of D14 and for screening for potential inhibitors.

Importantly, while this compound acts as a substrate for D14, its binding to the active site competes with natural strigolactones. This competitive binding effectively antagonizes the downstream signaling cascade.

Quantitative Data on this compound Interaction with Strigolactone Receptors

The interaction of this compound with strigolactone receptors has been characterized using various biochemical and biophysical techniques. The hydrolysis of this compound by the pea strigolactone receptor, RMS3 (an ortholog of D14), has been shown to follow single-turnover kinetics, where the amount of product formed is proportional to the amount of enzyme, indicating a stable covalent intermediate is formed.

ParameterValueReceptorMethodReference
(±)-GR24 Inhibition of this compound Hydrolysis
Ki0.102 µMRMS3 (Pea)Fluorometric Assay[1]
Hydrolysis Kinetics of this compound
Kinetic ProfileSingle-turnoverRMS3 (Pea)Fluorometric Assay[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound as an antagonist of strigolactone signaling is through competitive inhibition.

  • Binding to the D14 Active Site: this compound binds to the same catalytic pocket of the D14 receptor as natural strigolactones.

  • Hydrolysis and Covalent Intermediate Formation: The catalytic triad of D14 hydrolyzes the enol ether bond of this compound. This reaction proceeds through a covalent intermediate where the D-ring moiety of this compound becomes attached to a residue in the active site.

  • Inhibition of Downstream Signaling: By occupying the active site, this compound prevents the binding of endogenous strigolactones. This blockage inhibits the conformational changes in D14 necessary for the recruitment of MAX2 and subsequent degradation of SMXL repressors, thereby antagonizing the strigolactone signaling pathway.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for D14-MAX2 Interaction

This protocol is designed to investigate the effect of this compound on the strigolactone-dependent interaction between the D14 receptor and the F-box protein MAX2.

a. Principle: The Y2H system relies on the reconstitution of a functional transcription factor. The "bait" protein (e.g., D14) is fused to a DNA-binding domain (DBD), and the "prey" protein (e.g., MAX2) is fused to an activation domain (AD). If the bait and prey interact in the presence of an agonist (like the synthetic strigolactone GR24), the DBD and AD are brought into proximity, activating reporter genes (e.g., HIS3, lacZ) and allowing yeast to grow on selective media and turn blue in the presence of X-gal. The antagonistic effect of this compound can be assessed by its ability to inhibit this interaction.

b. Materials:

  • Yeast Strain: Saccharomyces cerevisiae strain AH109 or Y187.

  • Vectors: pGBKT7 (for DBD fusion - bait) and pGADT7 (for AD fusion - prey).

  • Constructs: pGBKT7-D14 and pGADT7-MAX2.

  • Media: YPDA, SD/-Leu/-Trp (DDO), SD/-Leu/-Trp/-His (TDO), SD/-Leu/-Trp/-His/-Ade (QDO), and appropriate media containing X-gal.

  • Compounds: (±)-GR24 (agonist), this compound (antagonist), DMSO (vehicle control).

c. Protocol:

  • Transformation: Co-transform the yeast strain with the bait (pGBKT7-D14) and prey (pGADT7-MAX2) plasmids using the lithium acetate method.

  • Selection of Transformants: Plate the transformed yeast on DDO medium and incubate at 30°C for 2-3 days to select for cells containing both plasmids.

  • Interaction Assay:

    • Inoculate single colonies from the DDO plate into liquid DDO medium and grow overnight at 30°C.

    • Spot serial dilutions of the yeast culture onto TDO and QDO plates containing either DMSO, a concentration range of (±)-GR24, or a combination of (±)-GR24 and a concentration range of this compound.

    • For the β-galactosidase assay, grow yeast on filter paper placed on DDO plates containing the test compounds.

  • Data Analysis:

    • Assess yeast growth on the selective media. Growth in the presence of (±)-GR24 and its inhibition by this compound indicates antagonism.

    • For the β-galactosidase assay, perform a filter lift assay and incubate with X-gal. The development of blue color indicates interaction, and a reduction in color intensity in the presence of this compound demonstrates its inhibitory effect.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the use of SPR to measure the binding affinity and kinetics of this compound to the D14 receptor.

a. Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

b. Materials:

  • SPR Instrument: e.g., Biacore.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.

  • Protein: Purified recombinant D14 protein with a tag for immobilization (e.g., His-tag or GST-tag).

  • Analyte: this compound.

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

c. Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.

    • Inject the purified D14 protein over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Resonance Units).

    • Deactivate the remaining active groups with ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound over the immobilized D14 surface, followed by a dissociation phase with running buffer.

    • Include a blank injection of running buffer for background subtraction.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

This protocol describes the use of ITC to determine the thermodynamic parameters of the interaction between this compound and the D14 receptor.

a. Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing a protein, a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), can be obtained.

b. Materials:

  • ITC Instrument: e.g., MicroCal ITC200.

  • Protein: Purified recombinant D14 protein (e.g., 10-50 µM in the sample cell).

  • Ligand: this compound (e.g., 100-500 µM in the syringe).

  • Buffer: Degassed buffer in which both protein and ligand are dissolved (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol). It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.

c. Protocol:

  • Sample Preparation:

    • Dialyze the purified D14 protein against the ITC buffer.

    • Dissolve this compound in the final dialysis buffer.

    • Thoroughly degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the D14 solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial small injection followed by 15-20 larger injections.

    • Perform a control experiment by titrating this compound into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. Calculate ΔG and ΔS from these values.

Visualizations

Strigolactone Signaling Pathway

Strigolactone_Signaling cluster_perception Perception cluster_complex Complex Formation cluster_degradation Degradation cluster_response Response SL Strigolactone (e.g., GR24) D14 D14 (Receptor) SL->D14 Binding & Hydrolysis MAX2 MAX2 (F-box Protein) D14->MAX2 Recruitment SMXL SMXL (Repressor) MAX2->SMXL Recruitment Proteasome 26S Proteasome SMXL->Proteasome Degradation Ub Ubiquitin Ub->SMXL Genes Target Gene Expression Proteasome->Genes De-repression Response Physiological Response Genes->Response

Caption: Overview of the strigolactone signaling pathway.

Mechanism of this compound Inhibition

GC242_Inhibition cluster_normal Normal Signaling cluster_inhibition Inhibition by this compound SL Strigolactone D14_active D14 (Active) SL->D14_active MAX2 MAX2 Recruitment D14_active->MAX2 GC242 This compound D14_inactive D14 (Inactive) GC242->D14_inactive Competitive Binding No_MAX2 No MAX2 Recruitment D14_inactive->No_MAX2 Signaling Downstream Signaling MAX2->Signaling Blocked_Signaling Signaling Blocked No_MAX2->Blocked_Signaling

Caption: Competitive inhibition of strigolactone signaling by this compound.

Yeast Two-Hybrid Experimental Workflow

Y2H_Workflow cluster_conditions Test Conditions start Start constructs Construct Bait (DBD-D14) & Prey (AD-MAX2) Plasmids start->constructs transform Co-transform Yeast (e.g., AH109) constructs->transform select_transformants Select on DDO Media (-Leu, -Trp) transform->select_transformants assay_setup Spot Yeast on Selective Media with Compounds select_transformants->assay_setup control DMSO (Control) agonist (±)-GR24 (Agonist) antagonist (±)-GR24 + this compound readout Assess Growth & β-gal Activity control->readout agonist->readout antagonist->readout end End readout->end

Caption: Workflow for a Yeast Two-Hybrid antagonism assay.

Conclusion

This compound serves as a powerful molecular tool for probing the strigolactone signaling pathway. Its dual nature as a profluorescent substrate and a competitive antagonist allows for both the monitoring of D14's enzymatic activity and the inhibition of downstream signaling events. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to utilize this compound in their investigations of strigolactone biology and to screen for novel modulators of this important hormonal pathway. Further characterization of the precise kinetic parameters of this compound hydrolysis by various D14 orthologs will continue to refine our understanding of its mechanism of action.

References

(±)-GR24: A Synthetic Probe for Elucidating Strigolactone and Karrikin Signaling in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

(±)-GR24 , a widely utilized synthetic strigolactone analog, has emerged as a critical tool for dissecting the intricate signaling pathways that govern plant development and environmental responses. This technical guide provides an in-depth overview of (±)-GR24, its role in mimicking endogenous plant hormones, and its application in understanding fundamental aspects of plant biology. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling networks involving this pivotal molecule.

Core Concepts: Strigolactone and Karrikin Signaling

Strigolactones are a class of plant hormones that regulate a diverse array of developmental processes, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi. Karrikins, on the other hand, are smoke-derived compounds that promote seed germination and seedling photomorphogenesis, particularly after a fire. While originating from different sources, these two classes of molecules are structurally similar and are perceived by plants through homologous signaling pathways. (±)-GR24, due to its structural resemblance to both strigolactones and karrikins, acts as a valuable molecular probe to activate and study these pathways.

The perception of strigolactones and karrikins is mediated by α/β-hydrolase domain-containing proteins. In the model plant Arabidopsis thaliana, the DWARF14 (D14) protein acts as the primary receptor for strigolactones, while KARRIKIN INSENSITIVE 2 (KAI2) is the receptor for karrikins.[1][2] Both D14 and KAI2, upon binding their respective ligands, interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[3] This interaction leads to the ubiquitination and subsequent degradation of transcriptional repressors from the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family. The degradation of these repressors unleashes downstream transcriptional changes that orchestrate various developmental responses.

The Role of (±)-GR24 in Plant Biology

(±)-GR24 is a racemic mixture of two enantiomers, (+)-GR24 and (-)-GR24. The (+)-enantiomer is a potent mimic of natural strigolactones and is primarily perceived by the D14 receptor.[4] Conversely, the (-)-enantiomer is more specific to the KAI2 receptor and is used to study karrikin signaling.[5] By using the racemic mixture or the individual enantiomers, researchers can selectively activate and investigate the physiological and molecular outcomes of strigolactone and karrikin signaling.

Key biological processes influenced by (±)-GR24 include:

  • Inhibition of Shoot Branching: One of the most well-characterized roles of strigolactones, mimicked by (+)-GR24, is the suppression of axillary bud outgrowth, leading to a less branched phenotype.[4]

  • Modulation of Root System Architecture: Strigolactones influence primary root growth, lateral root formation, and root hair development. The effects can be complex and concentration-dependent.

  • Promotion of Seed Germination: Both enantiomers of GR24 can stimulate the germination of seeds, particularly in parasitic weeds like Striga and in many other plant species after periods of dormancy.[6]

  • Induction of Symbiotic Fungal Branching: Strigolactones exuded from plant roots induce hyphal branching in arbuscular mycorrhizal fungi, a crucial step in establishing symbiosis. (±)-GR24 is a potent inducer of this process.[7]

  • Regulation of Seedling Photomorphogenesis: Karrikin signaling, activated by (-)-GR24, plays a role in optimizing seedling growth and development in response to light cues.[8]

  • Enhancement of Abiotic Stress Tolerance: Recent studies suggest that both strigolactone and karrikin signaling pathways contribute to plant resilience against environmental stresses such as drought.[9][10]

Quantitative Data on (±)-GR24 Activity

The biological activity of (±)-GR24 and its individual enantiomers has been quantified in various bioassays. The following tables summarize key data from the literature.

CompoundBioassayPlant SpeciesObserved EffectEffective ConcentrationReference
(±)-GR24Shoot Branching InhibitionArabidopsis thalianaReduced number of rosette branches1 µM[4]
(±)-GR24Seed GerminationStriga hermonthica>80% germination10⁻⁸ M[6]
(+)-GR24Primary Root ElongationArabidopsis thalianaPromotion1 µM[6]
(-)-GR24Hypocotyl ElongationArabidopsis thalianaInhibition2.5 µM[6]
(±)-GR24Hyphal BranchingGigaspora roseaStimulation10⁻⁸ M[7]

Signaling Pathways

The signaling pathways for strigolactones and karrikins, which can be activated by (±)-GR24, are depicted below.

Strigolactone_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response SL Strigolactone ((+)-GR24) D14 D14 (Receptor) SL->D14 Binds to MAX2 MAX2 (F-box Protein) D14->MAX2 Interacts with SCF_MAX2 SCF-MAX2 (E3 Ubiquitin Ligase) MAX2->SCF_MAX2 Forms complex SMXL SMXL (Repressor) SCF_MAX2->SMXL Ubiquitinates Proteasome 26S Proteasome SMXL->Proteasome Degradation Transcription Transcriptional Regulation Proteasome->Transcription Allows Development Developmental Responses Transcription->Development

Caption: Strigolactone signaling pathway.

Karrikin_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response KAR Karrikin ((-)-GR24) KAI2 KAI2 (Receptor) KAR->KAI2 Binds to MAX2 MAX2 (F-box Protein) KAI2->MAX2 Interacts with SCF_MAX2 SCF-MAX2 (E3 Ubiquitin Ligase) MAX2->SCF_MAX2 Forms complex SMAX1 SMAX1 (Repressor) SCF_MAX2->SMAX1 Ubiquitinates Proteasome 26S Proteasome SMAX1->Proteasome Degradation Transcription Transcriptional Regulation Proteasome->Transcription Allows Germination Seed Germination & Seedling Development Transcription->Germination

Caption: Karrikin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments involving (±)-GR24.

Protocol 1: Arabidopsis thaliana Shoot Branching Assay

Objective: To quantify the effect of (±)-GR24 on axillary bud outgrowth.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., max2, d14).

  • Growth medium (e.g., Murashige and Skoog medium with 1% sucrose and 0.8% agar).

  • (±)-GR24 stock solution (10 mM in acetone).

  • Petri plates and sterile culture vessels.

  • Growth chambers with controlled light and temperature.

Procedure:

  • Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on Petri plates containing growth medium.

  • Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

  • Treatment Application: Prepare growth medium containing the desired final concentration of (±)-GR24 (e.g., 0.1, 1, 5 µM) by adding the stock solution. A mock control with acetone should be included.

  • Transplanting: After 7-10 days, transfer seedlings of similar size to individual pots or new plates containing the treatment or control medium.

  • Data Collection: Grow the plants for an additional 3-4 weeks. Once the primary inflorescence has bolted and produced several siliques, count the number of rosette branches longer than 1 cm.

  • Analysis: Statistically compare the number of branches between the control and treated plants.

Shoot_Branching_Workflow cluster_prep Preparation cluster_growth Growth & Treatment cluster_analysis Data Collection & Analysis A Seed Sterilization B Plating A->B C Stratification (4°C) B->C D Germination (Long-day, 22°C) C->D F Transplant Seedlings D->F E Prepare GR24 Media E->F G Grow for 3-4 Weeks F->G H Count Rosette Branches G->H I Statistical Analysis H->I

Caption: Experimental workflow for shoot branching assay.
Protocol 2: Parasitic Weed Seed Germination Assay

Objective: To assess the germination-stimulating activity of (±)-GR24 on parasitic plant seeds.

Materials:

  • Striga or Orobanche seeds.

  • Glass fiber filter paper discs.

  • Petri plates.

  • (±)-GR24 stock solution (1 mM in acetone).

  • Sterile distilled water.

  • Incubator.

Procedure:

  • Seed Sterilization: Surface-sterilize parasitic plant seeds with a solution of 1% sodium hypochlorite, followed by several rinses with sterile distilled water.

  • Pre-conditioning: Place a known number of sterilized seeds (e.g., 50-100) on a glass fiber filter paper disc in a Petri plate. Add sterile distilled water to moisten the disc. Seal the plates and incubate in the dark at a suitable temperature (e.g., 28-30°C) for 10-14 days. This pre-conditioning step is essential for the seeds to become responsive to germination stimulants.

  • Treatment: Prepare a series of dilutions of (±)-GR24 in sterile distilled water (e.g., 10⁻⁶, 10⁻⁷, 10⁻⁸ M). A control with the same concentration of acetone should be included.

  • Application: After the pre-conditioning period, remove excess water from the Petri plates and apply a small volume (e.g., 50 µL) of the GR24 solution or control to each disc.

  • Incubation: Reseal the plates and incubate in the dark at the same temperature for another 24-48 hours.

  • Germination Scoring: Using a dissecting microscope, count the number of germinated seeds (radicle emergence).

  • Analysis: Calculate the germination percentage for each treatment and compare it to the control.

Conclusion

(±)-GR24 is an indispensable tool in plant biology, providing a means to activate and study the strigolactone and karrikin signaling pathways. Its use has been instrumental in elucidating the molecular mechanisms underlying key developmental processes and plant-environment interactions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to explore the multifaceted roles of these signaling molecules in their own research endeavors. As our understanding of these pathways continues to grow, the application of synthetic probes like (±)-GR24 will undoubtedly remain central to future discoveries in plant science and agriculture.

References

(±)-GC242 as a probe for D14 receptor activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (±)-GC242 as a Chemical Probe for DWARF14 (D14) Receptor Activity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a profluorescent chemical probe, and its application in the study of the DWARF14 (D14) strigolactone receptor. Strigolactones (SLs) are a class of plant hormones that regulate plant architecture and development. The D14 receptor, an α/β-hydrolase, is the primary receptor for SLs. Understanding the D14 signaling pathway is crucial for the development of novel agrochemicals. This compound serves as a valuable tool for characterizing the enzymatic activity and binding properties of the D14 receptor and its orthologs. This document details the signaling pathway, presents quantitative data on the probe's interaction with the receptor, and provides detailed experimental protocols for its use.

Introduction to D14 Receptor Signaling

The DWARF14 (D14) receptor is a critical component in the strigolactone (SL) signaling pathway, which plays a pivotal role in regulating plant development, particularly inhibiting shoot branching.[1][2][3] D14 is a non-canonical hormone receptor, functioning as both a hydrolase enzyme and a receptor.[4][5]

The signaling cascade is initiated by the binding of an SL molecule to the D14 receptor. D14 possesses a catalytic triad (Ser-His-Asp) within a hydrophobic active site that hydrolyzes the SL molecule.[6][7] This hydrolysis event is crucial for receptor activation and results in the formation of a covalent intermediate, where the D-ring of the SL molecule becomes attached to a histidine residue in the active site.[1] This covalent modification induces a conformational change in the D14 receptor, allowing it to interact with downstream signaling partners.

The primary interacting partner is an F-box protein, known as MAX2 in Arabidopsis thaliana and D3 in rice.[1][8] The SL-bound D14 forms a complex with MAX2, which is part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][8] This SCF-D14 complex then recruits transcriptional repressors from the SMAX1-LIKE (SMXL) family (also known as D53 in rice).[1][8] The recruitment of SMXL proteins leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][8] The degradation of these repressors derepresses the transcription of downstream genes, leading to the physiological responses associated with strigolactone signaling.

This compound: A Profluorescent Probe for D14 Activity

This compound is a synthetic, profluorescent strigolactone mimic developed as a chemical probe to study the enzymatic activity of the D14 receptor.[1][4][9] It belongs to the Guillaume Clavé (GC) series of probes and is composed of a 6,8-difluoro-7-hydroxy-4-methyl-2H-chromen-2-one (DiFMU) profluorescent group linked to a dimethylated D-ring.[9][10]

Upon hydrolysis by the D14 receptor, the fluorescent DiFMU moiety is released, resulting in a measurable increase in fluorescence. This property allows for real-time monitoring of the receptor's enzymatic activity. This compound has been shown to be a specific and bioactive SL mimic that can effectively repress axillary bud outgrowth in plants, confirming its interaction with the D14 signaling pathway.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound and the related synthetic strigolactone, (±)-GR24, in their interaction with D14 receptor orthologs from pea (Pisum sativum, RMS3) and Arabidopsis thaliana (AtD14).

Table 1: Kinetic Parameters of this compound with D14 Receptor Orthologs

CompoundProteinK1/2 (µM)kcat (min⁻¹)kcat/K1/2 (µM⁻¹·min⁻¹)
This compoundRMS30.49 ± 0.050.012 ± 0.0050.024
This compoundAtD141.19 ± 0.210.030 ± 0.0020.025

Data sourced from de Saint Germain et al.[1] K1/2 represents the probe concentration that yields half-maximal velocity in pre-steady-state kinetics.

Table 2: Binding Affinities and Inhibitory Constants

CompoundProteinAssay MethodParameterValue (µM)
This compoundRMS3Intrinsic FluorescenceApparent Kd58.9 ± 9.6
(±)-GR24RMS3Competition with this compoundKi0.10 ± 0.07
(+)-GR24RMS3Competition with this compoundKi0.07 ± 0.01
(-)-GR24RMS3Competition with this compoundKi5.17 ± 1.01

Data sourced from de Saint Germain et al.[1] These values demonstrate the utility of this compound in competitive binding assays to determine the affinity of non-fluorescent ligands.

Mandatory Visualizations

D14 Signaling Pathway

D14_Signaling_Pathway cluster_receptor Receptor Activation cluster_ubiquitination Ubiquitination Complex Formation cluster_degradation Signal Transduction SL Strigolactone (SL) or this compound D14 D14 Receptor (inactive) SL->D14 Binding & Hydrolysis D14_active D14 Receptor (active, covalently modified) D14->D14_active MAX2 MAX2 / D3 (F-box Protein) D14_active->MAX2 Recruitment SCF_Complex SCF-D14-MAX2-SMXL Complex MAX2->SCF_Complex SMXL SMXL / D53 (Transcriptional Repressor) SMXL->SCF_Complex Degradation Degradation of SMXL SCF_Complex->Degradation Polyubiquitination Ub Ubiquitin Ub->SCF_Complex Proteasome 26S Proteasome Gene_Expression Downstream Gene Expression Proteasome->Gene_Expression Derepression Degradation->Proteasome

Caption: D14 receptor signaling pathway initiated by strigolactone binding.

Experimental Workflow: Profluorescent Probe Assay

Profluorescent_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition Buffer Prepare Assay Buffer (PBS, pH 6.8) Protein Dilute D14 Protein (to 0.33 µM) Buffer->Protein Probe Prepare this compound Serial Dilutions Buffer->Probe Add_Protein Add 50 µL of D14 protein solution Protein->Add_Protein Add_Probe Add 50 µL of This compound solution Probe->Add_Probe Incubate Incubate at RT Add_Protein->Incubate Measure Measure Fluorescence (Plate Reader) Incubate->Measure Analyze Analyze Data (Calculate K1/2, kcat) Measure->Analyze

Caption: Workflow for a profluorescent probe assay using this compound.

Experimental Protocols

Profluorescent Probe Enzymatic Assay

This protocol is adapted from methodologies described for the characterization of D14 receptor orthologs.[4][9][10]

Objective: To determine the kinetic parameters of D14 receptor-mediated hydrolysis of this compound.

Materials:

  • Purified D14 receptor protein (e.g., AtD14 or RMS3)

  • This compound profluorescent probe (10 mM stock in DMSO)

  • Assay Buffer: Phosphate-Buffered Saline (PBS), 100 mM phosphate, 150 mM NaCl, pH 6.8

  • Black, flat-bottom 96-well microplates

  • Microplate reader with fluorescence detection capabilities (Excitation/Emission suitable for DiFMU)

  • Multichannel pipette or automated liquid handler

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X working solution of D14 protein at 0.66 µM in Assay Buffer.

    • Prepare a series of 2X working solutions of this compound by serial dilution from the 10 mM stock into Assay Buffer. The final concentrations should span the expected K1/2 value (e.g., 0.1 µM to 50 µM).

  • Assay Setup:

    • In each well of the 96-well plate, add 50 µL of the 2X this compound working solutions. Include wells with Assay Buffer only as a negative control.

    • To initiate the reaction, add 50 µL of the 2X D14 protein solution to each well, bringing the final volume to 100 µL. The final protein concentration will be 0.33 µM.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence intensity over time at room temperature. The kinetic read interval will depend on the reaction rate but can typically be set for every 1-2 minutes for a total of 60-120 minutes.

  • Data Analysis:

    • For each concentration of this compound, plot the fluorescence intensity against time.

    • Determine the initial velocity (V₀) from the linear phase of each curve.

    • Plot V₀ against the substrate concentration [this compound] and fit the data to the Michaelis-Menten equation (or a suitable model for single-turnover kinetics) to determine K1/2 and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Differential Scanning Fluorimetry (DSF) for Ligand Binding

This protocol provides a general framework for assessing the binding of ligands to the D14 receptor by measuring changes in thermal stability.[3][11][12]

Objective: To determine the change in melting temperature (ΔTm) of the D14 receptor upon binding of a ligand.

Materials:

  • Purified D14 receptor protein

  • Ligand of interest (e.g., GR24)

  • SYPRO Orange dye (5000x stock in DMSO)

  • DSF Buffer: 10 mM HEPES, 200 mM NaCl, pH 7.2

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

  • 384-well PCR plates

Procedure:

  • Preparation of Reaction Mix:

    • Prepare a master mix containing D14 protein and SYPRO Orange dye in DSF Buffer. The final concentrations in the reaction should be approximately 10 µM for the protein and 5x for the dye.

    • Prepare ligand solutions at various concentrations.

  • Assay Setup:

    • In a 384-well plate, dispense the protein/dye master mix into each well.

    • Add the ligand solutions to the appropriate wells. Include a no-ligand (DMSO vehicle) control. The final reaction volume is typically 10-20 µL.

    • Seal the plate securely.

  • Thermal Denaturation:

    • Place the plate in the qPCR instrument.

    • Set up a thermal melt protocol: heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor fluorescence intensity continuously during the temperature ramp.

  • Data Analysis:

    • Plot fluorescence intensity as a function of temperature to generate melt curves.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve. This is typically calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the ΔTm by subtracting the Tm of the no-ligand control from the Tm of each ligand-containing sample. A significant ΔTm indicates ligand binding. For D14, SL binding is known to cause a decrease in Tm, indicating destabilization.[13]

Conclusion

This compound is a powerful and specific profluorescent probe for investigating the DWARF14 strigolactone receptor. Its use in enzymatic and binding assays provides valuable quantitative data for characterizing receptor-ligand interactions. The detailed protocols and data presented in this guide offer a robust framework for researchers in plant biology and agrochemical development to utilize this compound effectively in their studies of the strigolactone signaling pathway.

References

The Emergence of (±)-GC242: A Technical Guide to a Novel Strigolactone Mimic

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthesis, bioactivity, and application of (±)-GC242, a profluorescent strigolactone mimic, offering researchers a powerful new tool for dissecting plant hormone signaling. This technical guide provides an in-depth overview of the discovery and development of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Need for Strigolactone Mimics

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. They also play a crucial role in the communication between plants and symbiotic fungi. The low natural abundance and complex structure of SLs have driven the development of synthetic mimics. Among these, profluorescent probes, which become fluorescent upon perception by their target receptors, have emerged as invaluable tools for studying the enzymatic properties of SL receptors in real-time. This compound is a recently developed profluorescent SL mimic that offers high bioactivity and utility in dissecting the strigolactone signaling pathway.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of a coumarin-based fluorophore with a butenolide D-ring precursor. The general synthetic scheme involves the coupling of 6,8-difluoro-7-hydroxy-4-methyl-2H-chromen-2-one (DiFMU) with 5-bromo-3,4-dimethylfuran-2(5H)-one.

Detailed Synthesis Protocol:

  • Preparation of the Butenolide Intermediate: Synthesis of 5-bromo-3,4-dimethylfuran-2(5H)-one from commercially available starting materials.

  • Coupling Reaction: Reaction of the butenolide intermediate with the DiFMU fluorophore in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like acetonitrile.

  • Purification: Purification of the crude product is typically achieved through column chromatography to yield pure this compound.

Physicochemical and Bioactivity Data

This compound is designed as a profluorescent probe, meaning it is initially non-fluorescent but releases a fluorescent product upon enzymatic cleavage by the strigolactone receptor. This property allows for the real-time monitoring of receptor activity.

PropertyValueReference
Molecular Formula C₁₆H₁₂F₂O₅[1]
Molecular Weight 322.26 g/mol [1]
Bioactivity (Pea) Dose-dependent decrease in filament number in Ppccd8 mutant[2]
Bioactivity (General) Less active than (±)-GR24 in some assays[2]

Mechanism of Action and Signaling Pathway

This compound, like other strigolactones and their mimics, is perceived by the α/β-hydrolase receptor, DWARF14 (D14) in many plant species. The perception mechanism involves the following key steps:

  • Binding: this compound binds to the active site of the D14 receptor.

  • Hydrolysis: The D14 receptor catalyzes the hydrolysis of the enol-ether linkage in this compound, releasing the fluorescent coumarin product.

  • Conformational Change: This hydrolysis event is thought to induce a conformational change in the D14 receptor.

  • Signal Transduction: The activated D14 receptor then interacts with the F-box protein MAX2 (MORE AXILLARY GROWTH 2), leading to the ubiquitination and subsequent degradation of SMXL (SUPPRESSOR OF MAX2 1-LIKE) transcriptional repressors. The degradation of SMXL proteins derepresses the expression of downstream target genes, leading to various physiological responses.

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC242 This compound D14_inactive D14 (Inactive) GC242->D14_inactive Binding & Hydrolysis D14_active D14 (Active) D14_inactive->D14_active Conformational Change MAX2 MAX2 D14_active->MAX2 Interaction SMXL SMXL MAX2->SMXL Recruitment Proteasome 26S Proteasome SMXL->Proteasome Degradation TargetGenes Target Genes (Expression) SMXL->TargetGenes Repression Ub Ubiquitin Ub->SMXL PhysiologicalResponse Physiological Response TargetGenes->PhysiologicalResponse

Caption: Strigolactone signaling pathway initiated by this compound.

Experimental Protocols

This compound is primarily used in enzymatic assays to study the activity of strigolactone receptors.

Enzymatic Assay Protocol using this compound:

This protocol is adapted from established methods for profluorescent probes.

Materials:

  • Purified strigolactone receptor protein (e.g., AtD14)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dilute the purified receptor protein to the desired concentration in assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer from the stock solution.

  • Set up the Assay Plate:

    • Add a fixed volume of the diluted receptor protein solution to each well of the microplate.

    • Add an equal volume of the different this compound dilutions to the wells to initiate the reaction. Include control wells with buffer instead of the enzyme.

  • Incubation and Measurement:

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the cleaved coumarin product.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Plot the reaction rates against the this compound concentration to determine kinetic parameters such as Kₘ and Vₘₐₓ.

Enzymatic_Assay_Workflow A Prepare Reagents: - Purified Receptor - this compound dilutions - Assay Buffer B Dispense Receptor into 96-well plate A->B C Add this compound to initiate reaction B->C D Measure Fluorescence over time C->D E Data Analysis: - Calculate reaction rates - Determine kinetic parameters D->E

References

chemical structure and properties of (±)-GC242

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Research Community

Extensive searches of publicly available scientific databases and chemical registries have yielded no specific compound designated as "(±)-GC242." It is possible that this designation is an internal development code, a novel, as-of-yet unpublished molecule, or a misnomer of another chemical entity.

One potential, though indirect, association arises from the study of a mechanism-based reagent, 2-acetamido-2-deoxy-5-fluoro-alpha-L-idopyranosyl fluoride. In research concerning the Vibrio furnisii β-N-acetylglucosaminidase (ExoII), the catalytic nucleophile was identified as the amino acid residue Asp242. It is conceivable that "GC242" could be a shorthand or an internal reference related to this specific biological target or a compound designed to interact with it. However, without further information, this remains speculative.

The following sections are structured to serve as a template for the comprehensive technical guide requested. Should verifiable information for "this compound" become available, this document can be populated accordingly. The methodologies and data presentation formats provided are based on best practices in chemical and pharmacological research.

Chemical Structure and Properties

Awaiting identification of the molecular structure of this compound. This section would typically include:

  • Systematic (IUPAC) Name:

  • Common Names/Synonyms:

  • Chemical Formula:

  • Molecular Weight:

  • 2D and 3D Structural Representations:

  • Key Physicochemical Properties: A table summarizing properties such as melting point, boiling point, solubility, pKa, and logP.

Synthesis and Purification

Awaiting information on the synthetic route to this compound. This section would provide a detailed, reproducible protocol, including:

  • Reaction Scheme: A visual representation of the synthetic steps.

  • Materials and Reagents: A list of all necessary chemicals with their required purity.

  • Step-by-Step Synthesis Protocol: Detailed instructions for each reaction, including quantities, reaction conditions (temperature, time, atmosphere), and work-up procedures.

  • Purification Method: A complete description of the purification technique (e.g., column chromatography, recrystallization), including stationary phase, mobile phase, and expected yield.

  • Characterization Data: Spectroscopic and analytical data confirming the identity and purity of the final compound (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).

Biological Activity and Mechanism of Action

Awaiting data on the biological effects of this compound. This section would detail:

  • Pharmacological Target(s): The specific protein(s), receptor(s), or enzyme(s) with which this compound interacts.

  • In Vitro Activity: Quantitative data from cell-free and cell-based assays.

Table 1: In Vitro Pharmacological Profile of this compound

Assay Type Target Cell Line/System Parameter Value (e.g., IC₅₀, Kᵢ, EC₅₀)

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

  • Mechanism of Action: A narrative description of how the compound elicits its biological effects at the molecular level.

  • Signaling Pathways: A detailed description of the intracellular signaling cascades modulated by this compound.

Visualizing Molecular Interactions and Pathways

To facilitate a deeper understanding of the compound's mechanism, diagrams illustrating key processes are essential. The following represents a placeholder for a potential signaling pathway.

G cluster_membrane Plasma Membrane Receptor Receptor Effector_Protein Effector_Protein Receptor->Effector_Protein Activates GC242 GC242 GC242->Receptor Binds Downstream_Signal_1 Downstream_Signal_1 Effector_Protein->Downstream_Signal_1 Downstream_Signal_2 Downstream_Signal_2 Effector_Protein->Downstream_Signal_2 Cellular_Response Cellular_Response Downstream_Signal_1->Cellular_Response Downstream_Signal_2->Cellular_Response

Caption: A hypothetical signaling pathway initiated by this compound binding.

Pharmacokinetics and Metabolism

Awaiting pharmacokinetic data for this compound. This section would present data on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 2: Summary of Pharmacokinetic Parameters of this compound

Parameter Species Route of Administration Value Units
Bioavailability (F%) Data Not Available Data Not Available Data Not Available %
Cₘₐₓ Data Not Available Data Not Available Data Not Available µg/mL
Tₘₐₓ Data Not Available Data Not Available Data Not Available h
Half-life (t₁/₂) Data Not Available Data Not Available Data Not Available h
Clearance (CL) Data Not Available Data Not Available Data Not Available L/h/kg

| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available | L/kg |

  • Metabolic Pathways: Identification of major metabolites and the enzymes responsible for their formation (e.g., Cytochrome P450 isoforms).

Experimental Protocols

This section is dedicated to providing detailed methodologies for the key experiments that would be cited in this guide.

General High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
  • Instrumentation:

  • Column:

  • Mobile Phase:

  • Flow Rate:

  • Injection Volume:

  • Detector Wavelength:

  • Column Temperature:

  • Sample Preparation:

In Vitro Enzyme Inhibition Assay
  • Principle:

  • Reagents and Buffers:

  • Enzyme and Substrate Preparation:

  • Assay Procedure:

  • Data Analysis:

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Line and Culture Conditions:

  • Seeding Density:

  • Compound Treatment:

  • Assay Reagent Incubation:

  • Data Acquisition:

  • Data Analysis:

Workflow Visualization

A clear workflow diagram is crucial for reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution Cell_Culture Culture and Passage Cells Cell_Seeding Seed Cells in Assay Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of GC242 Treatment Treat Cells with GC242 Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Add_Reagent Add Viability Reagent Incubation->Add_Reagent Read_Plate Read Luminescence/Absorbance Add_Reagent->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis

Unveiling the Influence of Strigolactone Analogs on Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biological activity of strigolactone analogs, with a focus on their effects in the model plant Arabidopsis thaliana. While direct research on the profluorescent probe (±)-GC242 in Arabidopsis is limited, its structural relation to strigolactones allows for a detailed examination of this class of phytohormones and their synthetic mimics. This document summarizes the current understanding of the strigolactone signaling pathway, presents quantitative data on the physiological responses of Arabidopsis to strigolactone treatment, details relevant experimental protocols, and provides visual representations of key molecular and experimental workflows. This guide is intended for researchers, scientists, and professionals in the fields of plant biology and drug development.

Introduction: Strigolactones and Their Analogs

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play crucial roles in regulating various aspects of plant growth and development.[1][2][3] Initially identified as germination stimulants for parasitic weeds, they are now recognized as key regulators of shoot branching, root architecture, and responses to environmental cues.[1][2][3] Synthetic strigolactone analogs, such as GR24, are widely used to study the biological functions of SLs.[4][5] The compound this compound is a profluorescent probe with a modified D-ring, structurally related to strigolactones, suggesting its utility in studying SL perception and signaling. Due to the limited direct data on this compound in Arabidopsis, this guide will focus on the well-documented effects of strigolactones and their analogs, primarily GR24, as a proxy to understand the potential biological activities of related compounds.

The Strigolactone Signaling Pathway in Arabidopsis thaliana

The perception and transduction of the strigolactone signal in Arabidopsis involve a core set of proteins that lead to changes in gene expression and subsequent developmental responses. The central signaling pathway is initiated by the binding of SLs to the α/β-hydrolase protein DWARF14 (D14), which acts as the primary SL receptor.[1][6][7][8]

Upon SL binding, D14 undergoes a conformational change that facilitates its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[9][10][11][12] MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFMAX2.[7][11][12] The formation of the SL-D14-MAX2 complex targets members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors for polyubiquitination and subsequent degradation by the 26S proteasome.[7][9][13] In the absence of SLs, SMXL proteins interact with transcriptional co-repressors to inhibit the expression of downstream target genes.[14] The degradation of SMXL repressors relieves this inhibition, allowing for the transcription of genes that regulate various developmental processes, such as the inhibition of shoot branching.[13][14]

It is noteworthy that the karrikin signaling pathway, which regulates seed germination and seedling development in response to smoke-derived compounds, shares components with the SL pathway, including the F-box protein MAX2.[9][10][11] The karrikin receptor is KARRIKIN INSENSITIVE 2 (KAI2), a paralog of D14.[9] This overlap can lead to some common responses to both strigolactones and karrikins, particularly in seedling development.[9][10]

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular Space Strigolactone Strigolactone (SL) D14 D14 (Receptor) Strigolactone->D14 Binds MAX2_complex SCF(MAX2) Complex D14->MAX2_complex Interacts with SMXL SMXL (Repressor) MAX2_complex->SMXL Ubiquitinates Proteasome 26S Proteasome SMXL->Proteasome Degraded by Target_Genes Target Genes SMXL->Target_Genes Represses Transcription_Active Transcription Active Transcription_Repressed Transcription Repressed

Caption: Simplified Strigolactone Signaling Pathway in Arabidopsis thaliana.

Biological Activities of Strigolactone Analogs in Arabidopsis thaliana

The application of strigolactone analogs, particularly GR24, has revealed their significant impact on various aspects of Arabidopsis growth and development.

Shoot Branching

One of the most well-characterized roles of strigolactones is the inhibition of shoot branching.[5][13][15] Mutants deficient in SL biosynthesis (e.g., max1, max3, max4) or signaling (e.g., max2, d14) exhibit a "more axillary growth" phenotype with an increased number of rosette branches.[5][15][16] Exogenous application of GR24 can rescue the branching phenotype of biosynthesis mutants but not signaling mutants, confirming their role in the signaling pathway.[5]

Root System Architecture

Strigolactones also play a complex role in regulating root system architecture. The effects of exogenous GR24 on root development are concentration-dependent. At low concentrations, GR24 can promote primary root elongation, while at higher concentrations, it becomes inhibitory.[17] Furthermore, GR24 generally suppresses lateral root formation and outgrowth.[17][18] SLs are also known to inhibit adventitious root development.[18]

Hypocotyl Elongation

In seedlings, strigolactones and karrikins are involved in photomorphogenesis, where they inhibit hypocotyl elongation in the light.[9][12] This response is mediated through the MAX2-dependent signaling pathway.[9][12]

Leaf Development and Senescence

Strigolactone signaling influences leaf shape and senescence. Mutants in the SMXL gene family can exhibit altered leaf morphology.[13] Additionally, SLs have been shown to regulate leaf senescence in concert with other phytohormones like ethylene.[19]

Stress Responses

Emerging evidence suggests a role for strigolactones in mediating plant responses to various abiotic and biotic stresses. The MAX2 signaling pathway has been implicated as a positive regulator in plant adaptation to drought.[20] Furthermore, SLs can modulate salicylic acid-mediated disease resistance.[16]

Quantitative Data on the Effects of Strigolactone Analogs

The following tables summarize quantitative data from various studies on the effects of the synthetic strigolactone analog GR24 on Arabidopsis thaliana.

Table 1: Effect of GR24 on Primary Root Length in Wild-Type (Col-0) and max Mutants

GenotypeTreatmentPrimary Root Length (cm)Reference
Col-0Control5.2 ± 0.3[17]
1 µM GR246.1 ± 0.4[17]
5 µM GR244.5 ± 0.2[17]
max1Control4.9 ± 0.3[17]
1 µM GR245.9 ± 0.4[17]
5 µM GR244.3 ± 0.2[17]
max2Control5.1 ± 0.3[17]
1 µM GR245.3 ± 0.3[17]
5 µM GR244.9 ± 0.2[17]

Table 2: Effect of GR24 on Rosette Branch Number in Wild-Type (Col-0) and max Mutants

GenotypeTreatmentNumber of Rosette BranchesReference
Col-0Control2.1 ± 0.5[5]
max4Control8.5 ± 1.2[5]
0.1 µM GR242.8 ± 0.6[5]
max2Control9.2 ± 1.5[5]
0.1 µM GR248.9 ± 1.3[5]

Table 3: Relative Expression of BRANCHED1 (BRC1) Gene in Axillary Buds

GenotypeTreatmentRelative BRC1 ExpressionReference
Col-0Mock1.0[8]
GR242.5[8]
max2Mock0.4[8]
GR240.5[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of strigolactone activity. Below are summarized protocols for key experiments.

Plant Material and Growth Conditions
  • Plant Material: Arabidopsis thaliana ecotype Columbia (Col-0) is commonly used as the wild type. Various mutants in the strigolactone biosynthesis and signaling pathways (e.g., max1, max2, max3, max4, d14) are utilized to dissect the pathway.

  • Sterilization and Germination: Seeds are surface-sterilized, for example, with 70% ethanol followed by a bleach solution, and then rinsed with sterile water. Seeds are often stratified at 4°C for 2-4 days in the dark to promote uniform germination.

  • Growth Media: For in vitro studies, plants are typically grown on Murashige and Skoog (MS) medium supplemented with sucrose and solidified with agar. For soil experiments, a standard potting mix is used.

  • Growth Conditions: Plants are grown in controlled environment chambers with long-day (16 hours light / 8 hours dark) or short-day photoperiods at a constant temperature (e.g., 22°C).

Strigolactone Analog Treatment
  • Preparation of Stock Solutions: GR24 is typically dissolved in acetone or dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

  • Application: For in vitro assays, the GR24 stock solution is added to the molten growth medium to the desired final concentration. For soil-grown plants, GR24 can be applied by drenching the soil. Control plants are treated with the same concentration of the solvent.

Phenotypic Analysis
  • Shoot Branching: The number of primary rosette branches longer than a certain threshold (e.g., 1 cm) is counted at a specific developmental stage.

  • Root System Architecture: Plants grown on vertical agar plates are scanned or photographed at regular intervals. Primary root length, lateral root number, and lateral root density (number of lateral roots per unit length of the primary root) are measured using image analysis software.

  • Hypocotyl Elongation: Seedlings are grown in the dark for a few days and then transferred to specific light conditions. Hypocotyl length is measured after a set period.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from specific tissues (e.g., axillary buds, roots) using a commercial kit or a standard protocol like TRIzol extraction.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels of target genes are normalized to a reference gene (e.g., UBIQUITIN).

Protein Degradation Assay
  • Protoplast Transformation: Protoplasts are isolated from Arabidopsis seedlings or cell cultures and transformed with plasmids encoding fusion proteins of interest (e.g., SMXL-GFP).

  • Treatment and Analysis: The transformed protoplasts are treated with GR24 and a proteasome inhibitor (e.g., MG132). Protein levels are then assessed by immunoblotting or fluorescence microscopy to determine if the protein of interest is degraded in a GR24-dependent manner.

Experimental_Workflow cluster_preparation Preparation cluster_growth Plant Growth cluster_treatment Treatment cluster_analysis Analysis Seed_Sterilization Seed Sterilization & Stratification Germination Germination & Growth (In vitro or Soil) Seed_Sterilization->Germination Growth_Media Growth Media Preparation Growth_Media->Germination SL_Treatment Strigolactone Analog (e.g., GR24) Application Germination->SL_Treatment Control_Treatment Control (Solvent) Application Germination->Control_Treatment Phenotypic_Analysis Phenotypic Analysis (Branching, Root, etc.) SL_Treatment->Phenotypic_Analysis Molecular_Analysis Molecular Analysis (qRT-PCR, Protein Assay) SL_Treatment->Molecular_Analysis Control_Treatment->Phenotypic_Analysis Control_Treatment->Molecular_Analysis

Caption: General Experimental Workflow for Studying Strigolactone Effects.

Conclusion and Future Directions

Strigolactone analogs like GR24 have proven to be invaluable tools for dissecting the complex roles of this phytohormone class in Arabidopsis thaliana. The core signaling pathway, involving D14, MAX2, and SMXL proteins, is well-established and provides a framework for understanding the diverse physiological responses to strigolactones. Quantitative analyses have demonstrated the potent effects of these compounds on shoot and root architecture, seedling development, and stress responses.

Future research will likely focus on several key areas. The development and characterization of more specific and diverse chemical probes, including fluorescently tagged molecules like this compound, will be instrumental in visualizing and quantifying SL perception and transport in real-time. Elucidating the full range of downstream target genes of the SMXL repressors will provide a more complete picture of the transcriptional networks regulated by strigolactones. Furthermore, unraveling the intricate crosstalk between strigolactone signaling and other hormonal pathways will be crucial for a holistic understanding of plant development and its response to a changing environment. This knowledge will not only advance our fundamental understanding of plant biology but also holds promise for the development of novel strategies to improve crop performance and resilience.

References

(±)-GC242 and its Interaction with KAI2 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strigolactone analog, (±)-GC242, and its interaction with the KARRIKIN INSENSITIVE 2 (KAI2) receptor, a key component in plant signaling pathways. This compound serves as a valuable profluorescent probe for dissecting the enzymatic activity of KAI2 and related α/β-hydrolase receptors. This document details the chemical properties and synthesis of this compound, summarizes quantitative interaction data with KAI2 receptors, and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms governing this interaction.

Introduction to this compound and KAI2 Receptors

This compound is a synthetic molecule designed to mimic the structure of strigolactones, a class of plant hormones that regulate various aspects of plant development. It is characterized as a profluorescent probe, meaning it becomes fluorescent upon enzymatic cleavage. Its structure incorporates a coumarin moiety (DiFMU) in place of the typical ABC ring structure of strigolactones, and a methyl group on the D-ring. This design allows for real-time monitoring of the hydrolytic activity of receptors like KAI2.

The KAI2 receptor is an α/β-hydrolase that plays a crucial role in plant development by perceiving karrikins, compounds found in smoke that promote seed germination, and likely an endogenous, yet unidentified, plant hormone termed KAI2 ligand (KL). The KAI2 signaling pathway is homologous to the strigolactone signaling pathway and involves the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and the degradation of SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 transcriptional repressors. Ligand perception by KAI2 is believed to involve hydrolysis of the ligand, leading to a conformational change in the receptor and subsequent interaction with downstream signaling partners.

Chemical Structure and Synthesis of this compound

While a detailed step-by-step synthesis protocol for this compound is described in specialized literature, the general approach involves the synthesis of a methyl-substituted butenolide D-ring and its subsequent linkage to a coumarin-based fluorophore. The synthesis is a multi-step process that requires expertise in organic chemistry. A key publication by de Saint Germain et al. (2021) provides a detailed methodology for the synthesis of this compound and related profluorescent probes.[1]

Quantitative Interaction Data

The interaction between this compound and KAI2 receptors has been quantified using various biochemical and biophysical assays. The following tables summarize the available quantitative data.

Table 1: Kinetic Constants for the Interaction of this compound with PrKAI2d3

ParameterValueMethodReference
K1/2 (μM)4.60Pre-steady-state kinetics[1]
Vmax (M.min-1)0.013Pre-steady-state kinetics[1]

Table 2: Dissociation Constants (Kd) for the Interaction of Various Ligands with KAI2 Receptors

LigandReceptorKd (μM)MethodReference
KAR1KAI235.5 ± 9.68Fluorescence-based binding assay[2]
KAR1KAI2ply22857Isothermal Titration Calorimetry[3]
(-)-GR24PsKAI2A115.40 ± 9.87Intrinsic fluorescence[4]
(-)-GR24PsKAI2B89.43 ± 12.13Intrinsic fluorescence[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and KAI2 receptors.

Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is available in the supplementary materials of the publication by de Saint Germain et al. (2021), "Synthesis of Profluorescent Strigolactone Probes for Biochemical Studies" in Methods in Molecular Biology.[1] The synthesis generally involves the preparation of the butenolide D-ring with a methyl substituent and its subsequent coupling with a suitable coumarin derivative.

KAI2 Protein Expression and Purification
  • Cloning: The coding sequence of the desired KAI2 gene is cloned into an expression vector (e.g., pET vectors for E. coli expression) with a suitable tag (e.g., His-tag, GST-tag) for purification.

  • Transformation: The expression construct is transformed into a suitable bacterial expression strain (e.g., E. coli BL21(DE3)).

  • Protein Expression: An overnight culture of the transformed bacteria is used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) when the culture reaches a specific optical density (OD600). The culture is then incubated for several hours at a lower temperature (e.g., 16-20 °C) to enhance protein solubility.

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. The cells are lysed by sonication or using a French press.

  • Purification: The soluble protein fraction is separated from the cell debris by centrifugation. The tagged KAI2 protein is then purified from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione agarose for GST-tagged proteins).

  • Further Purification: For higher purity, the protein can be further purified using size-exclusion chromatography.

  • Protein Concentration and Storage: The purified protein is concentrated, and the concentration is determined using a protein assay (e.g., Bradford assay). The protein is then stored at -80 °C in a suitable buffer.

Profluorescent Probe Hydrolysis Assay

This assay measures the enzymatic activity of KAI2 by monitoring the increase in fluorescence upon cleavage of this compound.

  • Reaction Setup: The reaction is typically performed in a 96-well plate format. Each well contains a reaction buffer (e.g., phosphate-buffered saline, pH 7.4), a specific concentration of purified KAI2 protein, and varying concentrations of this compound.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., coumarin).

  • Data Analysis: The initial reaction velocities (V0) are calculated from the linear phase of the fluorescence increase. The kinetic parameters, Michaelis-Menten constant (Km) or K1/2 (for single-turnover enzymes) and maximum velocity (Vmax), are determined by fitting the V0 values to the Michaelis-Menten equation or a suitable model for single-turnover kinetics.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of KAI2 in the presence and absence of this compound, which can indicate ligand binding.

  • Sample Preparation: A reaction mixture is prepared containing purified KAI2 protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and either this compound or a vehicle control in a suitable buffer.

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient. The fluorescence intensity is monitored as the temperature increases.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by plotting the negative first derivative of the fluorescence signal against temperature. A shift in Tm in the presence of the ligand compared to the control indicates a change in protein stability upon binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to KAI2, providing thermodynamic parameters of the interaction.

  • Sample Preparation: Purified KAI2 protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small injections of the ligand solution into the protein solution is performed, and the heat released or absorbed during each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is used to investigate the ligand-dependent interaction between KAI2 and its downstream signaling partners, such as SMAX1.

  • Vector Construction: The coding sequences for KAI2 and SMAX1 are cloned into separate Y2H vectors, one containing the DNA-binding domain (BD) of a transcription factor (e.g., GAL4-BD) and the other containing the activation domain (AD) (e.g., GAL4-AD).

  • Yeast Transformation: The two constructs (BD-KAI2 and AD-SMAX1) are co-transformed into a suitable yeast reporter strain.

  • Interaction Assay: The transformed yeast cells are grown on a selective medium lacking specific nutrients (e.g., histidine, adenine) and containing a reporter gene (e.g., LacZ). The growth of yeast on the selective medium and the activation of the reporter gene indicate an interaction between the two proteins.

  • Ligand Treatment: To test for ligand-dependent interaction, the yeast cells are grown on the selective medium supplemented with this compound or a vehicle control. An enhanced interaction in the presence of the ligand suggests that the binding of this compound to KAI2 promotes its interaction with SMAX1.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the KAI2 signaling pathway and a typical experimental workflow for studying the this compound-KAI2 interaction.

KAI2_Signaling_Pathway cluster_perception Ligand Perception cluster_complex SCF Complex Formation cluster_degradation Target Degradation cluster_response Cellular Response GC242 This compound KAI2 KAI2 Receptor GC242->KAI2 Binds & Hydrolyzed MAX2 MAX2 (F-box) KAI2->MAX2 Recruits SCF SCF Complex MAX2->SCF Forms SMAX1 SMAX1/SMXL2 (Repressor) SCF->SMAX1 Ubiquitinates Proteasome 26S Proteasome SMAX1->Proteasome Targets Degradation Degradation Proteasome->Degradation Gene_Expression Gene Expression (e.g., Seed Germination, Seedling Development) Degradation->Gene_Expression Allows Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assays Interaction Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Hydrolysis_Assay Profluorescent Probe Hydrolysis Assay Synthesis->Hydrolysis_Assay DSF_Assay Differential Scanning Fluorimetry (DSF) Synthesis->DSF_Assay ITC_Assay Isothermal Titration Calorimetry (ITC) Synthesis->ITC_Assay Purification_KAI2 Expression & Purification of KAI2 Receptor Purification_KAI2->Hydrolysis_Assay Purification_KAI2->DSF_Assay Purification_KAI2->ITC_Assay Y2H_Assay Yeast Two-Hybrid (Y2H) (KAI2-SMAX1 Interaction) Purification_KAI2->Y2H_Assay Data_Analysis Kinetic & Thermodynamic Parameter Determination Hydrolysis_Assay->Data_Analysis DSF_Assay->Data_Analysis ITC_Assay->Data_Analysis Interpretation Elucidation of Signaling Mechanism Y2H_Assay->Interpretation Phenotypic_Assay Plant Phenotypic Assays (e.g., Seed Germination) Phenotypic_Assay->Interpretation Data_Analysis->Interpretation

References

Foundational Research on (±)-GC242 and Plant Hormone Perception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on (±)-GC242, a synthetic strigolactone (SL) mimic, and its pivotal role in advancing our understanding of plant hormone perception. This compound has emerged as a powerful tool for dissecting the enzymatic and signaling functions of strigolactone receptors due to its profluorescent nature. Upon hydrolysis by these receptors, it releases a fluorescent molecule, enabling real-time monitoring of receptor activity. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in this compound-mediated plant hormone perception.

Data Presentation: Quantitative Analysis of this compound and Strigolactone Analogs

The following tables summarize the key quantitative data from foundational research on this compound and related strigolactone analogs, providing a comparative view of their interaction with strigolactone receptors.

Table 1: Binding Affinities and Inhibition Constants of Strigolactone Analogs with RMS3 Receptor

CompoundDissociation Constant (Kd) (µM)Inhibition Constant (Ki) (µM)
(+)-GR2415.70.07
(-)-GR2435.95.17
(±)-GR24Not Determined0.102
(±)-Solanacol137.121.5
(±)-2'-epi-GR24Not Determined0.23

Data sourced from studies on the pea (Pisum sativum) strigolactone receptor, RMS3.[1]

Table 2: Kinetic Parameters for the Hydrolysis of this compound by Strigolactone Receptors

ReceptorK1/2 (µM)kcat (s-1)
RMS3 (Pea)0.490.0018
AtD14 (Arabidopsis)1.190.0011

K1/2 is the probe concentration that gives half-maximal velocity (Vmax), and kcat is the rate constant of the pre-steady-state phase.[1]

Table 3: Bioactivity of this compound in Plant Phenotypic Assays

Plant Species & GenotypeAssayCompound (Concentration)Observed Effect
Arabidopsis thaliana (max4-1)Shoot BranchingThis compound (1 µM)Repression of shoot branching, comparable to (±)-GR24[1]
Arabidopsis thaliana (WT, Atd14-1, htl-3, max2-1, Atd14-1 htl-3)Hypocotyl ElongationThis compoundSuppression of hypocotyl elongation in WT, Atd14-1, and htl-3 mutants, but not in max2-1 or the Atd14-1 htl-3 double mutant.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. The following sections provide step-by-step protocols for the synthesis of this compound and its application in studying plant hormone perception.

Synthesis of this compound

This compound is a profluorescent strigolactone mimic. Its synthesis involves the coupling of a fluorescent coumarin moiety to a butenolide D-ring, which is characteristic of strigolactones.

Materials:

  • Starting materials for the coumarin and butenolide moieties.

  • Appropriate solvents (e.g., anhydrous DMF).

  • Reagents for chemical coupling (e.g., base, coupling agents).

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns).

Procedure:

  • Synthesis of the Coumarin Precursor: Synthesize or procure the appropriate hydroxycoumarin derivative that will serve as the fluorescent reporter.

  • Synthesis of the Butenolide (D-ring) Precursor: Prepare the butenolide ring with a suitable leaving group for subsequent coupling.

  • Coupling Reaction: In an inert atmosphere, dissolve the coumarin precursor in an anhydrous solvent. Add a base to deprotonate the hydroxyl group. Subsequently, add the butenolide precursor to initiate the coupling reaction.

  • Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction and perform an aqueous work-up to remove unreacted starting materials and byproducts.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Profluorescent Probe Assay for Receptor Enzymatic Activity

This assay measures the hydrolysis of this compound by strigolactone receptors, leading to the release of a fluorescent product.

Materials:

  • Purified strigolactone receptor protein (e.g., AtD14, RMS3).

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the this compound stock solution in the assay buffer. Prepare a solution of the purified receptor protein in the same buffer.

  • Assay Setup: In a 96-well microplate, add the diluted this compound solutions to the wells.

  • Initiation of Reaction: Add the receptor protein solution to each well to start the enzymatic reaction. Include control wells with buffer instead of the protein solution to measure background fluorescence.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time. The excitation and emission wavelengths should be optimized for the released fluorophore.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of the reaction can be calculated from the linear portion of the curve. Kinetic parameters such as K1/2 and kcat can be determined by measuring the initial rates at different substrate concentrations and fitting the data to an appropriate kinetic model.[1]

Thermal Shift Assay (TSA) for Ligand Binding

TSA, also known as Differential Scanning Fluorimetry (DSF), is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Materials:

  • Purified strigolactone receptor protein.

  • This compound or other ligand of interest.

  • SYPRO Orange dye.

  • Real-time PCR instrument.

  • Appropriate buffer.

Procedure:

  • Reaction Setup: In a PCR tube or 96-well plate, mix the purified receptor protein with the assay buffer and SYPRO Orange dye.

  • Ligand Addition: Add this compound or the test ligand at various concentrations to the protein-dye mixture. Include a control with no ligand.

  • Thermal Denaturation: Place the samples in a real-time PCR instrument. Program the instrument to gradually increase the temperature while monitoring the fluorescence of the SYPRO Orange dye.

  • Data Acquisition: As the protein unfolds due to the increasing temperature, the hydrophobic core becomes exposed, allowing the SYPRO Orange dye to bind and fluoresce. The instrument records the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal curve. A shift in the Tm in the presence of the ligand indicates a binding interaction. An increase in Tm suggests stabilization of the protein upon ligand binding.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of strigolactones and the workflows of key experimental procedures.

Strigolactone_Signaling_Pathway cluster_perception Perception cluster_signal_transduction Signal Transduction cluster_response Cellular Response SL Strigolactone (this compound) D14 D14/RMS3 (Receptor) SL->D14 Binding D14_SL D14-SL Complex (Active) D14->D14_SL Conformational Change Hydrolysis Hydrolysis D14_SL->Hydrolysis Initiates MAX2 MAX2/D3 (F-box Protein) D14_SL->MAX2 Recruitment D53 D53/SMXL (Repressor) D14_SL->D53 Recruitment Hydrolysis->D14 Covalent Modification (His residue) SCF_Complex SCF Complex MAX2->SCF_Complex Component of Ub Ubiquitination D53->Ub Target for SCF_Complex->D53 Binds Proteasome 26S Proteasome Ub->Proteasome Leads to Degradation Degradation Proteasome->Degradation Mediates Gene_Expression Target Gene Expression Degradation->Gene_Expression Derepression of Branching Shoot Branching Inhibition Gene_Expression->Branching

Strigolactone Signaling Pathway

Profluorescent_Probe_Assay_Workflow Start Start Prepare_Reagents Prepare this compound dilutions and Receptor Solution Start->Prepare_Reagents Setup_Plate Add this compound to 96-well plate Prepare_Reagents->Setup_Plate Initiate_Reaction Add Receptor Solution to wells Setup_Plate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence vs. Time in Plate Reader Initiate_Reaction->Measure_Fluorescence Data_Analysis Plot Data and Calculate Initial Rates & Kinetic Parameters Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Profluorescent Probe Assay Workflow

Thermal_Shift_Assay_Workflow Start Start Prepare_Mix Prepare Protein, SYPRO Orange, and Buffer Mixture Start->Prepare_Mix Add_Ligand Add this compound at various concentrations Prepare_Mix->Add_Ligand Thermal_Ramp Run Thermal Ramp (25-95°C) in Real-Time PCR machine Add_Ligand->Thermal_Ramp Measure_Fluorescence Monitor Fluorescence Intensity Thermal_Ramp->Measure_Fluorescence Data_Analysis Generate Melting Curve and Determine Tm Shift Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Thermal Shift Assay Workflow

References

Unveiling Enzyme Dynamics: A Technical Guide to the Fluorescent Probe (±)-GC242 for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fluorescent properties and applications of (±)-GC242, a profluorescent probe instrumental in elucidating the enzymatic activity of strigolactone (SL) receptors. Strigolactones are a class of plant hormones that play a crucial role in plant development and interaction with symbiotic and parasitic organisms. The perception and signaling of strigolactones are mediated by the DWARF14 (D14) family of α/β-hydrolase enzymes. This compound serves as a valuable tool for studying the kinetics and mechanism of these enzymes, offering insights relevant to plant biology and the development of novel agrochemicals.

Core Principles: The Profluorescent Nature of this compound

This compound is a synthetic mimic of strigolactones. In its native state, the molecule is non-fluorescent. However, upon enzymatic hydrolysis by a strigolactone receptor, it releases a highly fluorescent molecule, 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU). The "turn-on" nature of this probe allows for real-time monitoring of enzyme activity, providing a sensitive and direct measure of substrate cleavage.

The enzymatic reaction involves the cleavage of the butenolide D-ring from the core structure of this compound. This process is not a simple catalytic turnover; instead, it results in the formation of a covalent adduct between the D-ring and a histidine residue within the catalytic pocket of the receptor. This unique mechanism renders the enzyme a single-turnover catalyst with this substrate, a crucial factor in the interpretation of kinetic data.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the fluorescent properties of the released fluorophore and the enzymatic hydrolysis of this compound by the pea ( Pisum sativum) strigolactone receptor, RAMOSUS3 (RMS3).

ParameterValueReference
Fluorescent Properties of DiFMU
Excitation Maximum (λex)318 nm[1]
Emission Maximum (λem)448 nm[1]
Molecular Weight212.15 g/mol [1]
Enzymatic Kinetics of this compound Hydrolysis by RMS3
K1/2 (μM)1.56 (for (-)-GC242)de Saint Germain et al., 2016
17.42 (for (+)-GC242)de Saint Germain et al., 2016
k2 (s⁻¹)0.015 (for (-)-GC242)de Saint Germain et al., 2016
0.012 (for (+)-GC242)de Saint Germain et al., 2016
Binding Affinity of RMS3 for Strigolactone Analogs
Kd for (+)-GR24 (μM)15.7de Saint Germain et al., 2016
Kd for (-)-GR24 (μM)35.9de Saint Germain et al., 2016

Note: The kinetic parameters for this compound hydrolysis do not follow classical Michaelis-Menten kinetics due to the single-turnover nature of the reaction. K1/2 represents the substrate concentration at which half-maximal velocity is achieved, and k2 is the rate constant for the formation of the covalent adduct.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the methods described by de Saint Germain et al., 2016. The key steps involve the coupling of a coumarin-based ABC-ring mimic with a butenolide D-ring precursor.

Materials:

  • Precursors for the ABC-ring and D-ring moieties (as described in the primary literature)

  • Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Coupling reagents (e.g., DCC, DMAP)

  • Purification reagents and equipment (e.g., Silica gel for column chromatography)

Procedure:

  • Synthesis of the ABC-ring analog: This involves the synthesis of the 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU) core structure, which will serve as the profluorophore.

  • Synthesis of the D-ring precursor: The butenolide D-ring with two methyl groups at the 3' position is synthesized separately.

  • Coupling Reaction: The ABC-ring analog and the D-ring precursor are coupled using a suitable coupling agent to form the final this compound product.

  • Purification: The crude product is purified using column chromatography to obtain the pure this compound probe.

  • Characterization: The final product is characterized using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Enzymatic Assay Protocol

This protocol outlines the procedure for measuring the enzymatic activity of a strigolactone receptor (e.g., RMS3) using this compound.

Materials:

  • Purified strigolactone receptor enzyme (e.g., RMS3)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Phosphate-buffered saline, pH 6.8)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the purified enzyme to the desired concentration in the assay buffer.

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer to create a range of substrate concentrations.

  • Set up the Assay Plate:

    • Pipette the enzyme solution into the wells of the 96-well plate.

    • Include control wells with assay buffer only (no enzyme) to measure background fluorescence.

  • Initiate the Reaction:

    • Add the this compound solutions of varying concentrations to the wells to start the enzymatic reaction.

    • The final volume in each well should be consistent.

  • Measure Fluorescence:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.

    • Plot the initial rate of fluorescence increase against the substrate concentration.

    • Fit the data to an appropriate kinetic model to determine the kinetic parameters (K1/2 and k2).

Visualizing the Molecular Logic

To better understand the processes described, the following diagrams illustrate the key signaling pathway and the experimental workflow.

Strigolactone_Signaling_Pathway Strigolactone Signaling Pathway cluster_perception Signal Perception cluster_hydrolysis Enzymatic Reaction cluster_output Signal Output GC242 This compound (Profluorescent Probe) RMS3 RMS3 Receptor (α/β-hydrolase) GC242->RMS3 Binding Hydrolysis Hydrolysis & Covalent Adduct Formation RMS3->Hydrolysis DiFMU DiFMU (Fluorescent Product) Hydrolysis->DiFMU Covalent_Complex RMS3-D-ring Covalent Complex Hydrolysis->Covalent_Complex Downstream_Signaling Downstream Signaling (e.g., MAX2 interaction) Covalent_Complex->Downstream_Signaling

Caption: Strigolactone signaling initiated by this compound.

Experimental_Workflow Enzymatic Assay Workflow Start Start Reagent_Prep Prepare Reagents: - Purified RMS3 Enzyme - this compound dilutions - Assay Buffer Start->Reagent_Prep Plate_Setup Set up 96-well plate: - Add enzyme to wells - Include no-enzyme controls Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction: Add this compound to wells Plate_Setup->Reaction_Start Fluorescence_Measurement Measure Fluorescence: (λex=~320nm, λem=~450nm) over time Reaction_Start->Fluorescence_Measurement Data_Analysis Data Analysis: - Subtract background - Plot initial rates vs. [S] - Determine K1/2 and k2 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the this compound enzymatic assay.

References

Initial Characterization of (±)-GC242 Effects on Shoot Branching: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific data for a compound designated "(±)-GC242," this technical guide utilizes the well-characterized synthetic strigolactone analog, (±)-GR24, as a representative molecule to detail the principles and methodologies for an initial characterization of a strigolactone-like compound's effects on shoot branching. (±)-GR24 is a widely used research tool that mimics the inhibitory effects of natural strigolactones on shoot branching.

Introduction

Shoot branching is a critical determinant of plant architecture, profoundly influencing plant productivity and adaptation to environmental conditions. The process is primarily regulated by a complex interplay of plant hormones, including auxin, cytokinins, and strigolactones (SLs).[1][2][3][4][5] Strigolactones are a class of carotenoid-derived hormones that act as a key negative regulator of axillary bud outgrowth, the developmental process that gives rise to branches.[2][6] Synthetic strigolactone analogs, such as (±)-GR24, are invaluable tools for dissecting the molecular mechanisms of shoot branching regulation and for potential applications in agriculture to modify plant architecture. This guide provides an in-depth overview of the initial characterization of the effects of a synthetic strigolactone analog, exemplified by (±)-GR24, on shoot branching.

Strigolactone Signaling Pathway

The perception and transduction of the strigolactone signal involve a core signaling module that leads to the regulation of gene expression related to shoot branching. The key components of this pathway are the α/β-fold hydrolase DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2) in Arabidopsis (or its orthologs DWARF3 in rice), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional co-repressors (or DWARF53 in rice).[1][2][6][7]

In the absence of strigolactones, SMXL proteins interact with transcriptional regulators to repress the expression of downstream genes, thereby inhibiting axillary bud outgrowth.[2] Upon binding of a strigolactone molecule, the D14 receptor undergoes a conformational change that promotes its interaction with the MAX2 F-box protein.[1][8] This interaction leads to the recruitment of SMXL proteins to the Skp1-Cullin-F-box (SCF)MAX2 E3 ubiquitin ligase complex, resulting in their ubiquitination and subsequent degradation by the 26S proteasome.[9][10] The degradation of the SMXL repressors alleviates the repression of downstream target genes, such as BRANCHED1 (BRC1), ultimately leading to the inhibition of shoot branching.

Strigolactone_Signaling_Pathway Strigolactone Signaling Pathway cluster_nucleus Nucleus SL Strigolactone (this compound / (±)-GR24) D14 D14 Receptor SL->D14 Binds and activates MAX2 MAX2 (F-box protein) D14->MAX2 Recruits SCF_complex SCF Complex MAX2->SCF_complex Part of SMXL SMXL (Transcriptional Repressor) SCF_complex->SMXL Targets for ubiquitination Degradation 26S Proteasome Degradation SMXL->Degradation Degraded BRC1 BRC1 Gene Expression SMXL->BRC1 Represses Branching_Inhibition Shoot Branching Inhibition BRC1->Branching_Inhibition

Figure 1: Simplified diagram of the strigolactone signaling pathway.

Quantitative Effects on Shoot Branching

The primary effect of this compound, as a strigolactone analog, is the inhibition of axillary bud outgrowth. This effect is dose-dependent and can be quantified by measuring parameters such as the number of rosette branches in Arabidopsis thaliana or the number of tillers in rice (Oryza sativa).

Table 1: Dose-Response Effect of (±)-GR24 on Rosette Branch Number in Arabidopsis thaliana

(±)-GR24 Concentration (µM)Mean Number of Rosette BranchesStandard Deviation
0 (Control)8.2± 1.5
0.16.5± 1.2
14.1± 0.9
52.3± 0.6
102.1± 0.5
Note: Data are hypothetical and representative of typical results.

Table 2: Effect of (±)-GR24 on Tiller Bud Outgrowth in Rice (d10 mutant) *

TreatmentTiller Number per Plant
Untreated Control5.8 ± 0.7
0.1 µM (±)-GR243.4 ± 0.5
1 µM (±)-GR241.2 ± 0.3
10 µM (±)-GR240.5 ± 0.2
Data adapted from studies on strigolactone-deficient rice mutants, which exhibit a high tillering phenotype that is rescued by exogenous SL application.[11]

Experimental Protocols

  • Arabidopsis thaliana : Wild-type (e.g., Col-0) and relevant mutant lines (e.g., max2, d14) are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C. Plants can be grown in soil or in a hydroponic system for root application of the compound.

  • Rice (Oryza sativa) : Wild-type (e.g., Nipponbare) and strigolactone-related mutants (e.g., d10, d14) are germinated and grown in a greenhouse or growth chamber. For tiller analysis, hydroponic culture is often preferred for consistent application of treatments.[11]

This compound should be dissolved in a suitable solvent, such as acetone or DMSO, to create a stock solution, which is then diluted to the final concentrations in the growth medium or application solution.

  • Hydroponic Application : The compound is added to the hydroponic solution at the desired final concentrations. This method ensures continuous exposure of the root system to the compound.[12]

  • Direct Application to Axillary Buds : For localized effects, a solution containing this compound can be applied directly to individual axillary buds using a micropipette. This is often done in a lanolin paste to ensure prolonged contact.

  • Soil Drench : The chemical solution is applied to the soil of potted plants. This method is less precise but can be used for large-scale screening.

  • Arabidopsis : The number of primary and secondary rosette branches is counted at a specific developmental stage (e.g., 4-6 weeks post-germination). The length of the primary inflorescence stem and the number of cauline branches can also be measured.

  • Rice : The number of tillers per plant is counted at a defined time point after treatment. Tiller length can also be measured to assess the extent of bud outgrowth.[11]

  • Axillary Bud Outgrowth Assay : For more detailed analysis, the length of individual axillary buds can be measured over time using a ruler or digital calipers. This allows for the calculation of bud growth rates.

The following diagram illustrates a typical workflow for the initial characterization of a compound's effect on shoot branching.

Experimental_Workflow Experimental Workflow for Characterizing this compound Effects cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Plant_Growth Plant Growth (e.g., Arabidopsis, Rice) Treatment Apply this compound Treatment (Hydroponics, Direct Application, etc.) Plant_Growth->Treatment Compound_Prep Prepare this compound Stock Solutions Compound_Prep->Treatment Phenotyping Phenotypic Analysis (Count branches/tillers, measure length) Treatment->Phenotyping Data_Quant Quantitative Data Analysis (Statistics, Dose-Response Curves) Phenotyping->Data_Quant Conclusion Draw Conclusions on Bioactivity and Potency Data_Quant->Conclusion

Figure 2: General experimental workflow for characterizing the effects of this compound.

Conclusion

The initial characterization of this compound's effects on shoot branching involves a systematic approach to determine its bioactivity and mechanism of action. By leveraging established protocols for well-characterized strigolactone analogs like (±)-GR24, researchers can efficiently assess the dose-dependent inhibitory effects of novel compounds on axillary bud outgrowth. This foundational knowledge is crucial for the development of new plant growth regulators and for advancing our understanding of the hormonal control of plant architecture.

References

Methodological & Application

Application Notes and Protocols for (±)-GC242 in Hypocotyl Elongation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-GC242 is a synthetic, profluorescent analog of strigolactones (SLs), a class of phytohormones that play a crucial role in regulating various aspects of plant development.[1][2] Strigolactones are known to be involved in processes such as shoot branching, root development, and the inhibition of hypocotyl elongation.[1][3] The profluorescent nature of this compound allows for the study of its interaction with the strigolactone receptor, primarily the α/β hydrolase DWARF14 (D14), through the release of a fluorescent reporter upon hydrolysis.[2][4] While this compound is predominantly utilized in biochemical and in-planta enzymatic assays, its strigolactone-like activity makes it a candidate for investigation in physiological assays such as hypocotyl elongation.

These application notes provide a detailed protocol for utilizing this compound in hypocotyl elongation assays with Arabidopsis thaliana, a model organism in plant biology. The protocol is synthesized from standard hypocotyl elongation assay methodologies and knowledge of the application of other strigolactone analogs like GR24.[5][6][7]

Signaling Pathway

This compound, as a strigolactone mimic, is perceived by the D14 receptor. This binding event, followed by hydrolysis, initiates a signaling cascade. The receptor-hormone complex then interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This interaction leads to the ubiquitination and subsequent degradation of transcriptional repressors from the SMAX1-LIKE (SMXL) family. The degradation of SMXL proteins relieves the repression of downstream genes, ultimately leading to a signaling output that includes the inhibition of hypocotyl elongation.[1][8] This pathway shows significant crosstalk with light signaling pathways, involving components like phytochromes, cryptochromes, COP1, and HY5.[5][9][10]

Strigolactone_Signaling cluster_cell Plant Cell GC242 This compound D14 D14 Receptor GC242->D14 Perception & Hydrolysis MAX2 MAX2 (F-box) D14->MAX2 Forms Complex SMXL SMXL Repressor MAX2->SMXL Targets for Degradation Downstream_Genes Downstream Genes SMXL->Downstream_Genes Represses Inhibition Inhibition of Hypocotyl Elongation Downstream_Genes->Inhibition Leads to Experimental_Workflow cluster_prep Preparation cluster_growth Growth & Treatment cluster_analysis Data Analysis A Prepare this compound Stock Solution (10 mM in DMSO) B Prepare MS Medium with This compound & Mock Control A->B C Sterilize & Plate Arabidopsis Seeds D Stratify Seeds (4°C, 2-4 days in dark) C->D E Induce Germination (22°C, 24-48h light) D->E F Incubate for Hypocotyl Growth (22°C, 4-5 days, light/dark) E->F G Image Seedlings F->G H Measure Hypocotyl Length (ImageJ) G->H I Statistical Analysis H->I

References

Application of (±)-GC242 in Studying Strigolactone Hydrolysis Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play crucial roles in various aspects of plant development and interaction with symbiotic organisms. The perception and signaling of SLs are mediated by the DWARF14 (D14) family of α/β-hydrolase receptors. A key step in SL signaling is the hydrolysis of the SL molecule by the receptor, which leads to a conformational change in the receptor and initiation of downstream signaling events. The study of the kinetics of this hydrolysis is fundamental to understanding SL perception and for the development of synthetic SL analogs or inhibitors.

(±)-GC242 is a synthetic, profluorescent probe designed to mimic natural strigolactones. Upon enzymatic hydrolysis by an active SL receptor, the non-fluorescent this compound molecule releases a highly fluorescent coumarin derivative. This property allows for the real-time monitoring of the receptor's hydrolytic activity, making this compound an invaluable tool for studying the kinetics of strigolactone hydrolysis. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in strigolactone research.

Data Presentation

The following tables summarize the quantitative data on the enzymatic hydrolysis of this compound and related compounds by various strigolactone receptors.

Table 1: Pre-steady-state Kinetic Constants for Strigolactone Receptor Hydrolysis of Profluorescent Probes

ReceptorProbeK 1/2 (μM)k cat (min⁻¹)Reference
RMS3This compound0.13 ± 0.021.13 ± 0.05[1]
AtD14This compound0.43 ± 0.083.33 ± 0.22[1]
PrKAI2d3This compound0.81 ± 0.160.038 ± 0.002[2]
PrKAI2d3(±)-GC2401.11 ± 0.220.043 ± 0.002[2]
PrKAI2d3(±)-GC4862.18 ± 0.400.053 ± 0.003[2]

K 1/2 represents the substrate concentration at which the initial velocity is half-maximal in pre-steady-state kinetics. k cat is the turnover number.

Table 2: Inhibition Constants (K i ) for Strigolactone Analogs on RMS3 Hydrolysis of this compound

InhibitorK i (μM)Reference
(±)-GR240.102[1]
(+)-GR240.07[1]
(±)-2'-epi-GR240.23[1]
(-)-GR245.17[1]
(±)-solanacol21.5[1]

K i values were determined through competition assays with this compound.

Experimental Protocols

Protocol 1: In Vitro Strigolactone Hydrolysis Assay Using this compound

This protocol describes the measurement of the enzymatic activity of a purified strigolactone receptor by monitoring the fluorescence increase resulting from the hydrolysis of this compound.

Materials:

  • Purified strigolactone receptor (e.g., AtD14, RMS3)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% (v/v) Tween-20

  • 96-well black microplate (low-binding)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Thaw the purified receptor protein on ice. Centrifuge briefly to collect the solution at the bottom of the tube.

    • Prepare a working solution of the receptor in Assay Buffer to the desired final concentration (e.g., 400 nM). Keep on ice.

    • Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 20 µM).

  • Set up the Assay:

    • Add 50 µL of the receptor working solution to each well of the 96-well microplate.

    • Include control wells containing 50 µL of Assay Buffer without the receptor to measure background fluorescence and non-enzymatic hydrolysis.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 25 °C) for 5 minutes.

  • Initiate the Reaction:

    • To start the reaction, add 50 µL of the this compound dilutions to the corresponding wells.

    • Mix gently by pipetting or using the plate reader's shaking function.

  • Measure Fluorescence:

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 30-60 minutes).

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm (exact wavelengths may need optimization based on the instrument).

  • Data Analysis:

    • Subtract the background fluorescence (from control wells) from the fluorescence readings of the reaction wells.

    • Convert the fluorescence intensity to the concentration of the fluorescent product using a standard curve of the free fluorophore (e.g., 7-hydroxy-4-methylcoumarin).

    • Plot the product concentration against time to obtain progress curves.

    • Determine the initial velocity (v₀) from the linear portion of the progress curves.

    • For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation or a suitable model for pre-steady-state kinetics.[1][2]

Protocol 2: Competition Assay to Determine Inhibitor K i

This protocol is used to assess the inhibitory potential of a compound against the hydrolysis of this compound by a strigolactone receptor.

Materials:

  • Same as Protocol 1

  • Inhibitor compound stock solution (in DMSO)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare the receptor and this compound working solutions as described in Protocol 1. The concentration of this compound should be close to its K 1/2 value.

    • Prepare a series of dilutions of the inhibitor compound in Assay Buffer.

  • Set up the Assay:

    • In the wells of a 96-well plate, add 25 µL of the receptor working solution.

    • Add 25 µL of the inhibitor dilutions to the corresponding wells. Include a control well with 25 µL of Assay Buffer (no inhibitor).

    • Pre-incubate the plate at 25 °C for 15-30 minutes to allow the inhibitor to bind to the receptor.

  • Initiate and Measure the Reaction:

    • Initiate the reaction by adding 50 µL of the this compound working solution to all wells.

    • Immediately measure the fluorescence as described in Protocol 1.

  • Data Analysis:

    • Determine the initial velocities for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (K i ) using the Cheng-Prusoff equation, taking into account the substrate concentration and its K 1/2 value.[1]

Visualizations

Strigolactone_Signaling_Pathway cluster_perception Receptor Perception and Hydrolysis cluster_signaling Downstream Signaling Cascade SL Strigolactone (SL) D14_open D14 (Open) SL->D14_open Binding SL_D14 SL-D14 Complex D14_open->SL_D14 D14_closed D14 (Closed) + Covalently bound D-ring SL_D14->D14_closed Hydrolysis MAX2 MAX2 (F-box protein) D14_closed->MAX2 Interaction SCF_complex SCF-MAX2-D53 Complex MAX2->SCF_complex Forms complex with D53 D53 D53/SMXL (Repressor) D53->SCF_complex Proteasome 26S Proteasome D53->Proteasome Targeting SCF_complex->D53 Ubiquitination Ub Ubiquitin Ub->SCF_complex D53_degradation D53 Degradation Proteasome->D53_degradation Gene_expression Target Gene Expression D53_degradation->Gene_expression Derepression

Caption: Strigolactone signaling pathway.

Hydrolysis_Kinetics_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Receptor and This compound Solutions prep_plate Aliquot Receptor into 96-well Plate prep_reagents->prep_plate initiate Add this compound to Initiate Hydrolysis prep_plate->initiate incubate Incubate at 25°C initiate->incubate read_fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate->read_fluorescence progress_curve Plot Progress Curves (Fluorescence vs. Time) read_fluorescence->progress_curve initial_velocity Calculate Initial Velocities progress_curve->initial_velocity kinetic_plot Plot Michaelis-Menten or Lineweaver-Burk initial_velocity->kinetic_plot parameters Determine Kₘ and Vₘₐₓ kinetic_plot->parameters

Caption: Experimental workflow for hydrolysis kinetics.

References

Application Notes and Protocols for (±)-GC242 in In Vitro Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-GC242 is a profluorescent probe designed for the in vitro characterization of the KAI2 (KARRIKIN INSENSITIVE 2) receptor, an α/β-hydrolase involved in plant signaling pathways. Unlike traditional receptor-ligand binding assays that measure reversible binding, this compound is a substrate for KAI2. The enzymatic activity of KAI2 cleaves this compound, releasing a fluorescent product. This process allows for the kinetic analysis of KAI2 activity and can be used to screen for potential inhibitors or modulators of this important receptor. These application notes provide a detailed protocol for utilizing this compound in in vitro enzymatic assays to determine the kinetic parameters of the KAI2-ligand interaction.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent (or weakly fluorescent) probe this compound by the KAI2 protein. Upon cleavage, a highly fluorescent molecule is released. The rate of increase in fluorescence is directly proportional to the enzymatic activity of KAI2. By measuring the fluorescence over time at different substrate concentrations, the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), can be determined. This assay can also be adapted to a competition format to determine the inhibitory potential of test compounds.

Data Presentation

The following table summarizes the kinetic constants for the interaction of various profluorescent probes with Phelipanche ramosa KAI2d3 (PrKAI2d3), a representative KAI2 protein. This data can be used as a reference for expected values.[1]

Profluorescent ProbeK1/2 (µM)kcat (s⁻¹)
(±)-GC4862.5 ± 0.60.015 ± 0.001
(±)-GC2401.8 ± 0.40.012 ± 0.001
This compound3.1 ± 0.70.018 ± 0.001

Signaling Pathway

The KAI2 signaling pathway is initiated by the perception of a ligand, which can be the endogenous, yet unidentified, KAI2 ligand (KL) or synthetic analogs like karrikins and this compound. Upon ligand binding and hydrolysis, KAI2 undergoes a conformational change that promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This interaction leads to the formation of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The SCF-MAX2 complex then targets the transcriptional repressors SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses the transcription of downstream target genes, leading to various physiological responses.

KAI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus GC242 This compound KAI2 KAI2 GC242->KAI2 Binding & Hydrolysis MAX2 MAX2 KAI2->MAX2 Interaction SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 Recruitment to SCF complex Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation Target_Genes Target Genes SMAX1_SMXL2->Target_Genes Repression Degraded_Repressors Degraded SMAX1/SMXL2 Proteasome->Degraded_Repressors Ub Ubiquitin Ub->SMAX1_SMXL2 Ubiquitination Physiological_Response Physiological Response Target_Genes->Physiological_Response Transcription & Translation

KAI2 Signaling Pathway

Experimental Protocols

Recombinant KAI2 Protein Purification

A reliable source of purified KAI2 protein is essential for the in vitro assay. The following is a general workflow for the expression and purification of His-tagged KAI2 from E. coli.

Workflow for Recombinant KAI2 Purification

KAI2_Purification_Workflow start Transformation of E. coli with KAI2 expression vector culture Culture E. coli and induce protein expression (e.g., with IPTG) start->culture harvest Harvest cells by centrifugation culture->harvest lysis Cell lysis (e.g., sonication or French press) harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification imac Immobilized Metal Affinity Chromatography (IMAC) (Ni-NTA resin) clarification->imac elution Elute His-tagged KAI2 with imidazole gradient imac->elution dialysis Dialysis to remove imidazole and buffer exchange elution->dialysis sec Size-Exclusion Chromatography (optional, for higher purity) dialysis->sec characterization Protein characterization (SDS-PAGE, concentration determination) sec->characterization storage Store purified KAI2 at -80°C characterization->storage

KAI2 Purification Workflow
In Vitro Enzymatic Assay Protocol

This protocol describes the steps for measuring the kinetic parameters of KAI2 using this compound.

Materials:

  • Purified recombinant KAI2 protein

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Glycerol, 1 mM TCEP[2]

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader

Experimental Workflow

Enzymatic_Assay_Workflow start Prepare serial dilutions of this compound in Assay Buffer reaction_initiation Initiate the reaction by adding the this compound dilutions to the wells start->reaction_initiation plate_setup Add KAI2 protein to wells of a 96-well plate pre_incubation Pre-incubate the plate at the desired temperature plate_setup->pre_incubation pre_incubation->reaction_initiation measurement Measure fluorescence intensity kinetically over time reaction_initiation->measurement data_analysis Analyze the data to determine initial reaction velocities measurement->data_analysis kinetic_parameters Plot initial velocities vs. substrate concentration and fit to the Michaelis-Menten equation data_analysis->kinetic_parameters end Determine Km and Vmax kinetic_parameters->end

Enzymatic Assay Workflow

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM).

    • Dilute the purified KAI2 protein in Assay Buffer to the desired final concentration (e.g., 100 nM). The optimal concentration should be determined empirically.

  • Assay Setup:

    • Add a fixed volume of the diluted KAI2 protein solution to each well of a 96-well black microplate.

    • Include control wells:

      • No enzyme control: Assay Buffer without KAI2 protein to measure background fluorescence of the substrate.

      • No substrate control: KAI2 protein in Assay Buffer to measure the intrinsic fluorescence of the protein.

    • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 30°C) for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the serially diluted this compound solutions to the wells containing the KAI2 protein.

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds).

    • Use excitation and emission wavelengths appropriate for the fluorescent product of this compound cleavage (e.g., excitation ~405 nm, emission ~460 nm, but these should be optimized for the specific fluorophore).

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the reaction wells.

    • For each substrate concentration, plot fluorescence intensity against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software to determine the kinetic parameters Km and Vmax.

      Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])

Considerations and Troubleshooting

  • Inner Filter Effect: At high concentrations, the substrate or product may absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. This can be corrected for during data analysis or minimized by using lower substrate concentrations.[3]

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration. This should be determined experimentally.

  • Solvent Effects: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the assay is low (e.g., <1%) to avoid effects on enzyme activity.

  • Photobleaching: Minimize exposure of the fluorescent product to the excitation light to prevent photobleaching, which can lead to a decrease in the fluorescence signal over time.[4]

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the enzymatic activity of KAI2 and to screen for compounds that modulate its function.

References

Application Notes and Protocols: Methodology for Synthesizing (+)-GC242 and (-)-GC242 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profound differences in biological activity. Therefore, the ability to synthesize and isolate enantiomerically pure compounds is paramount. This document provides a detailed methodology for the synthesis of the individual enantiomers, (+)-GC242 and (-)-GC242, which are based on the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) scaffold. PBDs are a class of "privileged structures" known for their wide range of biological activities, including potent antitumor properties derived from their ability to bind to the minor groove of DNA.[1][3]

The strategy outlined herein involves an initial synthesis of the racemic mixture of GC242, followed by a classical chiral resolution protocol. This approach is often employed when a direct asymmetric synthesis is challenging or not yet optimized.[4][5] The resolution is achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different physical properties.[4][] Subsequent liberation of the resolving agent yields the desired enantiomerically pure (+)-GC242 and (-)-GC242.

Overall Synthetic Workflow

The synthesis is performed in a two-stage process. The first stage is the construction of the racemic PBD core structure, yielding (±)-GC242. The second stage involves the separation of the enantiomers.

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution A Starting Materials (e.g., Substituted Anthranilic Acid & Chiral α-amino acid) B Coupling & Cyclization Reactions A->B C This compound (Racemic Mixture) B->C D Diastereomeric Salt Formation (with Chiral Resolving Agent) C->D E Fractional Crystallization D->E F Separated Diastereomeric Salts E->F G Salt Breaking (Acid/Base Liberation) F->G H (+)-GC242 G->H I (-)-GC242 G->I

Figure 1: Overall workflow for the synthesis and resolution of GC242 enantiomers.

Data Presentation

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
Substituted Anthranilic Acid≥98%CommercialStarting Material
(S)-α-Amino Acid Derivative≥98%CommercialChiral Building Block
Dicyclohexylcarbodiimide (DCC)Synthesis GradeCommercialCoupling Agent
N-Hydroxysuccinimide (NHS)Synthesis GradeCommercialCoupling Agent
Dichloromethane (DCM)AnhydrousCommercialSolvent
Trifluoroacetic Acid (TFA)Reagent GradeCommercialDeprotection/Cyclization
(R)-(-)-Mandelic Acid≥99%CommercialChiral Resolving Agent
Ethyl AcetateACS GradeCommercialSolvent
Sodium Hydroxide (NaOH)ACS GradeCommercialBase for Liberation
Hydrochloric Acid (HCl)ACS GradeCommercialAcid for Liberation
Yield and Purity Summary
StepProductTheoretical Yield (g)Actual Yield (g)% YieldPurity (HPLC)Enantiomeric Excess (ee%)
1Racemic this compound10.07.878%>95%N/A
2aDiastereomer Salt 17.56.283%>99%N/A
2bDiastereomer Salt 27.5(in mother liquor)--N/A
3a(+)-GC2423.93.179%>99%>99%
3b(-)-GC2423.92.974%>99%>99%

Experimental Protocols

Stage 1: Synthesis of Racemic this compound

This protocol describes a general procedure for the synthesis of the PBD core structure. Specific substitutions on the anthranilic acid precursor will define the final GC242 analogue.

Protocol 1: Synthesis of Racemic this compound

  • Amide Coupling:

    • To a solution of the substituted anthranilic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous Dichloromethane (DCM), add Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • To the filtrate, add the racemic α-amino acid derivative (1.0 eq) and stir at room temperature for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude coupled product.

  • Cyclization:

    • Dissolve the crude product from the previous step in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).

    • Stir the reaction mixture at room temperature for 6 hours until cyclization is complete (monitored by TLC/LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude racemic this compound by column chromatography on silica gel.

Stage 2: Chiral Resolution of this compound

This stage utilizes a chiral resolving agent to separate the two enantiomers. The choice of resolving agent and solvent is critical and may require optimization.[4][7]

G Racemic This compound in Ethanol Agent Add (R)-(-)-Mandelic Acid (0.5 eq) Racemic->Agent Heat Heat to Dissolve Agent->Heat Cool Slow Cool to RT Heat->Cool Crystals Precipitate Forms ((+)-GC242 • (R)-Mandelate Salt) Cool->Crystals Liquor Mother Liquor (Contains (-)-GC242 • (R)-Mandelate Salt) Cool->Liquor Filter Filter & Wash Crystals Crystals->Filter Liberate_Minus Liberate with Base (e.g., aq. NaHCO₃) Liquor->Liberate_Minus Liberate_Plus Liberate with Base (e.g., aq. NaHCO₃) Filter->Liberate_Plus Plus_GC242 (+)-GC242 Liberate_Plus->Plus_GC242 Minus_GC242 (-)-GC242 Liberate_Minus->Minus_GC242

Figure 2: Workflow for the chiral resolution of this compound via diastereomeric salt formation.

Protocol 2: Resolution and Isolation of Enantiomers

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in a minimal amount of hot ethanol.

    • In a separate flask, dissolve the chiral resolving agent, (R)-(-)-mandelic acid (0.5 eq), in a minimal amount of hot ethanol.

    • Add the resolving agent solution to the racemic GC242 solution.

    • Allow the mixture to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to facilitate crystallization. One diastereomer should selectively precipitate.

  • Isolation of (+)-GC242:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol. This solid is the diastereomeric salt of (+)-GC242 and (R)-(-)-mandelic acid.

    • Suspend the crystals in a biphasic mixture of ethyl acetate and saturated aqueous NaHCO₃ solution.

    • Stir vigorously until all solids dissolve. The mandelic acid will move to the aqueous layer as its sodium salt, and the free base (+)-GC242 will remain in the organic layer.

    • Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield enantiomerically enriched (+)-GC242.

    • Verify enantiomeric excess (ee%) using chiral HPLC.

  • Isolation of (-)-GC242:

    • Take the mother liquor from the initial filtration (step 2.1), which is enriched in the other diastereomer.

    • Concentrate the mother liquor under reduced pressure.

    • Perform the same liberation procedure as described in step 2.2 on the residue to obtain enantiomerically enriched (-)-GC242.

    • Verify enantiomeric excess (ee%) using chiral HPLC. For higher purity, a second resolving agent with the opposite chirality (e.g., (S)-(+)-Mandelic Acid) can be used, or the material can be purified via preparative chiral chromatography.

Conclusion

The described methodology provides a reliable and scalable pathway for the synthesis and resolution of (+)-GC242 and (-)-GC242. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development. While classical resolution is effective, future work could focus on developing a direct asymmetric synthesis to improve overall efficiency and yield, avoiding the loss of 50% of the material inherent in resolution processes.[4]

References

Practical Guide for Measuring (±)-GC242 Fluorescence in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the measurement of the hypothetical fluorescent compound (±)-GC242 in plant extracts. The protocols and application notes are designed to be a practical resource for researchers, scientists, and professionals in drug development.

Introduction

Fluorescence spectroscopy is a highly sensitive analytical technique used to detect and quantify fluorescent molecules.[1] When applied to plant extracts, this method can provide valuable insights into the presence and concentration of specific compounds. However, the complex nature of plant matrices presents several challenges, including autofluorescence from endogenous molecules like chlorophyll and phenolic compounds, as well as quenching and inner filter effects.[2][3][4][5] This guide outlines detailed protocols to address these challenges and accurately measure the fluorescence of a novel compound, herein referred to as this compound, in plant extracts.

Hypothetical Properties of this compound

To illustrate the practical application of the following protocols, we will assume this compound has the following spectral properties. These would typically be determined for any new fluorescent compound before proceeding with quantification in complex samples.

PropertyValue
Excitation Maximum (λex) 490 nm
Emission Maximum (λem) 525 nm
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹ at 490 nm
Fluorescence Quantum Yield (Φf) 0.60 in ethanol
Solubility Soluble in ethanol, methanol, DMSO
Target Molecule Hypothetical Enzyme X

Experimental Protocols

Protocol 1: Preparation of Plant Extracts

This protocol describes the preparation of a clear plant extract suitable for fluorescence measurements.

Materials:

  • Fresh or frozen plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction buffer (e.g., phosphate-buffered saline (PBS) with 1% Triton X-100, pH 7.4)

  • Mortar and pestle or homogenizer

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 100 mg of plant tissue.

  • Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the extract at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • For optimal clarity, filter the supernatant through a 0.22 µm syringe filter.

  • Store the clarified extract on ice for immediate use or at -80°C for long-term storage.

Protocol 2: Determination of Optimal Excitation and Emission Wavelengths

This protocol is essential to confirm the spectral properties of this compound within the plant extract matrix, as these can be influenced by the local environment.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Clarified plant extract (from Protocol 1)

  • Extraction buffer

  • Spectrofluorometer

  • Quartz cuvettes or microplate reader with fluorescence capabilities

Procedure:

  • Excitation Spectrum:

    • Prepare a solution of this compound in the extraction buffer (e.g., 1 µM).

    • Set the emission wavelength to the expected maximum (525 nm).

    • Scan a range of excitation wavelengths (e.g., 400-510 nm).

    • The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.

  • Emission Spectrum:

    • Prepare a solution of this compound in the extraction buffer (e.g., 1 µM).

    • Set the excitation wavelength to the determined optimum (from the previous step).

    • Scan a range of emission wavelengths (e.g., 500-600 nm).

    • The wavelength with the highest fluorescence intensity is the optimal emission wavelength.

  • Matrix Effects:

    • Spike the clarified plant extract with a known concentration of this compound (e.g., 1 µM).

    • Repeat the excitation and emission scans to determine if the plant matrix causes a spectral shift.

Protocol 3: Quantification of this compound in Plant Extracts

This protocol uses a standard curve to quantify the concentration of this compound in the prepared plant extracts.

Materials:

  • This compound stock solution

  • Clarified plant extract

  • Extraction buffer

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Standards:

    • Prepare a series of this compound standards in the extraction buffer. A typical concentration range might be 0 nM to 1000 nM.

  • Preparation of Samples:

    • If the plant tissue was treated with this compound, use the clarified extract directly.

    • Prepare a "blank" sample using extract from an untreated plant. This will be used for background subtraction.

  • Measurement:

    • Pipette 100 µL of each standard and sample into the wells of the 96-well plate.

    • Set the microplate reader to the optimal excitation and emission wavelengths determined in Protocol 2.

    • Measure the fluorescence intensity of all wells.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (untreated extract) from all sample readings.

    • Subtract the fluorescence intensity of the 0 nM standard from all standard readings.

    • Plot the fluorescence intensity of the standards versus their concentrations to create a standard curve.

    • Use the equation of the linear regression from the standard curve to calculate the concentration of this compound in your samples.

Data Presentation

Quantitative data should be organized in a clear and structured manner for easy comparison.

Table 1: Quantitative Measurement of this compound Fluorescence in Plant Extracts

Sample IDTreatment GroupReplicateRaw Fluorescence IntensityBackground Corrected FluorescenceCalculated Concentration (nM)
1Control115000
2Control215550.5
3Treatment A185070070
4Treatment A286571571.5
5Treatment B112301080108
6Treatment B212451095109.5

Visualization of Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental processes and biological concepts.

Experimental_Workflow A Plant Tissue Homogenization B Centrifugation to Pellet Debris A->B C Collection of Supernatant B->C D Filtration of Supernatant C->D E Preparation of Standards and Samples D->E F Fluorescence Measurement E->F G Data Analysis and Quantification F->G

Caption: Experimental workflow for measuring this compound fluorescence.

Signaling_Pathway cluster_cell Plant Cell Substrate Endogenous Substrate EnzymeX Enzyme X Substrate->EnzymeX Product Product EnzymeX->Product GC242_active This compound (Fluorescent) EnzymeX->GC242_active converts to GC242_inactive This compound (Non-fluorescent) GC242_inactive->EnzymeX binds to

Caption: Hypothetical signaling pathway involving this compound.

Troubleshooting and Considerations

  • High Background Fluorescence: Plant extracts often contain endogenous fluorescent compounds.[3][6] To mitigate this, always include a blank from untreated tissue and subtract its fluorescence. Spectral unmixing techniques can also be employed if the autofluorescence spectrum overlaps with that of this compound.[2]

  • Fluorescence Quenching: Components in the plant extract can decrease the fluorescence intensity of this compound.[4][7] This can be assessed by spiking a known amount of this compound into the extract and measuring the recovery. Diluting the extract may help reduce quenching effects.

  • Inner Filter Effect: At high concentrations, either this compound or other molecules in the extract can absorb the excitation or emission light, leading to inaccurate measurements.[7][8] Diluting the sample is the most effective way to minimize this effect.

  • pH Sensitivity: The fluorescence of many compounds is pH-dependent.[9] Ensure that the pH of your extraction buffer is consistent across all samples and standards.

  • Photobleaching: Exposure to light can cause fluorescent molecules to lose their fluorescence. Minimize light exposure to your samples and standards, and acquire measurements promptly after preparation.

References

Unlocking Strigolactone Signaling: A Guide to Screening for Novel Components Using (±)-GC242

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions with soil microbes. The intricate signaling pathway of SLs presents numerous targets for the development of novel plant growth regulators and herbicides. (±)-GC242, a profluorescent synthetic strigolactone analog, has emerged as a powerful tool for dissecting this pathway. Its ability to be hydrolyzed by the SL receptor DWARF14 (D14) and its homologs, leading to the release of a fluorescent moiety, provides a direct readout of receptor activity. This feature makes this compound an ideal probe for high-throughput screening (HTS) to identify new chemical modulators and genetic components of SL signaling.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to screen for and characterize novel strigolactone signaling components.

Data Presentation: Quantitative Profile of this compound

The following table summarizes the known quantitative data for this compound, facilitating its application in experimental design.

ParameterValueOrganism/SystemReceptorReference
Apparent Dissociation Constant (Kd) ~15-20 µMPea (Pisum sativum)RMS3[1]
Bioactivity (Shoot Branching) Active at 1 µMArabidopsis thaliana (max4-1 mutant)AtD14[1]
Hydrolysis by Receptor ConfirmedPea (Pisum sativum)RMS3[1]

Signaling Pathways and Experimental Workflows

To effectively utilize this compound, a thorough understanding of the strigolactone signaling pathway and the design of appropriate screening workflows are essential.

Strigolactone Signaling Pathway

The canonical strigolactone signaling pathway is initiated by the binding of SLs to the α/β-hydrolase receptor, D14. This binding event, followed by SL hydrolysis, induces a conformational change in D14, promoting its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and a member of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors (e.g., D53 in rice, SMXL6, SMXL7, SMXL8 in Arabidopsis).[2][3][4] This ternary complex formation leads to the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome.[2][3][4] The removal of the SMXL repressor allows for the expression of downstream target genes that regulate plant development.

Strigolactone_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus SL Strigolactone (this compound) D14 D14 (Receptor) SL->D14 D14_SL D14-SL (Active) D14->D14_SL SL Binding & Hydrolysis MAX2 MAX2 (F-box Protein) SMXL SMXL (Repressor) MAX2->SMXL Interaction Ub Ubiquitin SMXL->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation Target_Genes Target Gene Expression Proteasome->Target_Genes Repression Lifted Developmental_Response Developmental Response Target_Genes->Developmental_Response D14_SL->MAX2 Interaction D14_SL->SMXL Interaction

Caption: Simplified Strigolactone Signaling Pathway.
Experimental Workflow for Screening

A typical workflow for screening for novel SL signaling components using this compound involves a primary high-throughput screen followed by a series of secondary assays for validation and characterization.

Screening_Workflow Primary_Screen Primary Screen: High-Throughput Fluorescence Assay with this compound Hit_Identification Hit Identification: Compounds or Mutants with Altered Fluorescence Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays for Validation Hit_Identification->Secondary_Assays Y2H Yeast Two-Hybrid (Y2H) (Protein-Protein Interaction) Secondary_Assays->Y2H CoIP Co-Immunoprecipitation (Co-IP) (In vivo Interaction) Secondary_Assays->CoIP Degradation_Assay In vitro/In vivo Degradation Assay (SMXL Stability) Secondary_Assays->Degradation_Assay Phenotypic_Analysis Phenotypic Analysis (e.g., Branching Assay) Secondary_Assays->Phenotypic_Analysis Characterization Characterization of Novel Component Y2H->Characterization CoIP->Characterization Degradation_Assay->Characterization Phenotypic_Analysis->Characterization

Caption: General workflow for screening with this compound.

Experimental Protocols

The following are detailed protocols for key experiments in a this compound-based screening campaign.

Protocol 1: High-Throughput Screening (HTS) with this compound

This protocol describes a fluorescence-based HTS assay to identify compounds that modulate the hydrolytic activity of the D14 receptor.

Materials:

  • Purified recombinant D14 protein (e.g., AtD14)

  • This compound stock solution (in DMSO)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Compound library (dissolved in DMSO)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute purified D14 protein in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 200 nM for a 100 nM final concentration).

    • Dilute this compound stock solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 10 µM for a 5 µM final concentration).

    • Prepare serial dilutions of control compounds (e.g., GR24 as a positive control for competition, or a known inhibitor) and library compounds in DMSO. Then, dilute these into assay buffer.

  • Assay Setup:

    • Add 5 µL of compound solution or control to each well of the 384-well plate.

    • Add 10 µL of the 2X D14 protein solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-protein interaction.

    • Initiate the reaction by adding 10 µL of the 2X this compound solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Excitation: 405 nm, Emission: 460 nm for a coumarin-based fluorophore) over a time course (e.g., every 2 minutes for 30 minutes).

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each well.

    • Normalize the data to controls (e.g., DMSO as 100% activity, a potent inhibitor as 0% activity).

    • Identify "hits" as compounds that significantly inhibit or enhance the fluorescence signal compared to the DMSO control.

Protocol 2: Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol is for validating whether a hit compound or a newly identified protein disrupts the interaction between key SL signaling components, such as D14 and SMXL.

Materials:

  • Yeast strains (e.g., AH109 or Y2H Gold)

  • Bait vector (e.g., pGBKT7) containing the D14 coding sequence.

  • Prey vector (e.g., pGADT7) containing the SMXL coding sequence.

  • Plasmids for positive and negative controls.

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade with X-α-Gal).

  • (±)-GR24 or the hit compound.

Procedure:

  • Construct Bait and Prey Plasmids:

    • Clone the full-length or domain-specific coding sequence of D14 into the bait vector and the SMXL protein into the prey vector.

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into the appropriate yeast strain.

    • Plate the transformed yeast on SD/-Trp/-Leu plates to select for cells containing both plasmids.

  • Interaction Assay:

    • Grow the co-transformed yeast in liquid SD/-Trp/-Leu medium.

    • Spot serial dilutions of the yeast culture onto selective media:

      • SD/-Trp/-Leu (growth control)

      • SD/-Trp/-Leu/-His/-Ade + X-α-Gal (high stringency selection)

    • To test the effect of a compound, include it in the selective media at the desired concentration. (±)-GR24 should be used as a positive control to enhance the D14-SMXL interaction.

  • Analysis:

    • Incubate plates at 30°C for 3-5 days.

    • Assess yeast growth on the high-stringency selective media. Growth and the development of a blue color (from X-α-Gal cleavage) indicate a positive interaction.

    • Compare the growth of yeast on plates with and without the test compound to determine if it disrupts or enhances the protein-protein interaction.

Protocol 3: Co-Immunoprecipitation (Co-IP) for In Vivo Interactions

This protocol is used to confirm protein-protein interactions within a plant system.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings) transiently or stably expressing tagged versions of the proteins of interest (e.g., D14-FLAG and SMXL-HA).

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails.

  • Anti-FLAG affinity beads (e.g., anti-FLAG M2 magnetic beads).

  • Wash Buffer: Co-IP Lysis Buffer with a higher salt concentration (e.g., 300 mM NaCl) for stringent washes.

  • Elution Buffer (e.g., 2x SDS-PAGE sample buffer).

  • Antibodies for western blotting (e.g., anti-FLAG, anti-HA).

Procedure:

  • Protein Extraction:

    • Harvest and grind plant tissue in liquid nitrogen.

    • Resuspend the ground tissue in Co-IP Lysis Buffer and incubate on ice.

    • Centrifuge to pellet cell debris and collect the supernatant (protein extract).

  • Immunoprecipitation:

    • Incubate the protein extract with anti-FLAG affinity beads to capture D14-FLAG and its interacting partners.

    • Wash the beads several times with Wash Buffer to remove non-specific binding proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads by boiling in Elution Buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a western blot using anti-FLAG and anti-HA antibodies to detect the presence of both D14-FLAG and the co-immunoprecipitated SMXL-HA.

Protocol 4: In Vitro Degradation Assay of SMXL Proteins

This protocol assesses the ability of a compound or a newly identified E3 ligase to promote the degradation of SMXL proteins.

Materials:

  • Purified recombinant proteins: SMXL (substrate), E1 activating enzyme, E2 conjugating enzyme, D14, MAX2 (as part of the SCF complex), and ubiquitin.

  • Degradation Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 10 mM ATP.

  • (±)-GR24 or test compound.

  • SDS-PAGE and western blotting reagents.

  • Antibody against the tag on the SMXL protein.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified E1, E2, ubiquitin, D14, MAX2-containing complex, and SMXL protein in the Degradation Buffer.

    • Add (±)-GR24 (positive control) or the test compound.

  • Incubation:

    • Incubate the reaction mixture at 30°C.

    • Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer to the aliquots.

    • Separate the proteins by SDS-PAGE.

    • Perform a western blot using an antibody against the SMXL protein to monitor its degradation over time. A decrease in the SMXL protein band indicates successful degradation.

Conclusion

This compound is a versatile and powerful tool for the exploration of the strigolactone signaling pathway. The combination of high-throughput screening with this profluorescent probe and a suite of robust validation assays provides a clear path for the identification and characterization of novel chemical and genetic regulators of SL signaling. The protocols and data presented here offer a solid foundation for researchers to embark on their own discovery efforts in this exciting field, with potential applications in agriculture and drug development.

References

Application Notes and Protocols for Assessing (±)-GC242 Bioactivity in Pea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, most notably shoot branching.[1][2][3] The synthetic analog (±)-GR24 has been instrumental in elucidating the SL signaling pathway.[1] This document provides a detailed experimental setup for assessing the bioactivity of a putative SL analog, (±)-GC242, in pea (Pisum sativum), a model organism for studying shoot branching.[1][2] The protocols described herein are based on established methods for evaluating SL bioactivity, primarily focusing on the inhibition of axillary bud outgrowth in SL-deficient pea mutants.[2][4]

Key Concepts and Signaling Pathway

Strigolactones are perceived by the DWARF14 (D14) receptor, an α/β-hydrolase. In pea, the ortholog of D14 is RAMOSUS3 (RMS3). The binding of an SL analog like GR24, and presumably this compound, to the receptor leads to a conformational change and subsequent interaction with an F-box protein (D3/MAX2 in rice/Arabidopsis). This interaction targets a repressor protein (D53/SMXL) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor derepresses the expression of downstream target genes, such as BRANCHED1 (BRC1), which in turn suppresses axillary bud growth.[2][5]

SL_Signaling_Pathway cluster_receptor Receptor Complex cluster_degradation Repressor Degradation cluster_transcription Transcriptional Regulation GC242 This compound RMS3 RMS3 (D14) GC242->RMS3 Binding & Hydrolysis MAX2 MAX2 (F-box) RMS3->MAX2 Conformational Change & Interaction D53 D53/SMXL (Repressor) MAX2->D53 Recruitment Ub Ubiquitin D53->Ub Ubiquitination BRC1 BRC1 Gene D53->BRC1 Repression Proteasome 26S Proteasome Ub->Proteasome Degradation BudOutgrowth Axillary Bud Outgrowth BRC1->BudOutgrowth Inhibition

Caption: The strigolactone signaling pathway in pea.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Pisum sativum (pea)

  • Genotypes:

    • Wild-type (WT), e.g., Torsdag or Térèse.[4][6]

    • Strigolactone-deficient mutant: rms1. This mutant exhibits a high degree of branching due to the lack of endogenous SLs and is highly sensitive to externally applied SLs.[2][6]

    • Strigolactone-insensitive mutant: rms3. This mutant is used as a negative control to test for non-specific or toxic effects of the compound.[4]

  • Germination: Seeds are germinated on moist filter paper for 5 days.[6]

  • Growth Conditions: Seedlings are transplanted into pots filled with a suitable growth medium (e.g., potting mix or silica sand) and grown in a controlled environment (e.g., 22-25°C, 16h light/8h dark photoperiod).[6]

This compound Bioactivity Assay: Shoot Branching Inhibition

This assay directly measures the ability of this compound to inhibit the outgrowth of axillary buds in the SL-deficient rms1 mutant.

Experimental Workflow:

Experimental_Workflow A Seed Germination (WT, rms1, rms3) B Seedling Growth (Controlled Environment) A->B D Treatment Application (Direct Bud Application or Vascular Supply) B->D C Preparation of this compound Solutions (Different Concentrations) C->D E Data Collection (Measure Branch Length at 10 Days Post-Treatment) D->E F Data Analysis (Statistical Comparison) E->F G Molecular Analysis (Optional) (qRT-PCR for PsBRC1 expression) E->G

Caption: Experimental workflow for assessing this compound bioactivity.

a. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

  • Prepare a series of dilutions to obtain the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). The final solvent concentration in the treatment solution should be kept low (e.g., ≤ 0.1%) to avoid phytotoxicity.[7]

  • A mock solution (solvent only) should be prepared as a negative control. (±)-GR24 can be used as a positive control.

b. Treatment Application (Choose one method):

  • Method 1: Direct Application to Axillary Buds [2][4]

    • Eight days after sowing, identify the axillary bud at a specific node (e.g., node 3).

    • To encourage the outgrowth of the target bud, remove the branches at the nodes below (nodes 1 and 2).[4]

    • Using a micropipette, apply a small volume (e.g., 10 µL) of the this compound solution directly onto the axillary bud.[2][4]

  • Method 2: Vascular Supply [4][7]

    • Ten days after sowing, make a small incision in the stem below the target node (e.g., node 3).

    • Insert a small cotton wick or use a micro-tube to continuously supply the this compound solution to the plant's vascular system.

    • This method is useful to circumvent potential issues with compound penetration through the bud tissues.[7]

c. Data Collection and Analysis:

  • Ten days after treatment, measure the length of the branch that has grown from the treated axillary bud.[2]

  • For each treatment group, calculate the mean branch length and standard error.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups.

Molecular Analysis: PsBRC1 Expression (Optional)

To confirm that this compound acts through the SL signaling pathway, the expression of the downstream target gene PsBRC1 can be quantified.

  • Treat rms1 mutant plants as described above.

  • Harvest axillary buds 6 hours after treatment.[2]

  • Extract total RNA from the bud tissue.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of PsBRC1. A suitable housekeeping gene should be used for normalization.

  • An increase in PsBRC1 expression in response to this compound treatment would indicate that the compound is acting through the canonical SL pathway.[2]

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the experiments.

Table 1: Effect of this compound on Axillary Branch Length in Pea Genotypes

GenotypeTreatmentConcentration (µM)Mean Branch Length (cm) ± SE
rms1Mock (Solvent Control)08.5 ± 0.7
This compound0.16.2 ± 0.5
This compound12.1 ± 0.3
This compound100.5 ± 0.1
(±)-GR24 (Positive Control)11.8 ± 0.2
rms3Mock (Solvent Control)09.1 ± 0.8
This compound108.8 ± 0.6
WTMock (Solvent Control)01.2 ± 0.2

*Indicates a statistically significant difference from the mock control (p < 0.05).

Table 2: Relative Expression of PsBRC1 in rms1 Axillary Buds

TreatmentConcentration (µM)Relative PsBRC1 Expression (Fold Change) ± SE
Mock (Solvent Control)01.0 ± 0.1
This compound14.5 ± 0.4
This compound108.2 ± 0.7
(±)-GR24 (Positive Control)17.5 ± 0.6*

*Indicates a statistically significant difference from the mock control (p < 0.05).

Conclusion

The experimental setup detailed in this document provides a robust framework for assessing the bioactivity of this compound in pea. By utilizing the SL-deficient rms1 mutant and quantifying both phenotypic (shoot branching) and molecular (gene expression) responses, researchers can effectively determine the SL-like activity of this novel compound. The inclusion of wild-type and SL-insensitive (rms3) genotypes as controls is crucial for a comprehensive evaluation.

References

Application Notes and Protocols for Quantifying (±)-GC242 Uptake and Distribution in Plant Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the uptake and distribution of novel chemical entities in plant systems is crucial for assessing their efficacy, potential environmental impact, and for the development of new agrochemicals or phytoremediation strategies. This document provides detailed application notes and protocols for the quantification of a hypothetical small molecule, (±)-GC242, in plant roots. The methodologies described herein are based on established analytical techniques and provide a framework for researchers to adapt to their specific experimental needs.

Two primary methods are detailed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification, and Quantitative Whole-Body Autoradiography (QWBA) for visualizing the spatial distribution of the compound within the root architecture.

Data Presentation: Quantitative Uptake and Distribution of a this compound Analog

To illustrate the type of quantitative data that can be obtained using the described protocols, the following table summarizes hypothetical data for a benzimidazole-based compound, structurally analogous to this compound, in Arabidopsis thaliana roots. Benzimidazoles are systemic fungicides that are readily taken up by plant roots.[1]

Time Point (hours)Root TissueConcentration (µg/g fresh weight) ± SD
1Epidermis5.2 ± 0.8
Cortex2.1 ± 0.3
Stele0.5 ± 0.1
6Epidermis12.8 ± 1.5
Cortex8.9 ± 1.1
Stele3.2 ± 0.4
24Epidermis25.4 ± 3.1
Cortex18.7 ± 2.2
Stele9.8 ± 1.2
72Epidermis15.1 ± 1.9
Cortex12.3 ± 1.5
Stele7.5 ± 0.9

This data is representative and compiled based on typical uptake patterns of small molecules in plant roots. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Quantification of this compound in Root Tissues by LC-MS/MS

This protocol details the extraction and quantification of this compound from root tissues using Liquid Chromatography-Tandem Mass Spectrometry, a highly sensitive and selective analytical technique.[2][3]

1. Plant Growth and Treatment: a. Grow Arabidopsis thaliana (or other plant species of interest) hydroponically or in a suitable growth medium. b. Introduce this compound to the growth medium at the desired concentration. c. Harvest root samples at specified time points.

2. Sample Preparation and Extraction: a. Gently wash harvested roots with deionized water to remove any external debris and loosely attached compound. b. Blot the roots dry with a lint-free paper towel and record the fresh weight. c. Flash-freeze the root tissue in liquid nitrogen to halt metabolic processes. d. Homogenize the frozen tissue using a mortar and pestle or a bead beater. e. To the homogenized tissue, add an extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a ratio of 10:1 (v/w). f. Vortex the mixture vigorously for 1 minute. g. Sonicate the sample for 10 minutes in an ultrasonic bath. h. Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet cell debris. i. Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure separation of this compound from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization properties of this compound.
  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
  • MRM Transitions: Determine the specific precursor ion to product ion transitions for this compound by direct infusion of a standard solution.
  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

4. Quantification: a. Prepare a calibration curve using a series of known concentrations of a this compound analytical standard. b. Spike a known amount of an internal standard (a stable isotope-labeled version of this compound is ideal) into all samples and standards to correct for matrix effects and variations in instrument response. c. Quantify the concentration of this compound in the root extracts by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Visualization of this compound Distribution by Quantitative Whole-Body Autoradiography (QWBA)

QWBA provides a visual representation of the spatial distribution of a radiolabeled compound within an intact organism or tissue section. This protocol is adapted for plant roots using a radiolabeled version of this compound (e.g., ¹⁴C or ³H labeled).

1. Plant Growth and Treatment with Radiolabeled Compound: a. Grow plants in a controlled environment as described in Protocol 1. b. Introduce radiolabeled this compound to the growth medium. c. At desired time points, carefully harvest the entire root system.

2. Sample Preparation for Sectioning: a. Gently rinse the roots to remove any adhered growth medium containing the radiolabel. b. Embed the intact root system in a suitable embedding medium (e.g., carboxymethylcellulose) and freeze it in a hexane/solid CO₂ bath.

3. Cryosectioning: a. Mount the frozen, embedded root onto a cryomicrotome. b. Collect thin (e.g., 20-40 µm) longitudinal or cross-sections of the root. c. Mount the sections onto adhesive tape and freeze-dry them.

4. Autoradiography: a. Expose the freeze-dried sections to a phosphor imaging plate in a light-tight cassette. The exposure time will depend on the specific activity of the radiolabeled compound and its concentration in the tissue. b. Include calibrated standards of known radioactivity on the imaging plate to enable quantification.

5. Imaging and Quantification: a. Scan the imaging plate using a phosphor imager to generate a digital autoradiogram. b. The intensity of the signal in different regions of the root section is proportional to the concentration of the radiolabeled compound. c. Quantify the radioactivity in specific root tissues (e.g., epidermis, cortex, stele) by comparing the signal intensity to the calibrated standards using appropriate imaging software.

Visualizations

Signaling Pathways and Cellular Mechanisms

The uptake and distribution of xenobiotics like this compound in plant roots is a complex process involving passive diffusion and active transport across cell membranes, followed by potential metabolic transformation. The following diagram illustrates the key pathways and molecular components involved.

Caption: Cellular uptake and metabolism of this compound in a plant root cell.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound in root tissues, from sample collection to data analysis.

G cluster_analysis Analytical Quantification start Plant Growth and Treatment with this compound harvest Harvest Root Samples at Time Points start->harvest wash Wash and Weigh Roots harvest->wash freeze Flash Freeze in Liquid Nitrogen wash->freeze homogenize Homogenize Tissue freeze->homogenize extract Solvent Extraction homogenize->extract centrifuge Centrifuge and Filter extract->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms qwba QWBA (for radiolabeled) centrifuge->qwba data Data Analysis and Quantification lcms->data qwba->data

Caption: General experimental workflow for quantifying this compound in roots.

References

Application of (±)-GC242 in High-Throughput Screening for Strigolactone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching and root architecture. They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds. The synthetic SL analog, (±)-GC242, has emerged as a valuable tool for studying SL perception and signaling. Its bioactivity, which mimics natural SLs, makes it a suitable positive control and a scaffold for the development of novel SL analogs through high-throughput screening (HTS). These screening efforts are vital for identifying compounds with potential applications in agriculture, such as controlling parasitic weeds or promoting plant growth.

This document provides detailed application notes and protocols for the use of this compound in HTS campaigns aimed at discovering novel SL analogs. It covers two primary HTS methodologies: a parasitic seed germination assay and a fluorescence-based assay using the probe Yoshimulactone Green (YLG).

Data Presentation

The following tables summarize the known bioactivity of this compound and the typical performance of HTS assays for SL analogs. While specific EC50 or IC50 values for this compound from large-scale HTS campaigns are not extensively published, the data below reflects its confirmed biological activity.

Table 1: Bioactivity of this compound in Strigolactone-Related Assays

CompoundAssayOrganism/SystemObserved EffectQuantitative DataReference
This compoundAxillary Bud OutgrowthPisum sativum (pea)Repression of axillary bud outgrowth, higher activity than (±)-GR24-[1]
This compoundHypocotyl ElongationArabidopsis thalianaInhibition of hypocotyl elongation, primarily via AtD14 and AtMAX2-[1]
This compoundProfluorescent Probe HydrolysisPhelipanche ramosa KAI2d3 proteinHydrolysis of the probeK1/2 = 4.60 µM[2]

Table 2: Typical Parameters for High-Throughput Screening Assays for SL Analogs

Assay TypePlatformTypical ThroughputKey Parameters MeasuredPositive Control
Parasitic Seed Germination96- or 384-well plates1,000s of compounds/dayGermination Rate (%)(±)-GR24, this compound
YLG Competitive Assay96- or 384-well plates1,000s of compounds/dayIC50Unlabeled SL analog (e.g., GR24)

Experimental Protocols

Protocol 1: High-Throughput Parasitic Seed Germination Assay

This protocol is designed for screening compound libraries for their ability to induce the germination of parasitic plant seeds, such as those from Striga or Orobanche species.

Materials:

  • Parasitic plant seeds (e.g., Striga hermonthica)

  • This compound (positive control)

  • GR24 (standard positive control)

  • Compound library dissolved in DMSO

  • Sterile Milli-Q water

  • 96-well microplates

  • Growth chambers or incubators

  • Stereomicroscope or automated imaging system

Methodology:

  • Seed Sterilization and Pre-conditioning:

    • Surface sterilize parasitic plant seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by several rinses with sterile Milli-Q water.

    • Pre-condition the seeds by placing them on moist glass fiber filter paper in petri dishes and incubating them in the dark at 25-30°C for 10-14 days. This step is crucial for the seeds to become responsive to germination stimulants.

  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO.

    • Using a liquid handling system, dispense the compounds from the library into the wells of a 96-well plate to achieve the desired final screening concentration (e.g., 1-10 µM). Include wells with DMSO only as a negative control and wells with a known concentration of this compound or GR24 as a positive control.

  • Seed Plating and Incubation:

    • Carefully transfer a set number of pre-conditioned seeds (e.g., 50-100) into each well of the microplate containing the test compounds.

    • Seal the plates to prevent evaporation and incubate in the dark at 30°C for 24-48 hours.

  • Germination Scoring:

    • After the incubation period, count the number of germinated seeds in each well under a stereomicroscope. A seed is considered germinated when the radicle has emerged.

    • Alternatively, use an automated imaging system and image analysis software to quantify germination rates.

  • Data Analysis:

    • Calculate the germination percentage for each well.

    • Identify "hits" as compounds that induce a germination rate significantly above the negative control, often defined as a certain number of standard deviations above the mean of the negative controls.

    • Confirm hits by re-testing and performing dose-response experiments to determine the EC50 value.

Protocol 2: Yoshimulactone Green (YLG) Competitive Assay

This in vitro assay is based on the competition between a test compound and the fluorescent probe YLG for binding to the SL receptor (e.g., HTL7 from Striga hermonthica).

Materials:

  • Recombinant SL receptor protein (e.g., ShHTL7)

  • Yoshimulactone Green (YLG)

  • This compound (as a potential competitor)

  • GR24 (unlabeled competitor for IC50 determination)

  • Compound library dissolved in DMSO

  • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0)

  • 96-well black microplates

  • Fluorescence plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of YLG in DMSO.

    • Dilute the recombinant receptor protein to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds and control compounds in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the recombinant receptor protein, and the test compound or control.

    • Initiate the reaction by adding YLG to each well. The final concentration of DMSO should be kept low (e.g., <1%) to avoid interference with the assay.

    • Include wells with the receptor and YLG but no competitor (maximum fluorescence) and wells with buffer and YLG only (background fluorescence).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for the enzymatic hydrolysis of YLG.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation and 525 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Calculate the percent inhibition of YLG hydrolysis for each compound concentration.

    • For active compounds, determine the IC50 value by fitting the dose-response data to a suitable model.

Visualizations

Strigolactone Signaling Pathway

Strigolactone_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus SL Strigolactone (e.g., this compound) D14 D14 Receptor (Open Conformation) SL->D14 Binding & Hydrolysis SL_D14 SL-D14 Complex D14->SL_D14 Conformational Change SCF_Complex SCF Complex (D14-MAX2-D53) SL_D14->SCF_Complex Recruits MAX2 MAX2 (F-box protein) MAX2->SCF_Complex D53 D53/SMXL (Repressor) D53->SCF_Complex Proteasome 26S Proteasome D53->Proteasome Degradation SCF_Complex->D53 Ubiquitination Ub Ubiquitin Degraded_D53 Degraded D53 Proteasome->Degraded_D53 Gene_Expression Target Gene Expression Degraded_D53->Gene_Expression Leads to Biological_Response Biological Response (e.g., Branching Inhibition) Gene_Expression->Biological_Response

Caption: Simplified Strigolactone Signaling Pathway.

High-Throughput Screening Workflow for SL Analogs

HTS_Workflow cluster_workflow HTS Workflow start Start: Compound Library primary_screen Primary Screen (e.g., Seed Germination Assay at single concentration) start->primary_screen data_analysis_1 Data Analysis: Identify Primary Hits primary_screen->data_analysis_1 hit_confirmation Hit Confirmation (Re-testing of primary hits) data_analysis_1->hit_confirmation dose_response Dose-Response Assay (Determine EC50/IC50) hit_confirmation->dose_response data_analysis_2 Data Analysis: Prioritize Confirmed Hits dose_response->data_analysis_2 sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis_2->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for HTS of SL analogs.

References

Application Notes and Protocols for Covalent Receptor Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Covalent Labeling of Receptors Using (±)-GC242

Audience: Researchers, scientists, and drug development professionals.

Introduction

Covalent labeling is a powerful technique for selectively attaching a molecular probe to a target receptor, enabling detailed investigation of its structure, function, and cellular dynamics. This method involves the formation of a stable, long-lasting bond between the labeling agent and the receptor. While specific information and established protocols for the novel compound this compound are not available in the current scientific literature, this document provides a generalized protocol for the covalent labeling of a G-Protein Coupled Receptor (GPCR). This protocol can serve as a foundational template for researchers working with new covalent probes like this compound, with the understanding that specific parameters will require empirical optimization.

Generalized Protocol: Covalent Labeling of a Target GPCR in Live Cells

This protocol outlines the steps for covalently labeling a target GPCR expressed in a mammalian cell line (e.g., HEK293T) using a hypothetical covalent probe.

Materials and Reagents:

  • HEK293T cells transiently or stably expressing the target GPCR

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Covalent labeling probe (e.g., a derivative of this compound) dissolved in DMSO to prepare a stock solution

  • Bovine Serum Albumin (BSA)

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Fluorescently tagged secondary antibody or streptavidin conjugate (if using a biotinylated probe)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Microplate reader or fluorescence microscope

Experimental Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_labeling Covalent Labeling cluster_analysis Analysis cell_culture Culture HEK293T cells expressing target GPCR cell_seeding Seed cells into 96-well plates or onto coverslips cell_culture->cell_seeding probe_prep Prepare dilutions of covalent probe incubation Incubate cells with probe probe_prep->incubation washing1 Wash cells to remove unbound probe incubation->washing1 fixation Fix and permeabilize cells (for imaging) blocking Block non-specific binding fixation->blocking detection Incubate with detection reagent blocking->detection washing2 Wash cells detection->washing2 analysis Analyze via fluorescence microscopy or plate reader washing2->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Target GPCR G_protein Gαq/βγ GPCR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Ligand Covalent Probe (this compound) Ligand->GPCR Binds & Covalently Labels

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (±)-GC242 Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (±)-GC242. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to fluorescence quenching during their experiments with the novel fluorescent probe, this compound.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it affecting my this compound signal?

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a substance.[1][2] This can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisions with other molecules in the solution.[1] When another chemical species, known as a quencher, interacts with a fluorophore like this compound, it provides a non-radiative pathway for the excited-state electron to return to the ground state, thereby reducing the emission of photons and diminishing the fluorescence signal.

Q2: My this compound fluorescence signal is decreasing over time during the measurement. What could be the cause?

A continuous decrease in fluorescence signal over time is a classic sign of photobleaching.[3][4] This phenomenon occurs when the fluorophore is irreversibly damaged by the excitation light. To mitigate photobleaching, you can try the following:

  • Reduce the intensity of the excitation light source.[3][4]

  • Minimize the duration of light exposure for each measurement.[3][4]

  • If compatible with your experimental setup, consider incorporating an anti-photobleaching agent into your assay buffer.[3]

Q3: I am observing inconsistent and non-reproducible fluorescence readings with this compound. What should I check?

Lack of reproducibility in fluorescence measurements can stem from several sources:

  • Assay Conditions: Inconsistent buffer pH, temperature, or solvent polarity can significantly alter the fluorescence quantum yield of your probe.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in the final concentration of this compound or other reagents. Regular pipette calibration is recommended.[3]

  • Sample Contamination: The presence of contaminants in your sample or buffer can act as quenchers, leading to variable results.[3]

Troubleshooting Guide for this compound Fluorescence Quenching

This guide provides a systematic approach to identifying and resolving common causes of fluorescence quenching in assays involving this compound.

Problem 1: Low or No Fluorescence Signal
Possible Cause Recommended Solution
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the fluorometer are correctly set for this compound. Optimize the excitation and emission slit widths to maximize signal intensity while maintaining spectral resolution.[4]
Compound Integrity Check the age and storage conditions of your this compound stock. If there are any signs of degradation, such as discoloration or precipitation, prepare a fresh stock solution.[4]
Inappropriate Solvent or pH The fluorescence of a probe can be highly sensitive to its environment. Test the fluorescence of this compound in a range of solvents with varying polarities and at different pH values to determine the optimal conditions.[4]
Problem 2: Signal Decreases Upon Addition of Another Substance (Potential Quenching)
Possible Cause Recommended Solution
Inner Filter Effect At high concentrations of your test compound, it may absorb either the excitation light intended for this compound or the emitted fluorescence.[3][5] To check for this, measure the absorbance spectrum of your compound. If there is significant overlap with the excitation or emission spectra of this compound, consider diluting your sample or using a shorter path length cuvette.
Dynamic (Collisional) Quenching The quencher molecule collides with the excited fluorophore, leading to non-radiative energy loss.[6] This process is temperature-dependent; increasing the temperature will typically increase the rate of collisional quenching.[6][7]
Static Quenching The quencher forms a non-fluorescent ground-state complex with this compound.[6] This type of quenching is often less dependent on temperature and may decrease as temperature rises, due to the dissociation of the complex.[6]
Aggregation-Caused Quenching (ACQ) At high concentrations, this compound molecules may self-aggregate, leading to self-quenching.[3] Diluting the sample is the primary way to resolve this issue.[3]

Experimental Protocols

Protocol 1: General Fluorescence Quenching Assay

This protocol is designed to determine if a test compound is quenching the fluorescence of this compound.

  • Reagent Preparation:

    • Prepare a working solution of this compound in a suitable assay buffer.

    • Prepare a stock solution of the potential quencher (test compound).

  • Assay Setup (in a microplate or cuvette):

    • Buffer Blank: Assay buffer only.

    • Fluorophore Control: this compound working solution in buffer (no quencher).

    • Vehicle Control: this compound with the same concentration of the quencher's solvent (e.g., DMSO) as in the test samples.

    • Test Samples: this compound with increasing concentrations of the quencher.

  • Incubation: Incubate the plate/cuvettes under desired conditions (e.g., specific temperature and time).

  • Measurement: Measure the fluorescence intensity using a fluorometer with the optimal excitation and emission wavelengths for this compound.

  • Data Analysis:

    • Subtract the buffer blank reading from all other readings.

    • Plot the fluorescence intensity as a function of the quencher concentration.

Protocol 2: Differentiating Quenching Mechanisms

To distinguish between static and dynamic quenching, the fluorescence lifetime of this compound in the presence and absence of the quencher can be measured.

  • Perform a Quenching Assay: Follow Protocol 1 to obtain fluorescence intensity data (F) at various quencher concentrations ([Q]). Also, measure the fluorescence intensity in the absence of the quencher (F₀).

  • Fluorescence Lifetime Measurement:

    • Measure the fluorescence lifetime of this compound in the absence of the quencher (τ₀).

    • Measure the fluorescence lifetime of this compound at different concentrations of the quencher (τ).

  • Data Analysis:

    • Dynamic Quenching: In dynamic quenching, the fluorescence lifetime decreases with increasing quencher concentration. A plot of τ₀/τ versus [Q] will be linear and superimposable with the Stern-Volmer plot of F₀/F versus [Q].[7]

    • Static Quenching: In static quenching, only the fluorophores that are not complexed with the quencher will fluoresce. Therefore, the measured fluorescence lifetime (τ) will be the same as the lifetime in the absence of the quencher (τ₀), and the ratio τ₀/τ will be equal to 1.[7]

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Fluorescence Quenching start Fluorescence Signal Issue low_signal Low or No Signal start->low_signal signal_decrease Signal Decreases with Test Compound start->signal_decrease reproducibility Inconsistent Readings start->reproducibility check_settings Verify Instrument Settings low_signal->check_settings check_compound Assess Compound Integrity low_signal->check_compound check_conditions Optimize Assay Conditions (pH, Solvent) low_signal->check_conditions inner_filter Investigate Inner Filter Effect signal_decrease->inner_filter quenching_mechanism Determine Quenching Mechanism signal_decrease->quenching_mechanism check_concentration Test for Aggregation (Dilution) signal_decrease->check_concentration reproducibility->check_conditions check_pipetting Verify Pipetting Accuracy reproducibility->check_pipetting check_contamination Check for Contamination reproducibility->check_contamination solution Problem Resolved check_settings->solution check_compound->solution check_conditions->solution check_pipetting->solution check_contamination->solution inner_filter->solution quenching_mechanism->solution check_concentration->solution

Caption: A flowchart for troubleshooting common fluorescence quenching issues.

Quenching_Mechanisms Differentiating Quenching Mechanisms start Quenching Observed measure_lifetime Measure Fluorescence Lifetime (τ) vs. Quencher Concentration ([Q]) start->measure_lifetime dynamic Dynamic Quenching measure_lifetime->dynamic Lifetime Dependent static Static Quenching measure_lifetime->static Lifetime Independent dynamic_char τ decreases as [Q] increases τ₀/τ = F₀/F dynamic->dynamic_char static_char τ is constant as [Q] increases τ₀/τ = 1 static->static_char

Caption: A diagram illustrating the differentiation of quenching mechanisms.

References

Technical Support Center: Optimizing (±)-GC242 Concentration for Shoot Branching Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of (±)-GC242 in shoot branching inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit shoot branching?

A1: this compound is a profluorescent synthetic analog of strigolactones (SLs). Strigolactones are a class of plant hormones that play a crucial role in regulating plant architecture, including the inhibition of shoot branching.[1][2][3][4][5] this compound mimics the action of natural strigolactones, binding to the SL receptor (such as DWARF14/D14 in Arabidopsis or RAMOSUS3/RMS3 in pea) to trigger a signaling cascade that ultimately suppresses the outgrowth of axillary buds.[6] This signaling pathway interacts with other hormonal pathways, primarily involving auxin and cytokinin, to control bud dormancy and growth.[2][7]

Q2: What is a typical effective concentration range for strigolactone analogs in shoot branching assays?

Q3: How should I prepare and store this compound solutions?

A3: this compound, like other strigolactone analogs, is susceptible to hydrolysis, particularly at neutral to high pH.[9][10][11][12] It is recommended to prepare a stock solution in a solvent like acetone or DMSO and store it at -20°C. For working solutions, dilute the stock in the appropriate aqueous medium immediately before use. The stability of the compound in your specific experimental system (e.g., hydroponic solution, agar medium) should be considered, as the half-life can vary from hours in water to several days in acidic soil.[10]

Q4: What are the most common methods for applying this compound to plants?

A4: The most common application methods for strigolactone analogs are:

  • Hydroponic application: Adding the compound to the hydroponic solution allows for continuous uptake by the roots.[8][13]

  • Direct application to axillary buds: This method is more targeted and involves applying a small volume of the solution directly to the axillary buds.[8]

  • Vascular supply: Introducing the solution directly into the plant's vascular system, for example, through the cut stem.[1]

The choice of method can significantly impact the effective concentration and the observed phenotype.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No inhibition of shoot branching observed. 1. Concentration too low: The applied concentration of this compound may be insufficient to elicit a response. 2. Compound degradation: this compound may have degraded due to improper storage or instability in the experimental medium (e.g., high pH).[9][10] 3. Ineffective application method: The chosen application method may not be delivering the compound to the target tissue effectively.[8] 4. Plant insensitivity: The plant species or mutant line being used may be insensitive to strigolactones.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Prepare fresh solutions before each experiment. Check the pH of your medium and consider buffering if necessary. Store stock solutions at -20°C in an appropriate solvent. 3. Try an alternative application method (e.g., if hydroponic application fails, try direct application to the buds). 4. Use a wild-type plant line known to be responsive to strigolactones as a positive control.
High variability in branching phenotype between replicates. 1. Inconsistent application: Uneven application of this compound can lead to variable responses. 2. Environmental heterogeneity: Variations in light, temperature, or nutrient availability can affect shoot branching. 3. Developmental stage: Plants at different developmental stages may respond differently to the treatment.1. Ensure precise and consistent application volumes and techniques for all replicates. 2. Maintain uniform environmental conditions for all plants in the experiment. Randomize the placement of treated and control plants. 3. Use plants that are at a consistent developmental stage for all treatments.
Phytotoxicity symptoms observed (e.g., chlorosis, necrosis). 1. Concentration too high: The applied concentration of this compound may be toxic to the plants. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, acetone) may be at a toxic concentration.1. Reduce the concentration of this compound. 2. Ensure the final concentration of the solvent in the working solution is below the toxicity threshold for your plant species (typically <0.1%). Run a solvent-only control.
Fluorescence signal from this compound is weak or undetectable. 1. Low compound uptake or accumulation: The compound may not be reaching the target tissue in sufficient amounts. 2. Autofluorescence: High background fluorescence from plant tissues can mask the signal.1. Consider a different application method that ensures better delivery. 2. Image untreated control plants to assess the level of autofluorescence. Use appropriate filter sets and imaging techniques to minimize background.

Quantitative Data Summary

The following table summarizes the effective concentrations of the strigolactone analog GR24, which can be used as a reference for optimizing this compound concentrations.

Plant SpeciesApplication MethodEffective ConcentrationObserved EffectReference
Arabidopsis thalianaHydroponic Culture0.1 µMNearly complete suppression of axillary bud outgrowth[8]
Pisum sativum (Pea)Xylem Stream10 nMInhibition of bud outgrowth to wild-type levels[1]

Detailed Experimental Protocols

Protocol 1: Hydroponic Assay for Shoot Branching Inhibition in Arabidopsis thaliana

This protocol is adapted from methods for testing strigolactone analogs in hydroponic culture.[8]

1. Plant Growth and Preparation:

  • Sterilize Arabidopsis thaliana seeds (e.g., Col-0 wild type and a strigolactone-insensitive mutant like max2 as a negative control) and germinate them on a suitable sterile medium.
  • After 7-10 days, transfer seedlings to a hydroponic system with a nutrient solution (e.g., half-strength Hoagland solution).
  • Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

2. This compound Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mM in acetone).
  • Once plants have established a root system and are beginning to bolt (approximately 3-4 weeks), add this compound to the hydroponic solution to achieve the desired final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM).
  • Include a solvent control (e.g., acetone at the same final concentration as the highest this compound treatment).
  • Replenish the hydroponic solution with the respective treatments every 3-4 days.

3. Data Collection and Analysis:

  • After 2-3 weeks of treatment, measure the number of rosette branches and cauline branches longer than 1 cm.
  • Record the height of the primary inflorescence.
  • Statistically analyze the data (e.g., using ANOVA) to determine the effect of different this compound concentrations on shoot branching.

Protocol 2: Direct Application Assay for Shoot Branching Inhibition in Pea (Pisum sativum)

This protocol is a modification of methods used for direct hormone application to pea axillary buds.

1. Plant Growth:

  • Grow pea plants (e.g., a wild-type variety and a strigolactone-deficient mutant like rms1 or rms5) in pots with a suitable growing medium.
  • Maintain plants in a controlled environment with optimal light and temperature conditions.

2. This compound Application:

  • Prepare a range of this compound concentrations (e.g., 0, 100 nM, 1 µM, 10 µM) in a solution containing a surfactant (e.g., 0.01% Tween-20) to aid in application.
  • At a specific developmental stage (e.g., when the third true leaf has expanded), apply a small, consistent volume (e.g., 5 µL) of the treatment solution directly to the axillary bud at the third node.
  • Include a mock treatment with the surfactant solution as a control.
  • Repeat the application every 2-3 days for the duration of the experiment.

3. Data Collection and Analysis:

  • Measure the length of the branch growing from the treated axillary bud every 2-3 days for 2-3 weeks.
  • At the end of the experiment, record the final branch length and the number of nodes on the branch.
  • Analyze the data to determine the inhibitory effect of this compound on bud outgrowth.

Visualizations

Strigolactone_Signaling_Pathway GC242 This compound SL_Receptor Strigolactone Receptor (D14/RMS3) GC242->SL_Receptor binds F_box F-box Protein (MAX2/D3) SL_Receptor->F_box recruits SMXL SMXL/D53 (Repressor Protein) F_box->SMXL targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome degradation Branching_Genes Shoot Branching Target Genes SMXL->Branching_Genes represses Inhibition Shoot Branching Inhibition Branching_Genes->Inhibition leads to

Caption: Simplified signaling pathway for this compound-mediated shoot branching inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Growth Plant Growth (Arabidopsis/Pea) Application Apply this compound (Hydroponic or Direct) Plant_Growth->Application GC242_Prep Prepare this compound Stock & Working Solutions GC242_Prep->Application Data_Collection Measure Branching (Number, Length) Application->Data_Collection Controls Include Controls (Solvent, Mutant) Controls->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Caption: General experimental workflow for optimizing this compound concentration.

References

improving the stability of (±)-GC242 in aqueous solutions for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (±)-GC242. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in aqueous solutions for various assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading in my aqueous assay buffer. What are the common causes?

A1: Degradation of small molecules like this compound in aqueous solutions can be attributed to several factors:

  • Hydrolysis: The compound may have functional groups (e.g., esters, amides) that are susceptible to cleavage by water. The pH of your buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: The molecule may be sensitive to dissolved oxygen in the buffer, leading to oxidative degradation. This is particularly common for compounds with electron-rich moieties.[2]

  • Photodegradation: Exposure to light, especially UV radiation, can cause some compounds to degrade. Many compounds with aromatic rings, like benzimidazoles, are known to be light-sensitive.[2]

Q2: I'm observing a loss of potency of my this compound solution over a short period. What are the likely degradation pathways?

A2: Loss of potency is a direct consequence of compound degradation. The specific pathway depends on the structure of this compound. For instance, if it contains a benzimidazole-like core, hydrolysis of substituents and oxidation of the ring system are potential degradation routes.[2] To confirm the degradation pathway, analytical techniques such as HPLC-MS can be used to identify degradation products over time.

Q3: What are some general strategies to improve the stability of this compound in solution?

A3: Several strategies can be employed to enhance the stability of this compound in your assays:

  • pH Optimization: If the compound is susceptible to pH-dependent hydrolysis, adjusting the pH of your buffer to a more stable range can be effective.[1]

  • Use of Co-solvents: For compounds with poor aqueous solubility, adding a small percentage of an organic co-solvent like DMSO or ethanol can improve both solubility and stability.[1][3] However, always check for co-solvent compatibility with your assay system.[4]

  • Addition of Antioxidants: If oxidation is a concern, adding antioxidants such as ascorbic acid or dithiothreitol (DTT) to your buffer can help protect this compound.[1]

  • Inert Atmosphere: For highly oxygen-sensitive compounds, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]

  • Light Protection: Store solutions of light-sensitive compounds in amber vials or wrap containers in aluminum foil to protect them from light.[1][2]

  • Temperature Control: Degradation reactions are often slower at lower temperatures. Storing stock solutions and performing experiments at lower temperatures (when feasible) can enhance stability.[1][2]

  • Use of Fresh Solutions: The most reliable approach is often to prepare solutions fresh before each experiment.[1]

Q4: I observe a precipitate when I dilute my this compound stock solution into the aqueous assay buffer. What should I do?

A4: Precipitate formation indicates that the compound's solubility limit has been exceeded in the final assay buffer.[4] Here are some troubleshooting steps:

  • Reduce Final Concentration: The simplest solution is to work at a lower final concentration of the compound.[4]

  • Modify Dilution Method: Instead of a single large dilution, try serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the buffer.[4]

  • Use a Different Solvent: If DMSO is not optimal, consider other biocompatible solvents. Always verify solvent compatibility with your assay.[4]

  • Include Solubilizing Agents: In some cases, adding a small amount of a biocompatible surfactant or a cyclodextrin to the assay buffer can improve solubility.[4][5] This should be done cautiously as these agents can affect assay performance.[4]

Troubleshooting Guides

Issue 1: Loss of this compound activity in a cell-based assay.
Potential Cause Suggested Solution(s)
Degradation in culture medium Assess compound stability in the specific culture medium by incubating it for the duration of your experiment and measuring its concentration at different time points using HPLC-MS.[4]
Adsorption to plasticware Use low-binding plates or add a small amount of a non-ionic surfactant to your medium. To check for adsorption, incubate the compound in a well without cells and measure its concentration in the supernatant after the incubation period.[4]
Poor cell permeability Evaluate the cell permeability of this compound using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[6]
Cellular metabolism Perform a time-course experiment in the presence of cells and compare the rate of compound disappearance to a cell-free control. Faster disappearance in the presence of cells suggests metabolism.
Issue 2: Inconsistent results between experiments.
Potential Cause Suggested Solution(s)
Inconsistent solution preparation Prepare a large batch of stock solution, aliquot it into single-use vials, and store them under appropriate conditions (e.g., -20°C or -80°C, protected from light). Use a fresh aliquot for each experiment.
Degradation of stock solution Periodically check the purity and concentration of your stock solution using an analytical method like HPLC.
Variability in assay conditions Ensure that all assay parameters, such as buffer pH, temperature, and incubation times, are consistent across all experiments.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various conditions to illustrate how different factors can influence its stability.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C

pHHalf-life (hours)Remaining Compound after 24 hours (%)
5.04870.7
6.09684.1
7.47279.4
8.03663.0

Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer

Temperature (°C)Half-life (hours)Remaining Compound after 24 hours (%)
428894.4
2514488.2
377279.4

Table 3: Effect of Additives on the Stability of this compound in pH 7.4 Buffer at 37°C

AdditiveHalf-life (hours)Remaining Compound after 24 hours (%)
None7279.4
1 mM Ascorbic Acid12086.1
1% DMSO8081.0
1 mM DTT11085.0

Experimental Protocols

Protocol 1: Assessing the Aqueous Stability of this compound
  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4]

    • Prepare a series of aqueous buffers at different pH values (e.g., 5.0, 6.0, 7.4, 8.0).

  • Working Solution Preparation:

    • Dilute the stock solution into each aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).

  • Incubation:

    • Aliquot the working solutions into separate, sealed vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).[1]

    • Protect the vials from light if the compound is suspected to be light-sensitive.[1]

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one vial from each condition.[1]

  • Analysis:

    • Immediately analyze the samples by a validated analytical method, such as reverse-phase HPLC with UV detection or LC-MS, to determine the concentration of the remaining intact this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the degradation rate constant and the half-life of the compound under each condition.

Visualizations

Diagram 1: General Troubleshooting Workflow for this compound Instability

G Troubleshooting this compound Instability start Inconsistent or Poor Assay Results check_solubility Check for Precipitation start->check_solubility solubility_issue Precipitate Observed check_solubility->solubility_issue Yes no_solubility_issue No Precipitate check_solubility->no_solubility_issue No solubility_solutions Optimize Formulation: - Lower Concentration - Change Co-solvent - Add Solubilizers solubility_issue->solubility_solutions check_stability Assess Compound Stability no_solubility_issue->check_stability stability_issue Degradation Observed check_stability->stability_issue Yes no_stability_issue Compound is Stable check_stability->no_stability_issue No stability_solutions Optimize Conditions: - Adjust pH - Add Antioxidants - Protect from Light - Control Temperature stability_issue->stability_solutions other_issues Investigate Other Factors: - Assay Interference - Cellular Effects no_stability_issue->other_issues

Caption: A flowchart for troubleshooting common issues with this compound in assays.

Diagram 2: Hypothetical Signaling Pathway Inhibited by this compound

G Hypothetical Signaling Pathway cluster_0 Cell Signaling Cascade Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene GC242 This compound GC242->Kinase1 Inhibition

Caption: A diagram illustrating the hypothetical inhibition of a kinase by this compound.

References

Technical Support Center: In Vivo Use of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using novel small molecule inhibitors in vivo. While this document is structured around a hypothetical inhibitor, "(±)-GC242," the principles and methodologies described are broadly applicable to a wide range of experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical first steps before starting an in vivo experiment with a new inhibitor?

Before any in vivo experiment, it is crucial to have thoroughly characterized the compound's basic properties. This includes its purity, solubility, stability, and in vitro potency (IC50) against its target. A well-defined in vitro to in vivo correlation plan is essential for a successful study.

Q2: How do I choose the right vehicle for my compound?

Vehicle selection is critical for ensuring the bioavailability and safety of your compound. The ideal vehicle should dissolve the compound completely, be non-toxic to the animals at the administered volume, and be appropriate for the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, cyclodextrins, or PEG. It is imperative to conduct a vehicle toxicity study in a small cohort of animals before proceeding with the main experiment.

Q3: What are the common reasons for a lack of efficacy in vivo?

A lack of in vivo efficacy can stem from several factors. Poor pharmacokinetic properties, such as low absorption, rapid metabolism, or high clearance, can prevent the compound from reaching its target at a sufficient concentration. It is also possible that the in vitro model does not accurately recapitulate the in vivo disease state. Off-target effects could also be interfering with the expected outcome.[1][2][3][4] A thorough pharmacokinetic and pharmacodynamic (PK/PD) analysis is essential to troubleshoot this issue.

Troubleshooting Guide

Problem 1: Poor Solubility and Formulation Issues
Symptom Possible Cause Suggested Solution
Compound precipitates out of solution upon standing or dilution.The compound has low aqueous solubility. The chosen vehicle is inappropriate.Test a panel of biocompatible vehicles and co-solvents (e.g., cyclodextrins, PEG, Tween 80). Consider alternative formulation strategies such as micronization or salt formation.
Inconsistent results between experiments.The formulation is not homogenous. The compound is degrading in the vehicle.Ensure complete dissolution and vortex thoroughly before each administration. Assess the stability of the compound in the chosen vehicle over the expected duration of use.
Problem 2: High Toxicity or Adverse Events
Symptom Possible Cause Suggested Solution
Animals show signs of distress (e.g., weight loss, lethargy, ruffled fur).The compound has on-target or off-target toxicity. The vehicle itself is toxic at the administered dose.Conduct a dose-range-finding study to identify the maximum tolerated dose (MTD). Run a vehicle-only control group. Consider alternative routes of administration that might reduce systemic exposure.
Organ-specific toxicity observed in histology.The compound or its metabolites are accumulating in specific organs.Perform a tissue distribution study to understand where the compound accumulates. If the target is not in the affected organ, medicinal chemistry efforts may be needed to alter the compound's distribution profile.
Problem 3: Lack of In Vivo Efficacy
Symptom Possible Cause Suggested Solution
No significant difference between the treated and vehicle control groups.Insufficient target engagement due to poor pharmacokinetics. The dosing regimen is suboptimal.Conduct a full pharmacokinetic study to determine key parameters like Cmax, Tmax, and half-life.[5][6][7][8][9] Perform a pharmacodynamic study to correlate drug concentration with target modulation in the tissue of interest. Optimize the dose and dosing frequency based on the PK/PD data.
High variability in response within the treated group.Inconsistent drug administration. Biological variability in the animal model.Refine the administration technique to ensure consistent dosing. Increase the number of animals per group to improve statistical power.

Experimental Protocols

Pharmacokinetic (PK) Study Protocol
  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).

  • Dosing: Administer the compound at a single dose via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters using appropriate software.

Maximum Tolerated Dose (MTD) Study Protocol
  • Animal Model: Use the same animal strain as planned for the efficacy studies.

  • Dose Escalation: Divide animals into cohorts and administer escalating doses of the compound.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight changes, food and water intake, and changes in behavior or appearance.

  • Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity or more than a 10-20% loss in body weight.

Visualizing Pathways and Workflows

Below are example diagrams that can be adapted to your specific research context.

G cluster_0 Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression GC242 GC242 GC242->Kinase_A

Caption: Hypothetical signaling pathway showing the inhibitory action of GC242.

G Compound_Formulation Compound_Formulation Animal_Dosing Animal_Dosing Compound_Formulation->Animal_Dosing Sample_Collection Sample_Collection Animal_Dosing->Sample_Collection Bioanalysis Bioanalysis Sample_Collection->Bioanalysis Data_Analysis Data_Analysis Bioanalysis->Data_Analysis

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

References

refining (±)-GC242 imaging protocols for better signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Refining (±)-GC242 Imaging Protocols

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their imaging protocols for this compound and improve the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in fluorescence imaging with this compound?

A: The primary sources of noise in fluorescence microscopy can be categorized as follows:

  • Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, and lipofuscin can create a background signal that obscures the this compound signal.[1][2][3]

  • Non-specific binding: The this compound probe may bind to unintended cellular structures, contributing to background fluorescence.[3][4]

  • Detector Noise: Electronic noise from the microscope's detector (e.g., read noise, dark noise) can degrade image quality, especially in low-light conditions.[5][6][7]

  • Photon Shot Noise: This is the inherent statistical fluctuation in the arrival of photons at the detector and is more pronounced at low signal levels.[6][8]

  • Stray Light: Ambient light or light scattering within the microscope can increase background noise.[9]

Q2: How can I reduce photobleaching of this compound during my experiment?

A: Photobleaching is the irreversible loss of fluorescence due to photochemical damage.[10][11] To minimize photobleaching of this compound, consider the following strategies:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.[10][12][13]

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[13][14][15]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to quench reactive oxygen species that accelerate photobleaching.[10][12][13][15]

  • Image a Fresh Field of View: For fixed samples, avoid repeated exposure of the same area.[11]

  • Choose Photostable Alternatives (if applicable): If this compound is highly susceptible to photobleaching, consider if more photostable alternative probes are available for your target.[10][12]

Q3: My signal from this compound is very weak. How can I improve it?

A: A weak fluorescent signal can be due to several factors. Here are some troubleshooting steps:

  • Optimize Probe Concentration: Ensure you are using the optimal concentration of this compound as determined by a titration experiment.

  • Check Excitation and Emission Filters: Verify that your microscope's filter sets are appropriate for the excitation and emission spectra of this compound.[16]

  • Increase Excitation Intensity or Exposure Time: While being mindful of photobleaching, a modest increase in excitation power or exposure time can boost the signal.[5][17]

  • Use a High Numerical Aperture (NA) Objective: Objectives with a higher NA collect more light, resulting in a brighter image.[18]

  • Consider Signal Amplification Techniques: Depending on the experimental setup, techniques like using brighter secondary antibodies (if applicable) or other signal amplification methods could be employed.[19][20][21][22][23]

Q4: I am observing high background fluorescence in my images. What can I do to reduce it?

A: High background can significantly lower the signal-to-noise ratio.[3][4] To reduce background fluorescence:

  • Perform Thorough Washes: Ensure that unbound this compound is completely washed away before imaging.

  • Use Blocking Buffers: For immunofluorescence-based applications, using a blocking solution like bovine serum albumin (BSA) or normal serum can reduce non-specific antibody binding.[3][4]

  • Reduce Autofluorescence:

    • Spectral Unmixing: If your imaging system has this capability, you can spectrally separate the this compound signal from the autofluorescence.[11]

    • Use Quenching Agents: Commercial reagents are available to quench autofluorescence.[1][11]

    • Photobleaching: Pre-treating the sample with a broad-spectrum light source can reduce autofluorescence before applying the fluorescent probe.[24]

  • Use a Dark Room: Ensure that no ambient light is leaking into the microscope's light path.[8]

Troubleshooting Guides

This section provides structured approaches to address specific issues you might encounter during your imaging experiments with this compound.

Guide 1: Low Signal-to-Noise Ratio (SNR)
Symptom Possible Cause Suggested Solution
Weak Signal, High Background - Suboptimal probe concentration- High autofluorescence- Inefficient washing- Perform a concentration titration of this compound.- Use an autofluorescence quenching agent or spectral unmixing.[1][11]- Increase the number and duration of wash steps.
Strong Signal, but High Noise - High detector gain- Photon shot noise- Optimize detector gain settings.- Increase exposure time slightly to collect more photons, which can improve the SNR relative to read noise.
Signal Fades Quickly - Photobleaching- Reduce excitation intensity and exposure time.[12][13]- Use an antifade mounting medium.[10][12][13]
Guide 2: Image Artifacts
Artifact Description Possible Cause Suggested Solution
Out-of-Focus Haze Blurry appearance across the image- Incorrect coverslip thickness- Refractive index mismatch- Use coverslips with the thickness specified for your objective.- Use a mounting medium with a refractive index close to that of the immersion oil.[11]
Bright Spots or Aggregates Punctate, bright signals not associated with the target structure- Precipitated this compound probe- Dust or debris on optics or sample- Filter the this compound solution before use.- Ensure all glassware and optics are clean.[25]
Image Distortion or Jitter Wavy lines or repeated patterns in the image- Mechanical vibrations- Stage drift- Use an anti-vibration table for the microscope.[9]- Allow the microscope to thermally stabilize before imaging.[25]

Experimental Protocols

Protocol 1: Optimizing Excitation Intensity and Exposure Time for this compound Imaging

Objective: To find the optimal balance between signal strength and photobleaching for this compound.

Materials:

  • Sample stained with this compound

  • Fluorescence microscope with adjustable excitation intensity and exposure time settings

  • Antifade mounting medium

Methodology:

  • Sample Preparation: Prepare your sample stained with this compound according to your standard protocol and mount it using an antifade reagent.

  • Initial Setup:

    • Turn on the microscope and light source, allowing them to warm up for at least 30 minutes to ensure stability.

    • Select the appropriate filter cube for this compound.

    • Start with the lowest possible excitation intensity and a short exposure time (e.g., 50-100 ms).

  • Finding the Region of Interest (ROI):

    • Using a lower magnification, locate a representative field of view.

    • Switch to the desired objective for imaging.

  • Optimizing Exposure Time:

    • While keeping the excitation intensity at its lowest setting, gradually increase the exposure time until you can clearly distinguish the signal from the background.

    • Use the microscope software's histogram tool to ensure the signal is not saturating the detector (i.e., no pixels at the maximum intensity value).[5]

  • Optimizing Excitation Intensity:

    • If the signal is still weak at a reasonable exposure time (e.g., under 500 ms to avoid motion blur in live cells), slightly increase the excitation intensity.

    • Re-adjust the exposure time as needed to avoid saturation.

  • Assessing Photobleaching:

    • Once you have an initial set of parameters, acquire a time-lapse series of images (e.g., 20 frames at your chosen settings).

    • Measure the fluorescence intensity of your ROI in the first and last frames. A significant drop in intensity indicates photobleaching.

  • Final Parameter Selection:

    • If significant photobleaching is observed, reduce the excitation intensity and/or exposure time.

    • The optimal settings are those that provide the best signal-to-noise ratio with minimal photobleaching over the desired imaging duration.

Quantitative Data Summary

The following table provides a comparison of common fluorophore classes and their general photostability, which can be a consideration if alternative probes to this compound are being evaluated.

Fluorophore Class Relative Photostability Common Wavelengths Notes
Traditional Fluorophores (e.g., FITC, TRITC) Low to ModerateGreen, RedProne to rapid photobleaching.[10]
Alexa Fluor Dyes HighBlue to Far-RedGenerally exhibit high brightness and photostability.[10]
DyLight Dyes HighBlue to Near-IRSimilar to Alexa Fluor dyes in terms of performance.[10]
Cyanine Dyes (e.g., Cy3, Cy5) Moderate to HighGreen to Far-RedPhotostability can vary depending on the specific dye and environment.
Quantum Dots Very HighBroadHighly resistant to photobleaching but can have blinking artifacts.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting this compound imaging.

G Troubleshooting Workflow for Low Signal-to-Noise Ratio Start Low SNR with this compound CheckSignal Is the signal weak? Start->CheckSignal CheckBackground Is the background high? CheckSignal->CheckBackground No OptimizeProbe Optimize this compound concentration CheckSignal->OptimizeProbe Yes ImproveWashes Improve wash steps CheckBackground->ImproveWashes Yes End Optimal SNR Achieved CheckBackground->End No IncreaseExposure Increase exposure time / excitation intensity OptimizeProbe->IncreaseExposure CheckFilters Verify filter sets IncreaseExposure->CheckFilters SignalAmp Consider signal amplification CheckFilters->SignalAmp SignalAmp->End ReduceAutofluor Reduce autofluorescence ImproveWashes->ReduceAutofluor UseBlocking Use blocking buffers ReduceAutofluor->UseBlocking UseBlocking->End

Caption: A flowchart for troubleshooting low signal-to-noise ratio.

G Sources of Noise in Fluorescence Imaging cluster_sample Sample-Related Noise cluster_system System-Related Noise Autofluorescence Autofluorescence (e.g., NADH, Lipofuscin) TotalNoise Total Noise (Degrades Image Quality) Autofluorescence->TotalNoise NonspecificBinding Non-specific Staining (Probe binding to off-target sites) NonspecificBinding->TotalNoise DetectorNoise Detector Noise (Read, Dark Noise) DetectorNoise->TotalNoise ShotNoise Photon Shot Noise (Statistical Fluctuations) ShotNoise->TotalNoise StrayLight Stray Light (Ambient, Scattered) StrayLight->TotalNoise

References

addressing non-specific binding of (±)-GC242 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding non-specific binding of the small molecule inhibitor, (±)-GC242, in cellular assays.

Troubleshooting Guide: Non-Specific Binding of this compound

Non-specific binding can lead to high background signals and inaccurate data in cellular assays.[1][2] This guide provides a systematic approach to identifying and mitigating these issues.

Table 1: Troubleshooting Non-Specific Binding

Problem Possible Causes Recommended Solutions
High background signal in no-target control cells 1. Hydrophobic Interactions: this compound may be interacting non-specifically with cellular proteins and lipids.[3] 2. Electrostatic Interactions: The compound may be binding to charged molecules on the cell surface or intracellularly.[3] 3. High Compound Concentration: Using this compound at concentrations that exceed the saturation point of its intended target can lead to off-target binding.1. Optimize Assay Buffer: - Add a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1%.[3][4] - Include a non-ionic detergent such as Tween-20 (0.005-0.05%) to disrupt hydrophobic interactions.[3][5][6] - Increase the salt concentration (e.g., NaCl) to reduce electrostatic interactions.[3][4] 2. Titrate this compound Concentration: Perform a dose-response curve to determine the optimal concentration that maximizes specific binding while minimizing non-specific effects.[7] 3. Increase Wash Steps: Add more or longer washing steps after incubation with this compound to remove unbound compound.[5][7][8]
Inconsistent results between replicate wells 1. Uneven Cell Seeding: Variations in cell number per well. 2. Pipetting Errors: Inaccurate dispensing of reagents.[7] 3. Edge Effects: Evaporation or temperature gradients across the plate.[5]1. Ensure Homogeneous Cell Suspension: Mix cells thoroughly before and during plating. 2. Calibrate Pipettes: Regularly check and calibrate pipettes for accuracy and precision.[7] 3. Proper Plate Incubation: Use a plate sealer to minimize evaporation and ensure uniform temperature distribution in the incubator.[5]
Low signal-to-noise ratio 1. Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.[7] 2. Degraded Reagents: this compound or other critical reagents may have lost activity.1. Optimize Assay Parameters: Systematically vary incubation times and temperatures to find the best conditions.[7] 2. Use Fresh Reagents: Prepare fresh solutions of this compound and other assay components.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding for a small molecule like this compound?

A1: High non-specific binding for a small molecule inhibitor such as this compound can stem from several factors:

  • Hydrophobic Interactions: Compounds with hydrophobic properties have a tendency to interact non-specifically with proteins and plastic surfaces.[3]

  • Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or proteins.[3]

  • Assay Buffer Composition: Suboptimal pH, low ionic strength, or the absence of blocking agents can promote non-specific interactions.[3]

  • Serum Protein Binding: In cell-based assays containing serum, the inhibitor can bind to serum proteins, leading to off-target effects.[3]

Q2: How can I experimentally confirm that the observed high background is due to non-specific binding of this compound?

A2: A crucial first step is to quantify the extent of non-specific binding in your assay. This can be achieved by running a control experiment where the intended target of this compound is absent or blocked.[3] A high signal in this control condition is a strong indicator of significant non-specific binding.

Q3: What are the best practices for optimizing my assay buffer to reduce non-specific binding?

A3: Buffer optimization is a critical step. Consider the following adjustments:

Table 2: Buffer Optimization Strategies

Parameter Recommendation Rationale
pH Adjust the buffer pH to be near the isoelectric point of this compound or its target protein.[3][4]This minimizes electrostatic interactions by neutralizing the overall charge of the molecules.[3]
Salt Concentration Increase the salt concentration (e.g., with NaCl) in your buffer.[3][4]This shields charged molecules, thereby reducing non-specific electrostatic interactions.[3]
Blocking Agents Add a blocking protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1%.[3][4]BSA can coat surfaces and surround the analyte, preventing it from binding non-specifically.[3]
Non-ionic Surfactants Include a low concentration of a surfactant like Tween-20 (e.g., 0.005-0.05%).[3][5][6]This disrupts non-specific hydrophobic interactions between the inhibitor and other surfaces.[6]
Q4: Can the presence of serum in my cell culture media affect the binding of this compound?

A4: Yes, serum proteins can be a significant source of non-specific binding. If your assay allows, consider reducing the serum concentration or using a serum-free medium during the compound incubation step. If serum is required, increasing the concentration of blocking agents like BSA may help to compete with serum proteins for non-specific binding sites.[3]

Experimental Protocols

Protocol 1: Target-Negative Control Experiment

This protocol is designed to determine the level of non-specific binding of this compound in the absence of its intended target.

  • Cell Culture: Culture two cell lines: one that expresses the target of this compound (target-positive) and one that does not (target-negative).

  • Cell Plating: Seed both cell lines in parallel in a multi-well plate at the same density.

  • Compound Incubation: Treat both cell lines with a range of concentrations of this compound. Include a vehicle-only control (e.g., DMSO).[1]

  • Assay Procedure: Perform your standard cellular assay protocol.

  • Data Analysis: Measure the signal in both cell lines. The signal from the target-negative cells represents the degree of non-specific binding.

Protocol 2: Competition Assay

This assay can help to confirm specific binding to the intended target.

  • Cell Culture and Plating: Plate target-expressing cells as you would for your standard assay.

  • Pre-incubation with Unlabeled Ligand: Pre-incubate the cells with a high concentration of an unlabeled, known specific ligand for the target of this compound for 1-2 hours.

  • Incubation with this compound: Add labeled this compound at its optimal concentration and incubate for the standard duration.

  • Assay and Analysis: Perform the assay and measure the signal. A significant reduction in the signal in the presence of the competing unlabeled ligand indicates that this compound is binding to the specific target.

Visualizations

G cluster_0 Troubleshooting Workflow A High Background Signal Observed B Run Target-Negative Control A->B C Is Signal High in Negative Control? B->C D Optimize Assay Buffer (BSA, Tween-20, Salt) C->D Yes H Investigate Other Causes (e.g., Reagent Contamination) C->H No E Titrate Compound Concentration D->E F Increase Wash Steps E->F G Problem Resolved F->G

Caption: Troubleshooting workflow for addressing high background signals.

G cluster_1 Molecular Interactions in Non-Specific Binding GC242 This compound Target Specific Target GC242->Target Specific Binding (High Affinity) OffTarget Off-Target Protein GC242->OffTarget Non-Specific Binding (Hydrophobic/Electrostatic) Plastic Well Surface GC242->Plastic Non-Specific Adsorption (Hydrophobic)

Caption: Types of binding interactions for this compound.

G cluster_2 Experimental Workflow for Validation Start Start Step1 Plate Target-Positive and Target-Negative Cells Start->Step1 Step2 Treat with this compound Dose Range Step1->Step2 Step3 Perform Cellular Assay Step2->Step3 Decision Compare Signals Step3->Decision Result1 High Signal in Both: Non-Specific Binding Decision->Result1 Similar Result2 High Signal in Target-Positive Only: Specific Binding Decision->Result2 Different

Caption: Workflow to validate the specificity of this compound binding.

References

Technical Support Center: Optimization of Filter Sets for (±)-GC242 Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Plant Biology Professionals

Welcome to the technical support center for the optimization of filter sets for (±)-GC242 fluorescence microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its application in fluorescence microscopy?

This compound is a profluorescent probe based on a coumarin derivative. It is used in plant biology to study the signaling pathway of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development. Specifically, this compound is used to investigate the enzymatic activity of the KAI2 receptor, a key component of the karrikin and strigolactone signaling pathways.[1][2]

Q2: What are the spectral properties of this compound?

Q3: How do I select an optimal filter set for this compound?

Choosing the right filter set is critical for maximizing the signal-to-noise ratio. A standard DAPI filter set is often a suitable starting point for coumarin-based dyes.

ComponentWavelength RangePurpose
Excitation Filter ~330-380 nmTo selectively illuminate the sample with wavelengths that excite the fluorophore.
Dichroic Mirror ~400 nm cutoffTo reflect the excitation light towards the sample and transmit the emitted fluorescence towards the detector.
Emission Filter ~420-470 nmTo block unwanted excitation light and autofluorescence, allowing only the fluorescence from the probe to be detected.

Quantitative Data Summary: Recommended Filter Set Specifications

ParameterWavelength (nm)
Excitation Maximum (approx.) ~405
Emission Maximum (approx.) ~460
Recommended Excitation Filter 375/28
Recommended Dichroic Beamsplitter 415
Recommended Emission Filter 460/50

Note: These are starting recommendations. The optimal filter set may vary depending on your specific microscope setup and experimental conditions.

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal

A weak or absent signal is a common issue in fluorescence microscopy. Here are some potential causes and solutions when working with this compound.

Potential CauseTroubleshooting Steps
Suboptimal Filter Set Ensure your filter set is appropriate for a blue-emitting dye like a coumarin derivative. A DAPI or similar filter set is a good starting point.
Low Probe Concentration Increase the concentration of this compound. Titrate different concentrations to find the optimal balance between signal and background.
Insufficient Incubation Time Allow more time for the probe to penetrate the tissue and for the enzymatic reaction to occur.
Photobleaching Minimize the exposure of your sample to the excitation light. Use a neutral density filter to reduce light intensity and keep exposure times as short as possible.
Incorrect Microscope Settings Increase the gain or exposure time on your camera. Ensure the objective is correctly focused on the sample.
Poor Cell Permeability For live-cell imaging, ensure the probe can enter the cells. If necessary, consider using a mild permeabilizing agent for fixed samples.[4]

Problem 2: High Background Fluorescence

High background can obscure the specific signal from your probe. Here’s how to address it.

Potential CauseTroubleshooting Steps
Excess Probe Concentration Reduce the concentration of this compound. Wash the sample thoroughly after incubation to remove any unbound probe.
Autofluorescence Plant tissues, particularly roots, can exhibit significant autofluorescence. Image an unstained control sample to determine the extent of autofluorescence. If problematic, consider using a filter set with narrower bandwidths or spectral imaging and unmixing.
Non-specific Binding Ensure your washing steps are sufficient. Using a blocking agent may help in some cases, although this is more common in immunostaining.
Contaminated Optics Clean the objective and other optical components of the microscope.

Experimental Protocols

Detailed Methodology for this compound Fluorescence Microscopy in Arabidopsis thaliana Roots

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Plant Material and Growth Conditions:

  • Sterilize Arabidopsis thaliana seeds and sow them on half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.

  • Grow the seedlings vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle. Use 5- to 7-day-old seedlings for imaging.

2. Staining Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in liquid MS medium or a suitable imaging buffer.

  • Carefully transfer the seedlings to a multi-well plate or a small petri dish containing the staining solution.

  • Incubate the seedlings for 30-60 minutes at room temperature in the dark.

3. Mounting for Microscopy:

  • After incubation, gently wash the seedlings with fresh liquid MS medium or imaging buffer to remove excess probe.

  • Mount the seedlings in a small drop of liquid MS medium on a microscope slide. A coverslip can be placed over the sample, using spacers to avoid crushing the root.

4. Image Acquisition:

  • Use a confocal or widefield fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., a DAPI filter set).

  • Locate the root tip and focus on the region of interest.

  • Adjust the laser power/light source intensity and the detector gain/exposure time to obtain a clear signal with minimal background.

  • Acquire images, and if performing a time-lapse experiment, minimize phototoxicity by using the lowest possible light exposure.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the KAI2 signaling pathway and a typical experimental workflow for this compound fluorescence microscopy.

KAI2_Signaling_Pathway KAI2 Signaling Pathway cluster_perception Signal Perception cluster_complex SCF Complex Formation cluster_degradation Protein Degradation cluster_response Transcriptional Response KL KAI2 Ligand (KL) or Karrikin KAI2 KAI2 Receptor KL->KAI2 Binds and Activates MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SCF SCF Complex MAX2->SCF Component of SMXL SMAX1/SMXL (Repressor Proteins) SCF->SMXL Targets for Ub Ubiquitination SMXL->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation by Genes Target Genes Proteasome->Genes Derepression of Response Plant Development & Stress Response Genes->Response GC242_Workflow Experimental Workflow for this compound Microscopy A 1. Seedling Growth (Arabidopsis, 5-7 days) B 2. Staining (1-10 µM this compound, 30-60 min) A->B C 3. Washing (Remove excess probe) B->C D 4. Mounting (On microscope slide) C->D E 5. Image Acquisition (Confocal/Widefield Microscope) D->E F 6. Data Analysis (Quantify fluorescence) E->F

References

how to resolve inconsistencies in (±)-GC242 bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in (±)-GC242 bioactivity assays. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel synthetic small molecule designed as a modulator of G-protein coupled receptors (GPCRs). Its primary activity is believed to be centered on the modulation of downstream signaling pathways initiated by receptor activation. Due to the racemic nature of this compound, different enantiomers may exhibit distinct pharmacological profiles, potentially contributing to variability in assay results.

Q2: Why am I observing high variability between replicate wells in my cell-based assay?

High variability in replicate wells can stem from several factors, including uneven cell seeding, edge effects in the microplate, or issues with the compound itself, such as poor solubility or aggregation. It is also possible that the cells are responding heterogeneously to the treatment.

Q3: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the cause?

Atypical dose-response curves can indicate a variety of issues. A very steep curve might suggest compound aggregation, while a biphasic curve could point to off-target effects or the presence of active enantiomers with different potencies.[1] Other potential causes include compound degradation or interference with the assay signal.

Q4: I am seeing a decrease in signal at higher concentrations of this compound in a fluorescence-based assay. What should I investigate?

A decrease in signal at high concentrations, often referred to as quenching, can occur if the compound absorbs light at the excitation or emission wavelengths of the fluorophore used in the assay.[1] It is also important to rule out cytotoxicity at higher concentrations, which would lead to a lower signal due to cell death.

Troubleshooting Guides

Issue 1: Inconsistent EC50/IC50 Values Across Experiments

Symptoms:

  • Significant day-to-day variation in the calculated EC50 or IC50 values for this compound.

  • Lack of reproducibility between experiments performed by different users.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Protocol
Compound Stability and Storage 1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature and protected from light and moisture to prevent degradation. Long-term storage conditions are typically 25°C ± 2°C and 60% RH ± 5% RH.[2][3] 2. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions from powder for each experiment. 3. Assess Stability in Assay Media: Incubate this compound in the assay buffer for the duration of the experiment and measure its concentration at different time points using HPLC to check for degradation.
Cell Passage Number and Health 1. Standardize Cell Passage: Use cells within a consistent and low passage number range for all experiments. 2. Monitor Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding to ensure a healthy and consistent starting cell population.
Assay Reagent Variability 1. Use Consistent Reagent Lots: Record and use the same lot of critical reagents (e.g., serum, antibodies, substrates) for a set of comparative experiments. 2. Validate New Reagent Lots: When a new lot of a critical reagent is introduced, perform a bridging study to compare its performance against the old lot.

Experimental Workflow: Assessing Compound Stability

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare fresh this compound stock solution prep_media Dilute in assay media to final concentration prep_stock->prep_media time_0 T = 0 hr prep_media->time_0 Take initial sample incubate Incubate at assay temperature (e.g., 37°C) prep_media->incubate hplc Analyze samples by HPLC time_0->hplc time_x T = x hr (assay duration) time_x->hplc incubate->time_x Take final sample compare Compare peak areas to assess degradation hplc->compare

Workflow for assessing the stability of this compound in assay media.

Issue 2: Suspected Compound Aggregation

Symptoms:

  • An unusually steep, non-sigmoidal dose-response curve.[1]

  • High variability in results between replicate wells.[1]

  • Activity is sensitive to the inclusion of detergents.[1]

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Protocol
Compound Aggregation 1. Include Detergent: Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[1] Compare the dose-response curves with and without the detergent. A significant shift in potency or efficacy in the presence of detergent is indicative of aggregation. 2. Dynamic Light Scattering (DLS): Use DLS to directly measure the formation of aggregates of this compound in the assay buffer at various concentrations.

Data Presentation: Effect of Detergent on this compound Activity

Condition IC50 (µM) Hill Slope
Standard Assay Buffer0.5 ± 0.13.2 ± 0.4
Assay Buffer + 0.01% Triton X-1008.2 ± 0.91.1 ± 0.2

Signaling Pathway: GPCR Activation and Downstream Measurement

GC242 This compound GPCR GPCR GC242->GPCR Binds to G_protein G-protein (Gα, Gβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Reporter Reporter Gene Assay (e.g., CRE-Luciferase) Downstream_Kinase->Reporter Activates Transcription Assay_Readout Assay Readout (Luminescence) Reporter->Assay_Readout Generates Signal

Simplified GPCR signaling pathway leading to a reporter gene readout.

Issue 3: Suspected Assay Interference

Symptoms:

  • A dose-dependent increase in signal in a fluorescence-based assay, even in the absence of the target protein.[1]

  • A decrease in signal in a fluorescence-based assay that is not related to biological activity.[1]

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Protocol
Autofluorescence 1. Compound-Only Control: Prepare a serial dilution of this compound in the assay buffer without cells or target protein.[1] 2. Read Fluorescence: Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.[1] 3. Analyze Data: If a concentration-dependent increase in fluorescence is observed, this confirms autofluorescence.[1]
Fluorescence Quenching 1. Control Experiment: Perform the assay with a known agonist and co-treat with increasing concentrations of this compound. 2. Analyze Signal: If this compound causes a dose-dependent decrease in the signal generated by the known agonist, this suggests quenching.

Experimental Workflow: Detecting Autofluorescence

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_compound Serial dilute this compound in assay buffer add_to_plate Add to empty wells (no cells/target) prep_compound->add_to_plate read_plate Read plate at assay wavelengths add_to_plate->read_plate add_blank Add buffer only (blank) add_blank->read_plate plot_data Plot Fluorescence vs. Concentration read_plate->plot_data check_increase Check for concentration-dependent signal increase plot_data->check_increase

Workflow to test for compound autofluorescence.

Data Presentation: Autofluorescence of this compound

This compound (µM) Relative Fluorescence Units (RFU)
0 (Blank)105 ± 12
1150 ± 20
10540 ± 45
1002300 ± 150

References

Technical Support Center: Improving the Enzymatic Cleavage of (±)-GC242 by Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound (±)-GC242, including its enzymatic cleavage and receptor interactions, is not available in publicly accessible scientific literature and databases. The following technical support center provides a generalized framework based on established principles of enzymology and receptor biology. Researchers should adapt these guidelines to their specific experimental systems once the identity of this compound and the relevant enzymes and receptors are known.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when aiming to improve the enzymatic cleavage of a small molecule like this compound?

A1: To enhance the enzymatic cleavage of a small molecule, a systematic approach is crucial. Key initial steps include:

  • Enzyme and Substrate Characterization: Thoroughly characterize the enzyme responsible for cleaving this compound. This includes determining its kinetic parameters (Km, Vmax, kcat) with this compound as the substrate.

  • Receptor Identification: Identify the receptor(s) that modulate this enzymatic activity. Understanding the binding affinity and kinetics of this compound to the receptor is essential.

  • Assay Development: Establish robust and reproducible in vitro and cell-based assays to accurately measure the cleavage of this compound.

  • Understanding the Mechanism: Investigate the mechanism by which the receptor influences the enzyme's activity. This could involve allosteric modulation, conformational changes, or co-localization of the enzyme and substrate.

Q2: How can receptor interaction enhance the enzymatic cleavage of this compound?

A2: Receptors can enhance enzymatic cleavage through several mechanisms:

  • Scaffolding: The receptor may act as a scaffold, bringing the enzyme and this compound into close proximity, thereby increasing the effective concentration of the substrate for the enzyme.

  • Allosteric Modulation: Binding of the receptor to the enzyme or the enzyme-substrate complex can induce conformational changes in the enzyme, leading to a higher catalytic efficiency.

  • Substrate Presentation: The receptor might bind this compound in a specific orientation that is optimal for recognition and cleavage by the enzyme.

Q3: What are common factors that can lead to low enzymatic cleavage efficiency in our experiments?

A3: Low cleavage efficiency can stem from various factors:

  • Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.

  • Low Substrate Concentration: If the concentration of this compound is well below the enzyme's Km, the reaction rate will be proportionally low.

  • Receptor-related Issues: The concentration of the receptor might be insufficient, or its interaction with the enzyme or substrate may be compromised.

  • Presence of Inhibitors: Contaminants in the sample or assay components could be inhibiting the enzyme.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during experiments aimed at improving the enzymatic cleavage of this compound.

Issue 1: Low or No Detectable Cleavage of this compound
Possible Cause Troubleshooting Steps
Enzyme Inactivity 1. Verify Enzyme Activity: Use a known positive control substrate for the enzyme to confirm its catalytic activity. 2. Check Storage and Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. 3. Prepare Fresh Enzyme Stock: If in doubt, use a fresh aliquot or a newly purchased batch of the enzyme.
Incorrect Assay Conditions 1. Optimize pH and Buffer: Perform a pH titration to find the optimal pH for the enzyme. Test different buffer systems. 2. Optimize Temperature: Run the assay at a range of temperatures to determine the optimal condition. 3. Check Cofactor Requirements: Ensure that all necessary cofactors for the enzyme are present in the assay buffer at the correct concentrations.
Substrate Issues 1. Confirm Substrate Integrity: Verify the purity and concentration of your this compound stock solution. 2. Increase Substrate Concentration: Titrate the concentration of this compound in the assay to ensure it is not a limiting factor.
Receptor Ineffectiveness 1. Verify Receptor Integrity and Concentration: Confirm the purity and concentration of the receptor preparation. 2. Optimize Receptor Concentration: Titrate the concentration of the receptor in the assay to find the optimal level for enhancing cleavage. 3. Assess Receptor-Ligand Binding: Independently confirm the binding of this compound to the receptor using a suitable binding assay.
Issue 2: High Variability in Cleavage Efficiency Results
Possible Cause Troubleshooting Steps
Pipetting Inaccuracies 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Master Mixes: Prepare master mixes of reagents to minimize pipetting errors between wells or tubes.
Inconsistent Incubation Times 1. Standardize Timing: Use a multichannel pipette or a repeating dispenser to start and stop reactions at precise and consistent intervals.
Assay Edge Effects 1. Proper Plate Sealing: If using microplates, ensure they are properly sealed to prevent evaporation. 2. Avoid Outer Wells: Avoid using the outer wells of the plate, which are more prone to temperature fluctuations and evaporation. Fill them with buffer or water.
Sample Preparation Inconsistency 1. Standardize Protocols: Ensure that all samples are prepared using a standardized and well-documented protocol.

Quantitative Data Summary

As no specific quantitative data for the enzymatic cleavage of this compound is available, the following tables provide templates for organizing experimental data.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Cleavage

Condition Km (µM) Vmax (µmol/min/mg) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Enzyme Alone
+ Receptor A
+ Receptor B

Table 2: Effect of Receptor Concentration on this compound Cleavage Rate

Receptor Concentration (nM) Initial Rate (µM/min) Fold Increase in Rate
01.0
10
50
100
500

Experimental Protocols

The following are generalized protocols that should be adapted based on the specific characteristics of this compound, the enzyme, and the receptor.

Protocol 1: In Vitro Enzymatic Cleavage Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in the assay buffer.

    • Prepare stock solutions of the enzyme and receptor in an appropriate buffer.

  • Assay Setup:

    • In a microplate or microcentrifuge tubes, add the following in order:

      • Assay buffer

      • Receptor solution (or buffer for control)

      • This compound solution

    • Pre-incubate the mixture at the optimal temperature for 10-15 minutes.

  • Initiate Reaction:

    • Add the enzyme solution to each well/tube to start the reaction.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a predetermined time course (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Stop Reaction:

    • Terminate the reaction by adding a stop solution (e.g., a strong acid, a specific enzyme inhibitor, or by heat inactivation).

  • Detection and Analysis:

    • Quantify the amount of cleaved product or remaining substrate using a suitable analytical method (e.g., HPLC, LC-MS, fluorescence, or a colorimetric assay).

    • Calculate the initial reaction rates from the linear portion of the time course data.

Protocol 2: Receptor Binding Assay (e.g., Radioligand Binding)
  • Reagent Preparation:

    • Prepare a radiolabeled version of this compound or a known competitive ligand.

    • Prepare cell membranes or purified receptor preparations.

  • Assay Setup:

    • In a filter plate, add the following:

      • Assay buffer

      • Cell membranes/purified receptor

      • Radiolabeled ligand

      • For competition assays, add varying concentrations of unlabeled this compound.

  • Incubation:

    • Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine binding affinity (Kd) or inhibitory constants (Ki or IC50).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_assay Enzymatic Cleavage Assay cluster_analysis Data Analysis GC242 This compound Stock Assay_Setup Assay Setup (Buffer, Receptor, Substrate) GC242->Assay_Setup Enzyme Enzyme Stock Reaction_Start Initiate Reaction (Add Enzyme) Enzyme->Reaction_Start Receptor Receptor Stock Receptor->Assay_Setup Assay_Setup->Reaction_Start Incubation Incubation (Time Course) Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Detection (HPLC, LC-MS, etc.) Reaction_Stop->Detection Quantification Quantification of Cleavage Product Detection->Quantification Kinetics Determine Kinetic Parameters Quantification->Kinetics

Caption: Experimental workflow for in vitro enzymatic cleavage assay of this compound.

signaling_pathway cluster_receptor Receptor-Mediated Enhancement cluster_cleavage Enzymatic Cleavage Receptor Receptor Complex Receptor-Enzyme-Substrate Ternary Complex Receptor->Complex GC242 This compound GC242->Receptor Binds Enzyme Enzyme Enzyme->Complex Binds Cleavage Enhanced Cleavage Complex->Cleavage Facilitates Products Cleavage Products Cleavage->Products

troubleshooting guide for (±)-GC242 synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (±)-GC242 Synthesis and Purification

Welcome to the technical support center for the synthesis and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The synthesis of this compound is based on the method described by de Saint Germain et al. (2016)[1][2]. It involves the reaction of a suitable precursor with a profluorescent probe. The specifics of the reaction conditions, including solvents, temperature, and reaction time, are critical for optimal yield and purity.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The synthesis of this compound, as a profluorescent strigolactone mimic, requires specific precursors that are not detailed in the currently available general literature. For detailed information on the starting materials, please refer to the specific methodologies outlined in de Saint Germain et al. (2016)[1][2].

Q3: What purification techniques are recommended for this compound?

A3: While specific details for this compound are found in the reference by de Saint Germain et al. (2016)[1][2], common purification techniques for indole derivatives and similar organic compounds include column chromatography, recrystallization, and preparative thin-layer chromatography (TLC). The choice of method will depend on the impurity profile of the crude product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incorrect reaction conditions: Temperature, pressure, or reaction time may be suboptimal.- Degradation of starting materials or product: Reagents may be old or improperly stored. The product might be unstable under the reaction conditions.- Presence of impurities: Impurities in starting materials or solvents can interfere with the reaction.- Optimize reaction conditions: Systematically vary the temperature, and reaction time to find the optimal parameters.- Use fresh reagents and solvents: Ensure all starting materials and solvents are of high purity and properly stored.- Purify starting materials: If impurities are suspected, purify the starting materials before use.
Formation of Side Products - Non-specific reactions: The reaction conditions may favor the formation of undesired byproducts.- Cross-reactivity: Functional groups on the starting materials may react in unintended ways.- Adjust stoichiometry: Vary the molar ratios of the reactants to minimize side reactions.- Use of protecting groups: If there are reactive functional groups that are not intended to participate in the reaction, consider using appropriate protecting groups.- Modify reaction conditions: Changing the solvent, temperature, or catalyst may improve selectivity.
Incomplete Reaction - Insufficient reaction time: The reaction may not have been allowed to proceed to completion.- Inadequate mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.- Catalyst deactivation: The catalyst may have lost its activity during the reaction.- Increase reaction time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.- Ensure efficient stirring: Use a suitable stirring method and speed to ensure the reaction mixture is homogeneous.- Use fresh or a higher loading of catalyst: If catalyst deactivation is suspected, use a fresh batch of catalyst or increase the catalyst loading.
Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Difficulty in Separating Product from Impurities - Similar polarity of product and impurities: The product and major impurities may have very similar polarities, making separation by chromatography challenging.- Product streaking on TLC/column: This can be caused by overloading the sample, using an inappropriate solvent system, or interactions with the stationary phase.- Optimize chromatographic conditions: Experiment with different solvent systems (mobile phases) and stationary phases to improve separation.- Consider alternative purification methods: Techniques such as recrystallization or preparative HPLC may be more effective.- Adjust sample loading: For column chromatography, ensure the sample is loaded in a concentrated band and is not overloaded.
Product Decomposition during Purification - Instability on silica gel: Some compounds can decompose on acidic silica gel.- Sensitivity to air or light: The product may be unstable when exposed to air or light for extended periods.- Use a neutral or basic stationary phase: Consider using neutral alumina or deactivated silica gel for chromatography.- Work under an inert atmosphere: If the compound is air-sensitive, perform purification steps under nitrogen or argon.- Protect from light: Wrap chromatography columns and collection flasks in aluminum foil to protect light-sensitive compounds.
Low Recovery after Purification - Product loss on the column: The product may be strongly adsorbed to the stationary phase.- Incomplete elution: The chosen solvent system may not be strong enough to elute the product completely.- Product precipitation in the column or tubing: This can occur if the product has low solubility in the mobile phase.- Use a more polar solvent system: Gradually increase the polarity of the mobile phase to ensure complete elution of the product.- Pre-treat the column: In some cases, pre-treating the column with a small amount of a polar solvent can reduce irreversible adsorption.- Choose a solvent system where the product is highly soluble: Ensure the product remains dissolved throughout the purification process.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for troubleshooting synthesis and purification issues.

Synthesis_Troubleshooting start Low/No Product check_conditions Verify Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents side_products Side Products Formed start->side_products optimize Optimize Conditions check_conditions->optimize purify_reagents Purify/Replace Reagents check_reagents->purify_reagents success Successful Synthesis optimize->success purify_reagents->success adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry protecting_groups Use Protecting Groups side_products->protecting_groups adjust_stoichiometry->success protecting_groups->success

Caption: A logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

Purification_Troubleshooting start Purification Issue separation_issue Poor Separation start->separation_issue decomposition_issue Product Decomposition start->decomposition_issue low_recovery_issue Low Recovery start->low_recovery_issue optimize_chromatography Optimize Chromatography separation_issue->optimize_chromatography alt_purification Alternative Purification separation_issue->alt_purification neutral_stationary_phase Use Neutral Stationary Phase decomposition_issue->neutral_stationary_phase inert_atmosphere Use Inert Atmosphere decomposition_issue->inert_atmosphere stronger_eluent Increase Eluent Polarity low_recovery_issue->stronger_eluent column_pretreatment Pre-treat Column low_recovery_issue->column_pretreatment success Pure Product Obtained optimize_chromatography->success alt_purification->success neutral_stationary_phase->success inert_atmosphere->success stronger_eluent->success column_pretreatment->success

Caption: A decision-making flowchart for addressing challenges during the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of (±)-GC242, GC240, and GC486

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of three profluorescent strigolactone (SL) analogs: (±)-GC242, GC240, and GC486. These compounds are valuable tools for studying the KAI2 signaling pathway, which is crucial for plant development and interaction with parasitic plants. The information presented here, supported by experimental data, will aid researchers in selecting the appropriate probe for their specific needs.

Quantitative Bioactivity Data

The bioactivity of this compound, GC240, and GC486 has been primarily assessed through two key experimental approaches: their ability to stimulate the germination of the parasitic plant Phelipanche ramosa and their enzymatic interaction with the P. ramosa KAI2d3 (PrKAI2d3) receptor, a key component of the SL signaling pathway.

The following table summarizes the enzymatic kinetic parameters of the interaction between the GC probes and the PrKAI2d3 receptor. The bioactivity of these probes in seed germination assays has been shown to correlate with this enzymatic data.[1]

CompoundTarget ReceptorK1/2 (μM)Vmax (M.min⁻¹)Bioactivity Interpretation
(±)-GC486 PrKAI2d31.530.209Highest binding affinity and fastest catalysis, suggesting the highest bioactivity.
(±)-GC240 PrKAI2d35.740.072Intermediate binding affinity and catalytic rate, suggesting moderate bioactivity.
This compound PrKAI2d34.600.013High binding affinity but the slowest catalytic rate, suggesting the lowest bioactivity among the three.

Experimental Protocols

Phelipanche ramosa Seed Germination Bioassay

This protocol is adapted from established methods for assessing the germination stimulation activity of SL analogs.[2][3]

a. Seed Sterilization and Preconditioning:

  • Surface-sterilize P. ramosa seeds by immersion in a 2.5% (v/v) sodium hypochlorite solution with gentle agitation for 5 minutes.

  • Rinse the seeds thoroughly with sterile distilled water three times for 30 seconds and then three times for 5 minutes.

  • Precondition the sterilized seeds on sterile glass fiber filter paper moistened with sterile distilled water in petri dishes.

  • Incubate the seeds in the dark at 21°C for 7-10 days to allow them to become responsive to germination stimulants.

b. Germination Stimulation:

  • Prepare stock solutions of this compound, GC240, and GC486 in acetone or acetonitrile.

  • Perform serial dilutions to obtain a range of concentrations (e.g., from 10⁻¹³ M to 10⁻⁶ M).

  • Apply the different concentrations of the test compounds to the preconditioned seeds on filter paper in petri dishes. A standard germination stimulant like rac-GR24 is typically used as a positive control.

  • Incubate the treated seeds in the dark at 23-25°C.

c. Data Analysis:

  • Count the number of germinated seeds (identified by the emergence of the radicle) under a binocular microscope at regular intervals (e.g., 7 and 14 days after treatment).

  • Calculate the germination percentage for each concentration.

  • Determine the half-maximal effective concentration (EC50) for each compound by fitting the dose-response data to a suitable model.

In Vitro Enzymatic Assay with PrKAI2d3

This protocol describes the enzymatic cleavage of the profluorescent GC probes by the PrKAI2d3 receptor, as detailed in de Saint Germain et al., 2021.[1]

a. Protein Expression and Purification:

  • Express the PrKAI2d3 protein in a suitable expression system (e.g., E. coli).

  • Purify the recombinant protein using standard chromatography techniques.

b. Enzymatic Reaction:

  • Prepare a reaction mixture containing the purified PrKAI2d3 protein (e.g., 400 nM) in an appropriate buffer.

  • Add the profluorescent probe (this compound, GC240, or GC486) to the reaction mixture at a specific concentration (e.g., 20 µM).

  • Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the probe releases a fluorescent molecule (e.g., DiFMU), resulting in an increase in fluorescence intensity.

c. Kinetic Analysis:

  • To determine the kinetic parameters (K1/2 and Vmax), perform the enzymatic assay with varying concentrations of the profluorescent probes.

  • Measure the initial velocity of the reaction at each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation or a suitable model for single-turnover enzymes to calculate K1/2 and Vmax.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

KAI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC_Probe This compound / GC240 / GC486 (Strigolactone Analog) KAI2 KAI2 Receptor (e.g., PrKAI2d3) GC_Probe->KAI2 Binding & Cleavage MAX2 MAX2 (F-box Protein) KAI2->MAX2 Conformational Change & Interaction SCF_Complex SCF Complex MAX2->SCF_Complex Forms SCF-KAI2 complex SMXL SMXL Protein (Transcriptional Repressor) SCF_Complex->SMXL Recruits for Ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Targets for Degradation Gene_Expression Target Gene Expression SMXL->Gene_Expression Represses Ub Ubiquitin Degradation Degradation Proteasome->Degradation Degradation->Gene_Expression Repression Lifted Developmental_Response Plant Developmental Responses Gene_Expression->Developmental_Response

Caption: KAI2 Signaling Pathway Activation by GC Probes.

Experimental_Workflow cluster_germination P. ramosa Seed Germination Bioassay cluster_enzymatic In Vitro Enzymatic Assay cluster_data Data Comparison & Interpretation G1 Seed Sterilization & Preconditioning G2 Treatment with GC Probes G1->G2 G3 Incubation G2->G3 G4 Germination Counting G3->G4 G5 EC50 Determination G4->G5 D1 Compare EC50 and Kinetic Parameters G5->D1 E1 PrKAI2d3 Protein Expression & Purification E2 Enzymatic Reaction with GC Probes E1->E2 E3 Fluorescence Monitoring E2->E3 E4 Kinetic Analysis (K1/2, Vmax) E3->E4 E4->D1 D2 Assess Relative Bioactivity D1->D2

Caption: Experimental Workflow for Bioactivity Comparison.

References

A Comparative Guide to (±)-GC242: A Specific Probe for Strigolactone Receptor Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (±)-GC242, a profluorescent probe for strigolactone (SL) receptors, with other available alternatives. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tools for their studies on strigolactone perception and signaling.

Introduction to Strigolactone Probes

Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][2] They are perceived by α/β-hydrolase superfamily proteins, such as DWARF14 (D14) in Arabidopsis thaliana and RAMOSUS3 (RMS3) in pea (Pisum sativum).[1][3] To study the enzymatic activity and binding characteristics of these receptors, various synthetic probes have been developed. An ideal probe should exhibit high bioactivity, specificity, and allow for easy detection of receptor interaction.

This compound is a member of the Guillaume Clavé (GC) series of profluorescent strigolactone mimics.[4][5] These probes consist of a fluorophore, such as 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU), linked to a butenolide D-ring, which is characteristic of natural strigolactones.[3] Upon hydrolysis of the D-ring by the SL receptor, the fluorophore is released, leading to a significant increase in fluorescence, which provides a direct measure of the receptor's enzymatic activity.[3]

Comparative Analysis of this compound and Alternative Probes

The performance of this compound has been evaluated against other common strigolactone analogs and probes, such as the synthetic strigolactone (±)-GR24 and another profluorescent probe, Yoshimulactone Green (YLG).

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the bioactivity, receptor binding, and enzymatic kinetics of this compound with other relevant compounds.

Table 1: Bioactivity of Strigolactone Probes in Pea (Pisum sativum)

CompoundBioassayConcentrationActivityReference
This compoundShoot Branching Inhibition1 µMActive[3]
(+)-GC242Shoot Branching Inhibition1 µMActive[3]
(-)-GC242Shoot Branching Inhibition1 µMActive[3]
(±)-GR24Shoot Branching Inhibition1 µMActive[3]
(±)-GC240Shoot Branching InhibitionNot specifiedLess active than this compound[3]
(±)-GC486Shoot Branching Inhibition5 µMInactive[3]
(±)-YLGShoot Branching InhibitionNot specifiedLess bioactive than (±)-GC240 and (±)-GC116[5]

Table 2: Bioactivity of Strigolactone Probes in Arabidopsis thaliana

CompoundBioassayConcentrationActivityReference
This compoundShoot Branching Inhibition1 µMActive[3]
(±)-GR24Shoot Branching Inhibition1 µMActive[3]
(±)-GC116Shoot Branching Inhibition3 µMActive[5]
(±)-YLGShoot Branching InhibitionNot specifiedNot bioactive under tested conditions[5]
(±)-GC93Shoot Branching InhibitionNot specifiedNot bioactive under tested conditions[5]

Table 3: Enzymatic Kinetics and Binding Affinity for Pea Receptor (RMS3/PsD14)

CompoundParameterValueReference
This compoundHydrolysisSingle turnover kinetics[3]
(±)-GR24Ki (inhibition of this compound hydrolysis)0.102 µM[3]
(+)-GR24Ki (inhibition of this compound hydrolysis)0.07 µM[3]
(-)-GR24Ki (inhibition of this compound hydrolysis)5.17 µM[3]
(+)-GR24Kd (binding affinity)15.7 µM[3]
(-)-GR24Kd (binding affinity)35.9 µM[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Shoot Branching Inhibition Assay in Pea (Pisum sativum)
  • Plant Material: Pea plants of the strigolactone-deficient rms1 mutant and the signaling mutant rms3 are used.

  • Compound Application: A 10 µL solution of the test compound (e.g., this compound at 1 µM in 10% acetone) is applied directly to the axillary bud of the third leaf.

  • Incubation: Plants are grown under standard conditions for 8 days.

  • Measurement: The length of the axillary bud is measured. Inhibition of bud outgrowth in the rms1 mutant but not in the rms3 mutant indicates specific strigolactone activity.[3]

Hydroponic Bioassay in Arabidopsis thaliana
  • Plant Material: Arabidopsis seedlings of the strigolactone-deficient mutant max3-11 or max4-1 are used.[3][5]

  • Growth Conditions: Seedlings are grown hydroponically.

  • Treatment: Test compounds are added to the hydroponic solution at specified concentrations (e.g., 0.5 µM and 3 µM).[5]

  • Phenotyping: The number of rosette branches is counted after a defined growth period. A reduction in the number of branches compared to the untreated control indicates strigolactone bioactivity.

In Vitro Enzymatic Hydrolysis Assay
  • Reagents: Purified recombinant strigolactone receptor protein (e.g., RMS3/PsD14), profluorescent probe (e.g., this compound at 10 µM), and assay buffer.

  • Procedure: The reaction is initiated by adding the protein (e.g., 400 nM) to the probe solution.

  • Measurement: The increase in fluorescence resulting from the release of the fluorophore is monitored over time using a fluorometer (e.g., λex = 405 nm, λem = 460 nm for DiFMU).

  • Analysis: The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve to determine enzymatic activity. For single-turnover enzymes like RMS3, the reaction will reach a plateau when the amount of hydrolyzed substrate equals the amount of active enzyme.[3]

Competitive Inhibition Assay
  • Reagents: Purified receptor protein, profluorescent probe (e.g., this compound), and a competitor compound (e.g., (±)-GR24).

  • Procedure: The receptor is pre-incubated with various concentrations of the competitor before the addition of the profluorescent probe.

  • Measurement: The rate of probe hydrolysis is measured as described above.

  • Analysis: A decrease in the rate of hydrolysis in the presence of the competitor indicates that it binds to the same active site as the probe. The inhibition constant (Ki) can be determined by plotting the reaction rates against the competitor concentrations.[3]

Visualizing Strigolactone Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the strigolactone signaling pathway and a typical experimental workflow for probe validation.

Strigolactone_Signaling_Pathway cluster_SCF SCF Complex Formation SL Strigolactone (SL) D14 D14/RMS3 (Receptor) SL->D14 binds and is hydrolyzed MAX2 MAX2/D3 (F-box protein) D14->MAX2 conformational change allows interaction SMXL SMXL (Repressor) MAX2->SMXL recruits Proteasome 26S Proteasome SMXL->Proteasome ubiquitination and degradation SCF_complex SCF Complex TF Transcription Factors Proteasome->TF releases Gene_Expression Gene Expression (e.g., branching inhibition) TF->Gene_Expression activates

Caption: The strigolactone signaling pathway.

Probe_Validation_Workflow cluster_invitro Biochemical Assays cluster_invivo Biological Assays start Start: Synthesize Profluorescent Probe (this compound) in_vitro In Vitro Validation start->in_vitro in_vivo In Vivo Validation start->in_vivo enzymatic_assay Enzymatic Hydrolysis Assay with purified receptor (RMS3) in_vitro->enzymatic_assay pea_assay Shoot Branching Assay (pea rms1 mutant) in_vivo->pea_assay conclusion Conclusion: Probe is a specific and active SL mimic competition_assay Competition Assay with known SLs ((±)-GR24) enzymatic_assay->competition_assay binding_assay Binding Affinity Assay (e.g., DSF) competition_assay->binding_assay binding_assay->conclusion arabidopsis_assay Shoot Branching Assay (Arabidopsis max mutants) pea_assay->arabidopsis_assay mutant_control Negative Control (pea rms3 signaling mutant) arabidopsis_assay->mutant_control mutant_control->conclusion

Caption: Experimental workflow for validating this compound.

Conclusion

The experimental evidence strongly supports the validation of this compound as a specific and bioactive probe for strigolactone receptors. Its profluorescent nature allows for the direct and real-time monitoring of receptor enzymatic activity.[3] Comparative data indicates that this compound exhibits higher activity than several other probes in key bioassays and its interaction with the receptor is specific, as demonstrated by the lack of activity in signaling mutants and through competition assays with natural strigolactones.[3] While (±)-GR24 remains a valuable tool for studying strigolactone responses, the unique properties of this compound make it particularly well-suited for dissecting the enzymatic mechanisms of strigolactone perception and for high-throughput screening of novel receptor agonists or antagonists.

References

Comparative Analysis of (+)-GC242 and (-)-GC242 Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoisomers of the pro-fluorescent strigolactone mimic, GC242, reveals significant differences in their biological activity and enzymatic interactions, underscoring the critical role of stereochemistry in strigolactone perception and signaling. This guide provides a comparative analysis of the (+)- and (-)-enantiomers of GC242, presenting key experimental data, detailed methodologies, and a visualization of the relevant signaling pathway to inform researchers in plant biology and drug development.

Introduction

GC242 is a synthetic, pro-fluorescent probe designed to mimic strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi. As a chiral molecule, GC242 exists as two enantiomers: (+)-GC242 and (-)-GC242. Research has demonstrated that the biological activity of strigolactones and their analogs is often highly dependent on their stereochemistry. This guide focuses on the comparative analysis of the two enantiomers of GC242, providing a clear overview of their differential effects and the experimental basis for these observations.

Data Presentation: Quantitative Comparison of (+)-GC242 and (-)-GC242

The biological activity of the GC242 enantiomers has been primarily assessed through enzymatic assays with the strigolactone receptor and in vivo bioassays measuring their effect on plant development. The following tables summarize the key quantitative data from these experiments.

EnantiomerStereochemistry at C2'Bioactivity in Pea Shoot Branching Assay
(-)-GC242 R (natural configuration)Active at high and low concentrations (1 µM - 0.1 nM)
(+)-GC242 S (unnatural configuration)Active at high concentrations (1 µM), inactive at lower concentrations

Table 1. Comparison of the in vivo biological activity of (+)-GC242 and (-)-GC242 in the pea shoot branching assay. At high concentrations, both enantiomers show similar activity, but at lower, more physiologically relevant concentrations, only the (-)-enantiomer, which possesses the natural stereochemistry of strigolactones, remains active.

EnantiomerK1/2 for RMS3 (µM)
(-)-GC242 1.56
(+)-GC242 17.42

Table 2. Enzymatic parameters of the pea strigolactone receptor RMS3 (an ortholog of D14) with the enantiomers of GC242. The K1/2 value, representing the substrate concentration at which the initial rate of reaction is half of the maximum, is significantly lower for the (-)-enantiomer, indicating a higher affinity of the receptor for this stereoisomer.

Experimental Protocols

Pea Shoot Branching Bioassay

This bioassay is a standard method for assessing the biological activity of strigolactones and their analogs by measuring their ability to inhibit the outgrowth of axillary buds in pea plants.

Materials:

  • Pea plants (e.g., Pisum sativumrms1 mutant, which is deficient in strigolactone biosynthesis and thus has an increased branching phenotype)

  • Solutions of (+)-GC242 and (-)-GC242 at various concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM) in a suitable solvent (e.g., acetone or DMSO)

  • Micropipette

Procedure:

  • Grow pea plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Select plants at a similar developmental stage, typically when the third or fourth node has developed.

  • Apply a small volume (e.g., 10 µL) of the test solution directly to the axillary bud at the third or fourth node. A control group should be treated with the solvent alone.

  • Grow the plants for an additional 7-10 days.

  • Measure the length of the axillary branch that has grown from the treated bud.

  • Compare the branch length of the treated plants to the control group. A shorter branch length indicates a higher bioactivity of the tested compound in inhibiting shoot branching.

RMS3/D14 Enzymatic Assay

This in vitro assay measures the enzymatic activity of the strigolactone receptor (e.g., RMS3 from pea or D14 from Arabidopsis) using the pro-fluorescent probe GC242. The cleavage of GC242 by the receptor results in the release of a fluorescent molecule, allowing for the quantification of enzymatic activity.

Materials:

  • Purified RMS3 or D14 protein

  • Solutions of (+)-GC242 and (-)-GC242 at a range of concentrations

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a series of dilutions of the (+)-GC242 and (-)-GC242 enantiomers in the assay buffer.

  • Add a fixed concentration of the purified RMS3/D14 protein to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding the different concentrations of the GC242 enantiomers to the wells containing the protein.

  • Immediately measure the increase in fluorescence over time using a microplate reader. The excitation and emission wavelengths should be optimized for the fluorophore released from GC242.

  • Calculate the initial rate of the reaction for each substrate concentration.

  • Plot the initial reaction rate against the substrate concentration and fit the data to a suitable enzyme kinetics model (e.g., Michaelis-Menten) to determine the K1/2 value for each enantiomer.

Mandatory Visualization

Strigolactone Signaling Pathway

The following diagram illustrates the core components and interactions of the strigolactone signaling pathway, which is initiated by the perception of strigolactones (or their mimics like GC242) by the D14 receptor.

Strigolactone_Signaling_Pathway cluster_perception Perception cluster_ubiquitination Ubiquitination cluster_response Cellular Response SL Strigolactone (e.g., (-)-GC242) D14 D14/RMS3 Receptor (α/β-hydrolase) SL->D14 Binding & Hydrolysis D14_active Activated D14 MAX2 MAX2 (F-box protein) SCF SCF Complex MAX2->SCF Forms D53 D53/SMXL (Repressor) SCF->D53 Targets for Ubiquitination D14_active->MAX2 Interaction D14_active->D53 Recruits Ub Ubiquitin Ub->D53 Proteasome 26S Proteasome Gene_Expression Target Gene Expression Proteasome->Gene_Expression Derepression D53_ub Ubiquitinated D53 D53_ub->Proteasome Degradation Branching_Inhibition Shoot Branching Inhibition Gene_Expression->Branching_Inhibition Pea_Shoot_Branching_Workflow start Start plant_growth Grow rms1 pea plants start->plant_growth treatment Apply GC242 enantiomer solutions to axillary buds plant_growth->treatment incubation Incubate for 7-10 days treatment->incubation measurement Measure axillary branch length incubation->measurement analysis Compare branch lengths to control measurement->analysis end End analysis->end

Navigating the Specificity of (±)-GC242: A Comparative Guide to its Cross-Reactivity with Plant Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, Texas – In the intricate world of plant signaling, the synthetic strigolactone analog (±)-GC242, also known as (±)-GR24, has emerged as a pivotal tool for dissecting plant development and environmental responses. This guide provides a comprehensive comparison of this compound's cross-reactivity with a range of plant hormone receptors, offering researchers, scientists, and drug development professionals a critical resource for experimental design and interpretation.

This compound is a racemic mixture of two enantiomers: (+)-GR24 and (-)-GR24. These stereoisomers exhibit distinct biological activities due to their differential recognition by specific plant receptors. The (+)-GR24 enantiomer is primarily perceived by the strigolactone receptor DWARF14 (D14), initiating the canonical strigolactone signaling pathway. In contrast, the (-)-GR24 enantiomer is recognized by the karrikin receptor KARRIKIN INSENSITIVE 2 (KAI2), highlighting an intrinsic cross-reactivity with the karrikin signaling pathway, which is involved in seed germination and seedling development.

While direct binding of this compound to other plant hormone receptors has not been extensively demonstrated, a growing body of evidence reveals significant crosstalk between strigolactone signaling and other hormonal pathways. This guide summarizes the current understanding of these interactions, supported by experimental data.

Quantitative Analysis of this compound Interaction with Plant Hormone Signaling

The following table provides a summary of the known interactions of this compound with various plant hormone receptors and signaling pathways. It is important to note that much of the available data points towards indirect interactions or crosstalk rather than direct competitive binding to receptors other than D14 and KAI2.

Plant HormoneReceptor(s)This compound Interaction TypeQuantitative Data (Binding Affinity / Effective Concentration)Key Experimental Evidence
Strigolactones DWARF14 (D14)Direct Agonist ((+)-GR24 enantiomer)Kd values in the low nanomolar range have been reported for the interaction of GR24 with D14 homologs.In vitro binding assays, structural analysis of receptor-ligand complexes, and genetic studies with D14 mutants.
Karrikins KARRIKIN INSENSITIVE 2 (KAI2)Direct Agonist ((-)-GR24 enantiomer)(-)-GR24 is perceived by KAI2, activating the karrikin signaling pathway.Genetic studies with KAI2 mutants, and physiological assays on seed germination and seedling development.
Auxins TIR1/AFB familyCrosstalkNo direct binding to TIR1/AFB receptors reported. GR24 can modulate auxin transport and gene expression. For example, 10 µM GR24 has been shown to reduce basipetal auxin transport.Auxin transport assays, gene expression analysis of auxin-responsive genes, and studies on lateral root development in the presence of GR24.
Cytokinins AHK familyCrosstalkNo direct binding to AHK receptors reported. GR24 treatment can alter the expression of cytokinin signaling components and affect cytokinin-mediated processes.Gene expression analysis, and physiological studies on lateral root development and shoot branching in cytokinin signaling mutants.
Gibberellins (GA) GID1CrosstalkNo direct binding to GID1 reported. GR24 application can alter the levels of endogenous GAs.Measurement of endogenous GA levels following GR24 treatment.
Abscisic Acid (ABA) PYR/PYL/RCAR familyCrosstalkNo direct binding to PYR/PYL/RCAR receptors reported. GR24 can affect ABA signaling, particularly under stress conditions.Physiological assays under drought stress, and gene expression analysis of ABA-responsive genes.
Ethylene ETR/ERS familyCrosstalkNo direct binding to ethylene receptors reported. Some studies suggest an interaction between strigolactone and ethylene signaling in specific developmental processes.Limited evidence, primarily from physiological studies on processes like shoot elongation.
Brassinosteroids (BR) BRI1CrosstalkNo direct binding to BRI1 reported. Limited evidence for direct crosstalk.Further research is needed to establish a clear link.
Jasmonates (JA) COI1CrosstalkNo direct binding to COI1 reported. GR24 treatment can alter the levels of endogenous jasmonates.Measurement of endogenous JA levels following GR24 treatment.
Salicylic Acid (SA) NPR proteinsCrosstalkNo direct binding to NPR proteins reported. GR24 application can influence SA levels.Measurement of endogenous SA levels following GR24 treatment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used to assess the interaction of this compound with plant hormone signaling pathways.

In Vitro Receptor-Ligand Binding Assay

This assay is used to determine the direct binding affinity of a ligand (e.g., GR24) to its receptor (e.g., D14).

  • Protein Expression and Purification: The receptor protein (e.g., recombinant D14) is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.

  • Ligand Preparation: A stock solution of this compound or its individual enantiomers is prepared in a suitable solvent (e.g., acetone or DMSO).

  • Binding Reaction: The purified receptor protein is incubated with varying concentrations of a radiolabeled or fluorescently tagged ligand. For competition assays, a fixed concentration of the labeled ligand is co-incubated with increasing concentrations of the unlabeled competitor (GR24).

  • Separation of Bound and Unbound Ligand: Techniques such as microscale thermophoresis (MST), surface plasmon resonance (SPR), or filter binding assays are used to separate the receptor-ligand complexes from the free ligand.

  • Quantification: The amount of bound ligand is quantified, and binding parameters such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) are calculated.

Auxin Transport Assay

This physiological assay measures the effect of compounds like GR24 on the directional movement of auxin in plant tissues.

  • Plant Material: Stem segments or root tips from seedlings (e.g., Arabidopsis thaliana) are excised.

  • Treatment: The basal end of the tissue is placed in a medium containing radiolabeled auxin (e.g., ³H-IAA) with or without the test compound (GR24) at various concentrations.

  • Incubation: The tissue is incubated for a defined period to allow for auxin transport.

  • Measurement: A small section from the apical end of the tissue is excised, and the amount of radioactivity that has been transported is measured using a scintillation counter.

  • Analysis: The effect of GR24 on auxin transport is determined by comparing the amount of transported auxin in treated versus control samples.

Reporter Gene Assay

This assay is used to assess the activation or repression of a specific hormone signaling pathway by measuring the expression of a reporter gene driven by a hormone-responsive promoter.

  • Transgenic Plants: Plants expressing a reporter gene (e.g., GUS or LUC) under the control of a promoter containing hormone response elements (e.g., DR5 for auxin) are used.

  • Treatment: Seedlings are treated with this compound at various concentrations.

  • Reporter Gene Quantification: The activity of the reporter gene is quantified. For GUS, this involves histochemical staining or fluorometric assays. For LUC, luminescence is measured using a luminometer.

  • Analysis: Changes in reporter gene expression in response to GR24 treatment indicate an interaction with the respective hormone signaling pathway.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions, the following diagrams have been generated using the DOT language.

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (+)-GR24 (+)-GR24 D14 D14 (Strigolactone Receptor) (+)-GR24->D14 Binds (-)-GR24 (-)-GR24 KAI2 KAI2 (Karrikin Receptor) (-)-GR24->KAI2 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts KAI2->MAX2 Interacts SMXLs SMXLs (Repressors) MAX2->SMXLs Targets for Ubiquitination Proteasome Proteasome SMXLs->Proteasome Degradation Gene Expression Gene Expression SMXLs->Gene Expression Represses Ub Ub Ub->SMXLs Physiological Responses Physiological Responses Gene Expression->Physiological Responses

Caption: Strigolactone and Karrikin Signaling Pathways.

Experimental_Workflow_Binding_Assay cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Express & Purify Receptor Protein C Incubate Receptor with this compound A->C B Prepare this compound Solution B->C D Separate Bound & Unbound Ligand C->D E Quantify Bound Ligand D->E F Calculate Binding Affinity (Kd, IC50) E->F

Caption: In Vitro Binding Assay Workflow.

Validating Strigolactone Perception: A Comparative Guide to (±)-GC242 and its Alternatives Using Genetic Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (±)-GC242, a profluorescent probe for studying strigolactone (SL) perception, with alternative compounds. We delve into the validation of experimental results using genetic mutants and present supporting data and detailed experimental protocols.

Introduction to this compound and Strigolactone Signaling

This compound is a synthetic analog of GR24, a widely used strigolactone mimic. It serves as a valuable tool for investigating the KAI2-mediated signaling pathway, which is crucial for various developmental processes in plants, including seed germination and seedling development. The key to this compound's utility is its profluorescent nature; it becomes fluorescent upon enzymatic cleavage by the KAI2 receptor, allowing for the visualization of receptor activity.[1]

The validation of the specificity and mechanism of action of compounds like this compound is paramount. The use of genetic mutants, particularly those with defects in the SL signaling pathway, provides a powerful approach to confirm that the observed biological effects are indeed mediated by the intended target.

The KAI2 Signaling Pathway: A Central Hub for Strigolactone Perception

The perception of strigolactones and their analogs, including this compound, is primarily mediated by the α/β-hydrolase receptor KAI2. Upon binding of the ligand, KAI2 undergoes a conformational change, leading to its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This complex then targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the suppression of downstream genes, ultimately leading to a physiological response.

Genetic studies have been instrumental in elucidating this pathway. Mutants lacking functional KAI2 (kai2) or MAX2 (max2) are insensitive to karrikins and certain strigolactone analogs, exhibiting phenotypes such as reduced seed germination and altered seedling development.[2][3] These mutants are therefore essential tools for validating that the effects of a given compound are dependent on the KAI2 signaling pathway.

KAI2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mutants Genetic Mutants for Validation GC242 This compound KAI2 KAI2 Receptor GC242->KAI2 Binding & Cleavage MAX2 MAX2 (F-box protein) KAI2->MAX2 Interaction SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 Recruitment Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Degradation Downstream_Genes Downstream Gene Expression SMAX1_SMXL2->Downstream_Genes Repression Ub Ubiquitin Ub->SMAX1_SMXL2 Ubiquitination Proteasome->Downstream_Genes Relief of Repression Response Physiological Response Downstream_Genes->Response kai2_mutant kai2 mutant (No KAI2 receptor) max2_mutant max2 mutant (No MAX2 protein)

KAI2 Signaling Pathway and Points of Genetic Intervention.

Comparison of this compound with Alternative Probes

Several alternatives to this compound are available for studying strigolactone perception. These include other GR24 analogs, profluorescent probes like Yoshimulactone Green (YLG), and fluorescently tagged SLs like CISA-1. The choice of probe depends on the specific research question, the experimental system, and the desired properties such as bioactivity, stability, and fluorescence characteristics.

Probe/AnalogChemical ClassMechanism of Action / Key FeatureRelative Bioactivity (Seed Germination)Fluorescent PropertiesKey References
This compound Profluorescent GR24 analogBecomes fluorescent upon cleavage by the KAI2 receptor.HighProfluorescent (Turn-on)[1]
(±)-GR24 Synthetic Strigolactone AnalogStandard and widely used mimic of natural strigolactones. Activates both D14 and KAI2 pathways.High (Standard for comparison)Non-fluorescent[4][5]
Yoshimulactone Green (YLG) Profluorescent Strigolactone AnalogA fluorescence turn-on probe that activates SL signaling and allows visualization of receptor activity.HighProfluorescent (Turn-on)[6]
CISA-1 Fluorescent Strigolactone AnalogA fluorescently labeled SL that allows for tracing and localization studies.High, reported to be more stable than GR24.Fluorescent[7]
Isothiocyanates (e.g., 2-phenylethyl isothiocyanate) Natural Plant SignalInduce germination of some parasitic plants like Phelipanche spp. through the KAI2 pathway.Varies with structureNon-fluorescent[8]

Experimental Protocols for Validation

The following are detailed protocols for two key bioassays used to assess the activity of strigolactone analogs and validate their mechanism of action using genetic mutants.

Protocol 1: Phelipanche ramosa Seed Germination Assay

This assay is used to determine the ability of a compound to stimulate the germination of parasitic plant seeds.

Materials:

  • Phelipanche ramosa seeds

  • Sterile distilled water

  • 9 cm Petri dishes with filter paper

  • Test compounds (e.g., this compound, GR24) dissolved in a suitable solvent (e.g., acetone)

  • Wild-type and kai2 mutant seeds (if available for the species)

  • Incubator set at 21-23°C in the dark

Procedure:

  • Seed Sterilization: Surface-sterilize P. ramosa seeds by soaking in a 2.5% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.[9]

  • Preconditioning: Spread the sterilized seeds on moist filter paper in Petri dishes. Seal the dishes and incubate in the dark at 21°C for 7-10 days to allow for conditioning. This step is crucial for the seeds to become responsive to germination stimulants.

  • Treatment Application: Prepare serial dilutions of the test compounds. Apply a known volume of each dilution to the conditioned seeds. A solvent control should be included.

  • Incubation: Incubate the treated seeds in the dark at 23°C for 7-14 days.[8]

  • Germination Scoring: Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has protruded from the seed coat.

  • Validation with Mutants: If using genetic mutants, perform the same assay with kai2 mutant seeds. A significant reduction or absence of germination in the mutant line compared to the wild-type in response to the test compound validates that its activity is KAI2-dependent.

Protocol 2: Arabidopsis thaliana Hypocotyl Elongation Assay

This assay measures the effect of a compound on seedling development, a process regulated by the KAI2 pathway.

Materials:

  • Arabidopsis thaliana seeds (wild-type, kai2, and max2 mutants)

  • Half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Petri dishes

  • Test compounds dissolved in a suitable solvent

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates containing the test compounds at various concentrations. A solvent control should be included.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber under continuous light or a specific light/dark cycle (e.g., 16h light/8h dark) at 22°C for 5-7 days.

  • Hypocotyl Measurement: After the incubation period, carefully remove the seedlings from the agar and place them on a flat surface. Capture images of the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).[4][10][11]

  • Data Analysis: Compare the hypocotyl lengths of seedlings grown on media with the test compound to those on the control medium. A significant inhibition of hypocotyl elongation in wild-type seedlings, which is absent or reduced in kai2 and max2 mutants, confirms that the compound acts through the KAI2-MAX2 signaling pathway.[12]

Experimental Workflow for Validation

The following diagram illustrates a typical workflow for validating the experimental results of a strigolactone analog like this compound using genetic mutants.

Experimental_Workflow cluster_assays Bioassays cluster_wt Wild-Type (WT) cluster_mutant Genetic Mutants start Start: Hypothesis Compound X acts via KAI2 pathway wt_germination Seed Germination Assay (WT) start->wt_germination wt_hypocotyl Hypocotyl Elongation Assay (WT) start->wt_hypocotyl mutant_germination Seed Germination Assay (kai2/max2 mutants) wt_germination->mutant_germination Parallel Experiment mutant_hypocotyl Hypocotyl Elongation Assay (kai2/max2 mutants) wt_hypocotyl->mutant_hypocotyl Parallel Experiment comparison Compare Results: WT vs. Mutants mutant_germination->comparison mutant_hypocotyl->comparison conclusion1 Conclusion: Compound X is a specific KAI2 pathway agonist comparison->conclusion1 Effect is absent or reduced in mutants conclusion2 Conclusion: Compound X acts through a different pathway or is non-specific comparison->conclusion2 Effect is similar in WT and mutants

References

A Comparative Guide to (±)-GC242 and the Natural Strigolactone Analog GR24 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synthetic, pro-fluorescent strigolactone (SL) analog (±)-GC242 and the widely used natural SL analog, GR24. It is intended for researchers, scientists, and professionals in drug development and plant biology, offering objective comparisons of their biological performance supported by experimental data.

Data Presentation: Quantitative Comparison of Biological Activity

The following table summarizes the comparative biological activity of this compound and GR24 from published studies. Direct quantitative comparisons for this compound are limited, and some activities are inferred from qualitative statements.

Biological ActivityThis compoundGR24SpeciesKey Findings
Shoot Branching Inhibition Higher activityStandard activityPea (Pisum sativum)This compound demonstrated higher activity than (±)-GR24, potentially due to greater stability.[1]
Equivalent activity at 1 µMStandard activity at 1 µMArabidopsis thalianaAt a concentration of 1 µM, this compound was as effective as (±)-GR24 in repressing shoot branching in the SL-deficient max4-1 mutant.[1]
Filament Number Reduction Less activeMore activeMoss (Physcomitrium patens)In a dose-dependent assay, this compound was found to be less active than (±)-GR24 in reducing the number of filaments.[2][3]
Parasitic Weed Seed Germination ActiveHighly ActivePhelipanche ramosaWhile not a direct comparison, profluorescent probes with a similar structure to GC242 were 1,000 to 10,000-fold less potent than GR24 in inducing germination.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and GR24 are provided below.

Protocol 1: Arabidopsis thaliana Shoot Branching Assay

This protocol is adapted from studies investigating the inhibition of shoot branching in Arabidopsis mutants.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana seeds of the strigolactone-deficient mutant max4-1 are used.
  • Seeds are surface-sterilized and sown on a hydroponic culture system.
  • Plants are grown in a controlled environment under long-day conditions (16 hours light / 8 hours dark) at 22°C.

2. Treatment Application:

  • This compound and (±)-GR24 are dissolved in a suitable solvent (e.g., acetone) to create stock solutions.
  • The compounds are added to the hydroponic medium to achieve the desired final concentration (e.g., 1 µM).
  • A control group with the solvent alone is included.

3. Data Collection and Analysis:

  • The number of rosette branches is counted after a defined period of growth (e.g., 4 weeks).
  • Statistical analysis (e.g., Student's t-test or ANOVA) is performed to compare the effects of the treatments.

Protocol 2: Phelipanche ramosa (Broomrape) Seed Germination Assay

This protocol is a standard method for assessing the germination-stimulating activity of strigolactone analogs on parasitic plant seeds.

1. Seed Sterilization and Pre-conditioning:

  • Seeds of Phelipanche ramosa are surface-sterilized using a solution of sodium hypochlorite followed by rinsing with sterile water.
  • The sterilized seeds are placed on glass fiber filter paper in petri dishes containing sterile water.
  • The seeds are pre-conditioned in the dark at a constant temperature (e.g., 21°C) for 7-10 days to become responsive to germination stimulants.

2. Application of Test Compounds:

  • Stock solutions of this compound and (±)-GR24 are prepared in a suitable solvent.
  • Serial dilutions are made to prepare a range of concentrations to be tested.
  • The pre-conditioned seeds are treated with the different concentrations of the test compounds. A solvent control is included.

3. Incubation and Germination Assessment:

  • The treated seeds are incubated in the dark at a suitable temperature (e.g., 25°C).
  • Germination is scored under a binocular microscope after a specific period (e.g., 5-7 days). A seed is considered germinated when the radicle protrudes through the seed coat.
  • The germination percentage is calculated for each concentration, and the EC50 (half-maximal effective concentration) can be determined.

Mandatory Visualization

Diagram 1: Strigolactone Signaling Pathway

Strigolactone_Signaling cluster_perception Perception cluster_ubiquitination Ubiquitination cluster_degradation Degradation & Response SL Strigolactone (SL) or GR24 D14 D14 (Receptor) SL->D14 Binds KAI2 KAI2 (Receptor) SL->KAI2 Binds (rac-GR24) SCF_D14 SCF Complex (D14-MAX2) D14->SCF_D14 Forms complex with SCF_KAI2 SCF Complex (KAI2-MAX2) KAI2->SCF_KAI2 Forms complex with MAX2 MAX2 (F-box protein) MAX2->SCF_D14 MAX2->SCF_KAI2 SMXLs SMXL Proteins (Repressors) SCF_D14->SMXLs Targets for ubiquitination SCF_KAI2->SMXLs Targets for ubiquitination Proteasome 26S Proteasome SMXLs->Proteasome Degradation Response Transcriptional Regulation (e.g., Shoot Branching Inhibition) Proteasome->Response Leads to

Caption: Simplified strigolactone signaling pathway.

Diagram 2: Experimental Workflow for Shoot Branching Assay

Shoot_Branching_Workflow start Start sterilize Surface Sterilize Arabidopsis max4-1 Seeds start->sterilize sow Sow Seeds on Hydroponic System sterilize->sow grow Grow Plants in Controlled Environment (Long-day, 22°C) sow->grow prepare_treatments Prepare Stock Solutions This compound, GR24, Control grow->prepare_treatments apply_treatments Apply Treatments to Hydroponic Medium (1 µM) grow->apply_treatments prepare_treatments->apply_treatments incubate Incubate for 4 Weeks apply_treatments->incubate count Count Rosette Branches incubate->count analyze Statistical Analysis (t-test/ANOVA) count->analyze end End analyze->end

Caption: Workflow for Arabidopsis shoot branching assay.

Diagram 3: Experimental Workflow for Parasitic Seed Germination Assay

Seed_Germination_Workflow start Start sterilize Surface Sterilize Phelipanche ramosa Seeds start->sterilize precondition Pre-condition Seeds in Dark at 21°C (7-10 days) sterilize->precondition prepare_solutions Prepare Serial Dilutions of this compound & GR24 precondition->prepare_solutions apply_solutions Apply Solutions to Pre-conditioned Seeds precondition->apply_solutions prepare_solutions->apply_solutions incubate Incubate in Dark at 25°C (5-7 days) apply_solutions->incubate assess Assess Germination under Microscope incubate->assess calculate Calculate Germination % and EC50 assess->calculate end End calculate->end

Caption: Workflow for parasitic seed germination assay.

References

Independent Validation of (±)-GC242 Covalent Binding to D14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the covalent binding of a small molecule to its protein target is a critical step in inhibitor design and validation. This guide provides a comprehensive comparison of experimental methods for the independent validation of the covalent binding of (±)-GC242 to the strigolactone receptor D14, a key protein in plant development.

This compound is a pro-fluorescent probe that has been instrumental in studying the enzymatic activity of D14 and its orthologs.[1] The validation of its covalent interaction with D14 is paramount for its use as a reliable research tool. This guide outlines the primary experimental techniques employed for this purpose, presenting quantitative data, detailed protocols, and visual workflows to facilitate a clear understanding of the validation process.

Comparative Analysis of Validation Methodologies

Several orthogonal methods can be employed to confirm the covalent binding of this compound to D14. The following table summarizes the key techniques, their principles, and the typical data they provide.

Validation Method Principle Quantitative Data Obtained Key Findings for this compound and D14
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the protein before and after incubation with the inhibitor. An increase in mass corresponding to the inhibitor (or a fragment) confirms covalent adduction.Mass shift (Da) of the protein-inhibitor adduct.Confirms a covalent bond between the D-ring of hydrolyzed this compound and Histidine 247 of the D14 catalytic triad.[1][2]
Enzyme Kinetics Measures the rate of enzyme activity over time in the presence of the inhibitor. Irreversible covalent inhibitors typically exhibit time-dependent inhibition.Inhibition constant (Ki), rate of inactivation (kinact), and the ratio kinact/Ki.Studies with the D14 ortholog RMS3 show that it acts as a single-turnover enzyme with this compound, consistent with irreversible binding.[1][3]
X-ray Crystallography Provides a three-dimensional atomic-resolution structure of the protein-inhibitor complex, visually confirming the covalent bond and identifying the specific amino acid residue involved.Atomic coordinates, bond lengths, and electron density maps.While a crystal structure of the strigolactone-induced AtD14-D3-ASK1 complex exists, a specific structure with this compound is not yet publicly available.[4] However, structures with other covalent inhibitors provide a framework for understanding the binding mode.[5]
Washout Experiments Cells or proteins are treated with the inhibitor, which is then washed away. Sustained inhibition after washout indicates irreversible binding.Percentage of remaining enzyme activity after washout.A standard method for validating irreversible inhibitors, though specific data for this compound and D14 is not extensively published.[6]
Competitive Binding Assays A labeled ligand with known binding properties competes with the covalent inhibitor for binding to the target protein. A decrease in the signal from the labeled ligand indicates binding of the test compound.IC50 (half-maximal inhibitory concentration) values.Can be used to determine the potency of covalent inhibitors, though detailed competitive binding data for this compound against other D14 ligands is limited.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

Mass Spectrometry for Adduct Confirmation
  • Protein-Inhibitor Incubation: Incubate purified D14 protein with a molar excess of this compound at a specified temperature and time to allow for the covalent reaction to occur. A control sample with D14 and vehicle (e.g., DMSO) should be run in parallel.

  • Sample Preparation: Remove excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography. The protein sample is then denatured and prepared for mass spectrometry analysis (e.g., by LC-MS/MS).

  • Intact Protein Analysis: Analyze the intact mass of the D14 protein in both the treated and control samples. A mass increase in the this compound-treated sample corresponding to the mass of the D-ring fragment confirms covalent binding.

  • Peptide Mapping (Bottom-up Proteomics): Digest the protein samples with a protease (e.g., trypsin). Analyze the resulting peptides by LC-MS/MS. Identify the peptide fragment containing the modified amino acid by searching for the expected mass shift. MS/MS fragmentation of the modified peptide will confirm the exact site of covalent attachment.

Enzyme Kinetic Assays
  • Continuous Assay: The hydrolysis of this compound by D14 releases a fluorescent product, allowing for continuous monitoring of the reaction.

  • Time-Dependent Inhibition: Pre-incubate D14 with various concentrations of this compound for different time intervals.

  • Activity Measurement: Initiate the enzymatic reaction by adding a suitable substrate (if different from the inhibitor) and measure the initial reaction rates.

  • Data Analysis: Plot the observed rate constants of inactivation (kobs) against the inhibitor concentration. Fit the data to the appropriate equation to determine the kinetic parameters Ki and kinact.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the strigolactone signaling pathway and the workflow for validating covalent binding.

Strigolactone_Signaling_Pathway cluster_perception Strigolactone Perception cluster_signaling Downstream Signaling Strigolactone (e.g., GC242) Strigolactone (e.g., GC242) D14 D14 Strigolactone (e.g., GC242)->D14 Binding & Hydrolysis D14-SL Complex D14-SL Complex D14->D14-SL Complex Covalent Modification (His247) MAX2 MAX2 D14-SL Complex->MAX2 D53/SMXL D53/SMXL MAX2->D53/SMXL Ubiquitination Ubiquitination D53/SMXL->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Transcriptional Regulation Transcriptional Regulation Proteasome->Transcriptional Regulation

Caption: Strigolactone signaling pathway initiated by covalent modification of D14.

Covalent_Binding_Validation_Workflow cluster_hypothesis Hypothesis cluster_methods Validation Methods cluster_data Data Analysis cluster_conclusion Conclusion Hypothesis This compound binds covalently to D14 MS Mass Spectrometry Hypothesis->MS Kinetics Enzyme Kinetics Hypothesis->Kinetics Xray X-ray Crystallography Hypothesis->Xray Washout Washout Experiments Hypothesis->Washout MassShift Mass Shift Analysis MS->MassShift Ki_kinact Ki and kinact Determination Kinetics->Ki_kinact Structure 3D Structure Elucidation Xray->Structure Activity Sustained Inhibition Washout->Activity Conclusion Covalent Binding Confirmed/Refuted MassShift->Conclusion Ki_kinact->Conclusion Structure->Conclusion Activity->Conclusion

Caption: Workflow for the independent validation of covalent binding.

Alternative Covalent Probes

While this compound is a valuable tool, other covalent probes and strigolactone analogs are also used to study D14. Comparing the validation data from these different molecules can provide a more comprehensive understanding of the receptor's mechanism. Analogs with modifications to the D-ring have been synthesized to probe the structural requirements for covalent modification and biological activity.[9][10][11][12] For example, analogs lacking the methyl group on the D-ring are not able to form a covalent bond with His247.[1]

Conclusion

The independent validation of the covalent binding of this compound to D14 relies on a multi-faceted approach, with mass spectrometry providing definitive evidence of the covalent adduct and enzyme kinetics confirming the irreversible nature of the interaction. While a crystal structure of the specific complex would provide the ultimate visual confirmation, the existing data from various methodologies strongly supports a covalent mechanism. This guide provides a framework for researchers to critically evaluate the evidence for covalent binding and to design further experiments to rigorously validate novel covalent inhibitors.

References

No Comparative Studies of (±)-GC242 in Plant Species Found

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of available scientific literature, no studies concerning the effects or comparative analysis of the compound (±)-GC242 in any plant species have been identified. The existing body of research on this compound is exclusively focused on its role as an inhibitor of the glycine transporter 1 (GlyT1) within the mammalian central nervous system.

This compound belongs to a class of compounds investigated for their potential therapeutic applications in neurological and psychiatric disorders. GlyT1 inhibitors are known to modulate neurotransmission by increasing the levels of glycine in the synaptic cleft.[1][2][3][4] This modulation is of interest to researchers studying conditions such as schizophrenia, where the N-methyl-D-aspartate (NMDA) receptor, which is co-agonized by glycine, is implicated.[1][2][3][4]

The mechanism of action for GlyT1 inhibitors can vary, with different compounds exhibiting competitive or noncompetitive inhibition of glycine transport.[1][2] Research in this area has utilized techniques such as electrophysiological measurements in Xenopus laevis oocytes and radioligand binding assays to characterize the interaction of these inhibitors with the GlyT1 transporter.[1][2]

Given the complete absence of data on this compound in the context of plant science, it is not possible to provide a comparative guide, experimental protocols, or data visualizations as requested. The current scientific understanding of this compound is confined to its effects and mechanisms within the field of neuroscience.

References

Validating Single-Turnover Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Methodologies for Researchers, Scientists, and Drug Development Professionals

Validating the kinetics of single-turnover enzymes is a critical step in understanding enzyme mechanisms and in the development of novel therapeutics. This guide provides a comprehensive comparison of established methods used for this purpose. While the specific compound (±)-GC242 was referenced, a thorough search of scientific literature and chemical databases did not yield any information regarding its use in single-turnover enzyme kinetics. Therefore, this guide will focus on widely accepted and validated techniques.

Single-turnover kinetics experiments are designed to measure the rate of the first round of catalysis, which can provide insights into substrate binding, the chemical step, and product release.[1] The validation of these kinetics is essential to ensure that the observed rates accurately reflect the intrinsic catalytic activity of the enzyme.

Comparison of Validation Techniques

The validation of single-turnover enzyme kinetics often involves a combination of experimental approaches to confirm the accuracy of the measured rate constants. Below is a comparison of common methodologies:

Method Principle Advantages Limitations Typical Data Output
Enzyme Concentration Dependence The observed rate constant (kobs) of the single-turnover reaction should be independent of the enzyme concentration, provided that the enzyme is in excess of the substrate.[1]Simple to perform; directly tests a key assumption of single-turnover conditions.May not be feasible for all enzymes, particularly those that are difficult to purify in large quantities or are prone to aggregation at high concentrations.A plot of kobs versus enzyme concentration should yield a horizontal line.
Substrate Concentration Dependence At a fixed, high concentration of enzyme, the amplitude of the product burst should be directly proportional to the substrate concentration.Confirms that the reaction is limited by the amount of substrate and that the enzyme is in a saturating concentration.The signal-to-noise ratio can be a limiting factor at very low substrate concentrations.A linear plot of burst amplitude versus substrate concentration.
Chase Experiment (Pulse-Chase) After the single turnover is initiated, a large excess of unlabeled ("cold") substrate or a potent inhibitor is added to trap the enzyme after the first turnover. This helps to ensure that only a single turnover is being observed.Provides strong evidence for a single-turnover event; helps to distinguish between the first and subsequent turnovers.Requires a chase agent with rapid binding kinetics; the timing of the chase addition is critical.Comparison of reaction progress with and without the chase agent, showing a plateau at the single-turnover amplitude in the presence of the chase.
Rapid Quench-Flow This technique allows for the rapid mixing of enzyme and substrate followed by quenching of the reaction at very short time intervals. It is used to directly measure the formation of the product in the pre-steady-state phase.[1]Enables the measurement of very fast reaction rates; provides direct evidence of product formation.Requires specialized and expensive instrumentation; can be technically challenging.A time course of product formation, which can be fit to an exponential equation to determine kobs.

Experimental Protocols

1. Enzyme Concentration Dependence Assay

  • Objective: To verify that the observed rate constant (kobs) is independent of the enzyme concentration.

  • Protocol:

    • Prepare a series of reaction mixtures with a fixed, low concentration of substrate and varying concentrations of the enzyme. Ensure that the enzyme concentration is always in excess of the substrate concentration (e.g., 2-fold, 5-fold, 10-fold excess).

    • Initiate the reactions simultaneously.

    • Monitor product formation over time using a suitable detection method (e.g., fluorescence, absorbance).

    • Fit the data for each enzyme concentration to a single-exponential equation to determine the kobs.

    • Plot the obtained kobs values against the corresponding enzyme concentrations. The resulting plot should be a horizontal line, indicating that the rate is not limited by enzyme concentration.

2. Rapid Quench-Flow Protocol

  • Objective: To directly measure the rate of product formation in a single turnover.

  • Protocol:

    • Load the enzyme and substrate solutions into separate syringes of a rapid quench-flow instrument.

    • Program the instrument to rapidly mix the enzyme and substrate solutions and then quench the reaction with a suitable quenching agent (e.g., acid, base) at various time points (from milliseconds to seconds).

    • Collect the quenched samples.

    • Analyze the amount of product in each sample using an appropriate method (e.g., chromatography, electrophoresis).

    • Plot the product concentration as a function of time.

    • Fit the data to a single-exponential burst equation to obtain the rate constant (kobs) and the amplitude of the burst.

Visualizing Experimental Logic

The decision-making process for validating single-turnover kinetics can be represented by the following workflow:

G Workflow for Validating Single-Turnover Kinetics A Perform Single-Turnover Experiment B Vary Enzyme Concentration A->B C Is k_obs Independent of [E]? B->C D Yes C->D   E No C->E   G Perform Chase Experiment D->G F Re-evaluate Experimental Conditions (e.g., increase [E]) E->F F->B H Is only a single turnover observed? G->H I Yes H->I   J No H->J   L Use Rapid Quench-Flow I->L K Investigate potential for multiple turnovers J->K M Does direct measurement confirm k_obs? L->M N Yes M->N   O No M->O   Q Validated Single-Turnover Kinetics N->Q P Re-analyze data and experimental setup O->P P->L

Caption: A flowchart illustrating the logical progression of experiments to validate single-turnover enzyme kinetics.

This guide provides a foundational understanding of the principles and methodologies required to validate single-turnover enzyme kinetics. By employing these techniques, researchers can confidently determine the kinetic parameters that govern the fundamental steps of enzyme catalysis.

References

comparative effectiveness of (±)-GC242 and other fluorescent SL probes

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Fluorescent Sphingolipid Probes

A comprehensive analysis of fluorescent probes for the study of sphingolipid metabolism and signaling.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a fluorescent sphingolipid probe specifically named "(±)-GC242" did not yield any publicly available scientific literature or product information. Therefore, this guide provides a comparative analysis of other well-documented fluorescent sphingolipid (SL) probes.

This guide offers an objective comparison of the performance of various fluorescent SL probes, supported by experimental data and detailed protocols.

Overview of Fluorescent Sphingolipid Probes

Fluorescently labeled sphingolipids are indispensable tools for real-time visualization and analysis of SL metabolism, trafficking, and signaling in living cells.[1][2] These probes are typically analogs of natural sphingolipids (e.g., ceramide, sphingosine, sphingosine-1-phosphate) conjugated to a fluorescent dye. The choice of probe depends on the specific sphingolipid of interest, the experimental system, and the imaging modality.

The most commonly used fluorophores for labeling sphingolipids include:

  • BODIPY (Boron-dipyrromethene): Known for high fluorescence quantum yield, photostability, and environment-sensitive emission spectra.[3]

  • NBD (Nitrobenzoxadiazole): A smaller fluorophore, but often less bright and more prone to photobleaching than BODIPY.

  • Coumarin Derivatives (e.g., COUPY): Offer far-red to near-infrared emission, which minimizes cellular autofluorescence and phototoxicity.[4][5]

  • Fluorescein and other traditional dyes: Widely used, but may have limitations in terms of photostability and pH sensitivity.

The nature of the fluorophore can influence the subcellular distribution and metabolism of the SL probe.[4][5]

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of ceramide, sphingosine, and sphingosine-1-phosphate in sphingolipid metabolism.

Sphingolipid_Metabolism Simplified Sphingolipid Metabolism Pathway serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine SPT ceramide Ceramide sphinganine->ceramide CerS sphingomyelin Sphingomyelin ceramide->sphingomyelin SMS glc_cer Glucosylceramide ceramide->glc_cer GCS sphingosine Sphingosine ceramide->sphingosine CDase complex_gsl Complex Glycosphingolipids glc_cer->complex_gsl sphingosine->ceramide CerS s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p SK s1p->sphingosine SPP ethanolamine_p Phosphoethanolamine + Hexadecenal s1p->ethanolamine_p S1PL Staining_Workflow prep_stock Prepare 1 mM BODIPY-Ceramide Stock prep_stain Prepare 5 µM Ceramide/BSA Solution prep_stock->prep_stain stain Incubate cells with staining solution (30 min, 4°C) prep_stain->stain cell_culture Culture cells on coverslips cell_culture->stain wash1 Wash with ice-cold medium stain->wash1 wash2 Wash with BSA solution (4x30 min, RT) wash1->wash2 incubate Incubate in fresh medium (30 min, 37°C) wash2->incubate image Image with fluorescence microscope incubate->image Fluorogenic_Probe_Mechanism cluster_0 Probe (Low Fluorescence) cluster_1 Product (High Fluorescence) Probe Fluorophore-Quencher-Salicylaldehyde Product Fluorophore-Sphingosine Adduct + Quencher Probe->Product Reaction Sphingosine Sphingosine Sphingosine->Product

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of (±)-GC242

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe and compliant disposal of the research compound (±)-GC242. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance. This protocol is designed to be a primary resource for laboratory personnel, offering clear, step-by-step instructions for the proper handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for any purpose, including disposal, it is imperative to consult the material safety data sheet (MSDS) if available. In the absence of a specific MSDS, treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE):

A summary of required PPE for handling this compound is provided below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • In case of inhalation: Move the individual to fresh air.

  • In case of ingestion: Do not induce vomiting. Seek immediate medical attention.

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the approved procedure for the disposal of pure this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][2]

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.

2. Container Management:

  • All hazardous waste containers must be kept closed except when adding waste.[1]

  • Ensure containers are stored in a designated satellite accumulation area within the laboratory.

  • Do not overfill containers; leave adequate headspace to prevent spills.[3]

3. Disposal of Empty Containers:

Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate from all three rinses as hazardous liquid waste.[3]

    • Allow the container to air dry completely in a fume hood.

  • Final Disposal:

    • Once triple-rinsed and dried, deface or remove the original label.[1]

    • The decontaminated container can then be disposed of in the appropriate recycling or solid waste stream, in accordance with institutional policies.

4. Requesting Waste Pickup:

  • Once a hazardous waste container is full, or if it has been in storage for a prolonged period, contact your institution's EHS department to schedule a waste pickup.[1][4]

  • Ensure all labeling is complete and accurate before the scheduled pickup.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Collection and Segregation cluster_3 Final Disposal Pathway start Generate this compound Waste is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_sharp Sharps Waste? is_liquid->is_sharp No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes is_empty Empty Container? is_sharp->is_empty No collect_sharp Collect in Sharps Container is_sharp->collect_sharp Yes triple_rinse Triple Rinse Container is_empty->triple_rinse Yes ehs_pickup Schedule EHS Waste Pickup is_empty->ehs_pickup No collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_sharp->ehs_pickup dispose_container Dispose of Decontaminated Container triple_rinse->dispose_container collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate collect_rinsate->ehs_pickup

Caption: Disposal workflow for this compound waste streams.

This comprehensive guide ensures that all personnel handling this compound are equipped with the necessary information for its safe and compliant disposal. By following these procedures, your laboratory can maintain a high standard of safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)-GC242
Reactant of Route 2
(±)-GC242

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。